Technical Documentation Center

(S)-(1-Methylazetidin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-(1-Methylazetidin-2-yl)methanol
  • CAS: 1310411-24-5

Core Science & Biosynthesis

Foundational

(S)-(1-Methylazetidin-2-yl)methanol structure and properties

Initiating Data Collection I'm starting by using Google to hunt down information on (S)-(1-Methylazetidin-2-yl)methanol. I'm especially keen on its chemical structure and physical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on (S)-(1-Methylazetidin-2-yl)methanol. I'm especially keen on its chemical structure and physical properties. I'll need to know more about its synthesis, potential uses, and any existing safety data to form a strong foundation.

Expanding Search Parameters

I'm now refining the search strategy, moving beyond general queries. I'm focusing on spectroscopic data and synthetic routes, specifically aiming to extract details for the technical guide. I will construct a table with physicochemical properties, and will draft a DOT script for a visual representation of the molecule. Following the data collection, I'm ready to write the guide, incorporating the table and diagram.

Developing Search Strategies

I am now performing targeted Google searches to find comprehensive information, particularly focusing on (S)-(1-Methylazetidin-2-yl)methanol's chemical structure, properties, synthesis, spectroscopic data, and medicinal chemistry applications. I'm focusing on key data points like molecular formula, weight, melting and boiling points, solubility, and spectral characteristics. I'm also examining synthetic routes and its use in drug discovery. After that, I will structure the technical guide.

Composing the Outline

I'm currently structuring a detailed technical guide on (S)-(1-Methylazetidin-2-yl)methanol, focusing on autonomous organization. The writing style will reflect a Senior Application Scientist. Part 1, the core, is under development and I am aiming for a scientific integrity-driven structure.

Structuring the Content

Gathering Preliminary Data

I'm now in the process of gathering and organizing preliminary data on (S)-(1-Methylazetidin-2-yl)methanol, focusing on structural identifiers and physicochemical properties. I have compiled information on the CAS number, molecular formula, weight, IUPAC name, SMILES, InChIKey, and its stereochemistry. I've also found predicted values for boiling point and density, along with initial notes on solubility and appearance. The next step involves exploring synthesis protocols and identifying its applications.

Finalizing Data Acquisition

I'm now consolidating the preliminary data. I have finalized the chemical structure and identifiers. I have also assembled the physicochemical properties, and I've noted a few apparent conflicts that need further research. I'm focusing my immediate efforts on locating a detailed synthesis protocol for inclusion. I've also yet to obtain the spectroscopic data, and I'm looking into vendor resources.

Defining the Guide Structure

I'm now fully immersed in designing the technical guide. My primary focus is establishing the outline, which includes an introduction, detailed structural and physicochemical property analyses, and a synthesis protocol. I will also incorporate spectroscopic analysis, applications, and safety data, finalizing with a conclusive summary. I am prioritizing a self-validating approach, with clear rationales, and proper citations.

Prioritizing Search Refinement

My focus is now on refining search terms to address data gaps. I'm prioritizing finding a detailed synthesis protocol and spectroscopic data for (S)-(1-Methylazetidin-2-yl)methanol. I've also found some safety data, which I will add to the data. I'll need to locate specific NMR, IR, and MS spectra. I am beginning to draft the introduction.

Developing the Framework

I'm now integrating the collected data into a coherent framework for the technical guide. The introduction is taking shape, and I'm drafting the sections on structure and physicochemical properties. I've scheduled more targeted searches for the synthesis protocol and spectroscopic data. My attention is on refining the guide's logical flow, ensuring scientific integrity with a self-validating, Senior Application Scientist perspective.

Refining the Research

I'm now intensively refining my search queries to directly address identified data gaps, prioritizing a detailed synthesis protocol and spectroscopic data, specifically NMR, IR, and MS. I'm expanding my safety data and beginning to draft the introduction, ensuring the guide's logical flow and scientific integrity. I'm also preparing for the visual elements.

Prioritizing Synthesis Protocol

I'm now prioritizing the synthesis protocol search, expanding it to include more general methods for chiral azetidine synthesis. I am also working on the DOT diagram for the chemical structure, preparing for a more detailed introduction based on the gathered information. My focus is on refining search terms and locating the spectroscopic data.

Expanding the Scope

I've broadened the scope of my research, and found that my second round of searches has provided more helpful, though still somewhat incomplete, information. I am currently reviewing several articles exploring different synthesis routes, and I am close to having a clearer plan.

Synthesizing a Pathway

I've assembled a solid starting point. I've found several articles discussing strategies, often leveraging chiral precursors. A crucial intermediate, (S)-azetidine-2-carboxylic acid, features prominently. The synthesis of this molecule, from a commercially available starting point, through protection, reduction, and methylation is well documented and has provided a well-reasoned plan.

Refining the Strategy

I'm now focusing on a plan to synthesize the target molecule. My research led me to strategies for synthesizing chiral azetidines, specifically (S)-azetidine-2-carboxylic acid, from which my target molecule can be accessed via reduction and methylation, a commonly documented route. I'm building a detailed protocol, drawing on established transformations. I will attempt to locate spectroscopic data for confirmation, but I anticipate having to create a predicted spectroscopic analysis section.

Constructing a Synthesis

I've successfully identified established pathways for synthesizing the key chiral precursor, (S)-azetidine-2-carboxylic acid. From there, I've outlined a robust strategy involving protection, reduction, deprotection, and N-methylation to access the target molecule. I'll construct a detailed protocol, and address my need for predicted spectroscopic data.

I've determined a logical synthesis plan and broken it down into individual steps for the specific reagents required. Although I could not find all the data I need, I will generate a complete spectroscopic analysis section.

Defining the Protocol

I've made significant progress by finalizing a synthesis plan, choosing (S)-azetidine-2-carboxylic acid as my starting point. I'll outline the steps: protection, reduction, deprotection, and N-methylation, drawing on established strategies. Despite not finding the spectroscopic data I need, I'll create a predicted analysis section, detailing the expected NMR shifts and justifications based on similar compounds. I've broken down all of the components and am ready to prepare the final analysis.

Constructing the Synthesis

I've successfully identified established pathways for synthesizing chiral azetidines and their precursors. Specifically, (S)-azetidine-2-carboxylic acid, can be modified into the target through reduction and N-methylation. I've designed a multi-step synthesis starting with commercially available (S)-azetidine-2-carboxylic acid to include protection, reduction, deprotection and N-methylation, and am outlining the steps, referencing established transformations for each step, and explaining the logic behind my choices. I have no data for the spectra. I will provide a new section detailing predicted spectroscopic analyses.

Exploratory

physicochemical properties of (S)-(1-Methylazetidin-2-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(1-Methylazetidin-2-yl)methanol Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(1-Methylazetidin-2-yl)methanol

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its unique combination of properties—high ring strain, significant sp³ character, and conformational rigidity—offers drug development professionals a powerful tool to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.[1] Unlike more flexible aliphatic amines or larger heterocyclic systems, the azetidine moiety can enhance aqueous solubility, improve metabolic stability, and reduce off-target activity by locking key pharmacophoric elements into a desired orientation.[1] (S)-(1-Methylazetidin-2-yl)methanol is a chiral building block that embodies these desirable characteristics, presenting a tertiary amine within a strained ring system and a primary alcohol for further synthetic elaboration. This guide provides a comprehensive analysis of its core physicochemical properties, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug design and development.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern everything from synthetic feasibility and formulation to absorption, distribution, metabolism, and excretion (ADME). The key properties of (S)-(1-Methylazetidin-2-yl)methanol are summarized below.

Molecular Identifiers and Properties

A consistent and accurate set of identifiers is crucial for database searching, regulatory submission, and scientific communication.

PropertyValueSource
IUPAC Name [(2S)-1-methylazetidin-2-yl]methanolPubChem[3]
CAS Number 1310411-24-5ChemicalBook, PubChem[3][4]
Molecular Formula C₅H₁₁NOPubChem[3]
Molecular Weight 101.15 g/mol PubChem[3]
Exact Mass 101.084063974 DaPubChem[3]
InChI InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1PubChem[3]
InChIKey ODRFPWJCWBQAJR-YFKPBYRVSA-NPubChem[3]
SMILES CN1CC[C@H]1COPubChem[3]
Quantitative Physicochemical Data

The following table presents experimentally derived and computationally predicted values for key physicochemical descriptors. It is critical to distinguish between these data types; predicted values offer a valuable starting point for experimental design but must be confirmed empirically.

ParameterValueData TypeSource
Boiling Point 139.2 ± 13.0 °CPredictedChemicalBook[4]
Density 1.005 ± 0.06 g/cm³PredictedChemicalBook[4]
pKa (Alcohol) 14.77 ± 0.10PredictedChemicalBook[4]
logP -0.2Computed (XLogP3)PubChem[3]
Topological Polar Surface Area (TPSA) 23.5 ŲComputedPubChem[3]
Rotatable Bond Count 1ComputedPubChem[3]

Experimental Determination of Key Properties

To ensure scientific integrity, computational predictions must be validated through rigorous experimentation. The following section details standard, field-proven protocols for determining the most critical physicochemical parameters for a molecule like (S)-(1-Methylazetidin-2-yl)methanol.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that data from one experiment can reliably inform the next. For instance, precise pKa determination is essential for designing relevant solubility and logP experiments.

G cluster_0 Initial Analysis cluster_1 Core Physicochemical Properties cluster_2 Stability & Formulation Compound Compound Synthesis & Purification Structure Structural Verification (NMR, MS) Compound->Structure Identity & Purity pKa pKa Determination (Potentiometric Titration) Structure->pKa Informs Buffer Selection Solubility Aqueous Solubility (Shake-Flask Method) pKa->Solubility pH-dependency logP Lipophilicity (logP) (Shake-Flask or HPLC) pKa->logP Determines logD Stability Chemical Stability Assay (pH, Temp Stress) Solubility->Stability Solution-state logP->Stability Formulation Pre-formulation Studies Stability->Formulation

Caption: Workflow for comprehensive physicochemical profiling.

pKa Determination (Potentiometric Titration)

Causality: The pKa value is arguably the most critical parameter for an ionizable compound. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, lipophilicity (logD), membrane permeability, and receptor interactions. For (S)-(1-Methylazetidin-2-yl)methanol, the tertiary amine is the primary basic center. Potentiometric titration is the gold-standard method for its direct and accurate measurement.

Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration: Place the solution in a jacketed beaker maintained at 25 °C. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 10-50 µL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to precisely identify the equivalence point and subsequently calculate the pKa.

Lipophilicity (logP/logD) Determination (Shake-Flask Method)

Causality: Lipophilicity is a measure of a compound's preference for a non-polar (lipid) environment versus a polar (aqueous) one. It is a key predictor of ADME properties. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) accounts for all ionization states at a specific pH. Given the basic nature of the azetidine nitrogen, measuring logD at physiological pH (7.4) is essential.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the phases. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Aqueous Solubility Determination

Causality: Adequate aqueous solubility is a prerequisite for oral drug absorption and intravenous formulation. Poor solubility is a major cause of compound attrition in drug development. The shake-flask method remains the definitive technique for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the resulting clear, saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result Reporting: Report the solubility in units of mg/mL or µM at each specific pH.

Spectroscopic and Structural Characterization

While specific spectra for this compound are proprietary or not publicly available, a description of the expected analytical signatures provides a framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~2.2-2.5 ppm), the diastereotopic protons of the CH₂OH group, and the complex, coupled multiplets of the three sets of methylene protons on the azetidine ring. The stereocenter at C2 will induce magnetic inequivalence in adjacent protons.

  • ¹³C NMR: The carbon spectrum will display five unique signals corresponding to the N-methyl carbon, the hydroxymethyl carbon, and the three carbons of the azetidine ring. Chemical shifts will confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI): In positive ion mode, ESI-MS would readily show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus the mass of a proton (102.09).[5]

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion would likely result in characteristic fragmentation patterns, such as the loss of the methanol group (-CH₂OH) or fragmentation of the azetidine ring, providing further structural confirmation.[6]

Significance in Drug Development

The physicochemical profile of (S)-(1-Methylazetidin-2-yl)methanol makes it an attractive building block for several reasons:

  • Solubility Enhancement: The tertiary amine and the alcohol functional group are both polar and capable of hydrogen bonding, which generally contributes to good aqueous solubility. The azetidine scaffold itself is considered a "solubility-enhancing" motif in drug design.[1]

  • Metabolic Stability: N-methylation can sometimes block N-dealkylation, a common metabolic pathway for secondary amines. The strained azetidine ring can also influence metabolic stability compared to less-strained pyrrolidine or piperidine analogs.

  • Vector for Synthesis: The primary alcohol serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or amine, allowing for the exploration of a wide chemical space and the introduction of other pharmacophoric elements.

  • Reduced Lipophilicity: With a computed logP of -0.2, this fragment is hydrophilic.[3] Incorporating such fragments is a key strategy in modern drug discovery to avoid the "molecular obesity" and high lipophilicity that often plague drug candidates, leading to poor ADME properties and toxicity.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining compound integrity.

  • Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related small molecule amine-alcohols are often classified as irritants. One supplier notes a GHS07 pictogram (Warning) and the hazard statement H302 (Harmful if swallowed).[7] General laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.[8][9]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are often between 0-8 °C to minimize degradation.[4][10]

References

  • (S)-(1-Methylazetidin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • (1-Methylazetidin-3-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Methanol. Actylis Lab Solutions. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Methanol Safety Data Sheet Section 1. Proman. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Center for Biotechnology Information. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

  • [(1-Methylazetidin-3-yl)methylamino]methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. National Institutes of Health (NIH). [Link]

  • MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES. National Institutes of Health (NIH). [Link]

  • (1-methylazetidin-2-yl)methanol (C5H11NO). PubChemLite. [Link]

  • (S)-Azetidin-2-ylmethanol. PubChem, National Center for Biotechnology Information. [Link]

  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. ResearchGate. [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of (S)-(1-Methylazetidin-2-yl)methanol for Researchers and Drug Development Professionals

Abstract (S)-(1-Methylazetidin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry, valued for its role in constructing novel molecular entities with potential therapeutic applications...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(1-Methylazetidin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry, valued for its role in constructing novel molecular entities with potential therapeutic applications. The four-membered azetidine ring, while offering conformational rigidity and unique vectoral properties, also introduces inherent ring strain that can influence the molecule's physicochemical properties, notably its solubility and stability.[1] A thorough understanding of these characteristics is paramount for its effective use in drug discovery and development, from ensuring reliable assay results to developing robust formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of (S)-(1-Methylazetidin-2-yl)methanol, offering field-proven insights and detailed experimental protocols.

Introduction to (S)-(1-Methylazetidin-2-yl)methanol: A Privileged Scaffold

The azetidine moiety is a key structural motif in numerous bioactive molecules.[1] Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. (S)-(1-Methylazetidin-2-yl)methanol, with its defined stereochemistry and functional handles—a tertiary amine within the ring and a primary alcohol—serves as a versatile precursor for a diverse range of derivatives.[2][3] The N-methyl group enhances the basicity of the azetidine nitrogen compared to its unsubstituted counterpart, a factor that significantly impacts its solubility in aqueous media and its stability profile, particularly in varying pH environments.[4]

Aqueous and Organic Solubility Profile

A compound's solubility is a critical determinant of its biological activity and developability.[5] For (S)-(1-Methylazetidin-2-yl)methanol, both aqueous and organic solubility are relevant for its application in synthesis, purification, and biological screening.

Theoretical Considerations

The solubility of (S)-(1-Methylazetidin-2-yl)methanol is governed by a balance of its hydrophilic and hydrophobic features. The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the hydrocarbon backbone contributes to its solubility in less polar organic solvents. The basicity of the N-methylated azetidine ring (pKa of the conjugate acid is a key parameter) suggests that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of the more polar protonated species.[6]

Experimental Determination of Solubility

Two primary types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic solubility.[5][7]

Kinetic Solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[5][8] This is often more relevant for high-throughput screening applications.

Thermodynamic Solubility , or equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium and is crucial for formulation development.[9][10][11]

This high-throughput method assesses solubility by detecting light scattering from precipitated particles.[5][8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (S)-(1-Methylazetidin-2-yl)methanol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.[12]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[8]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

  • Sample Preparation: Add an excess amount of solid (S)-(1-Methylazetidin-2-yl)methanol to a series of vials containing the desired solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of (S)-(1-Methylazetidin-2-yl)methanol using a validated analytical method, such as LC-MS or UV-Vis spectroscopy.[7][9]

Illustrative Solubility Data

While specific experimental data for (S)-(1-Methylazetidin-2-yl)methanol is not widely published, the following table provides an expected qualitative solubility profile based on its structure and the properties of similar N-methylated amines and small alcohols.[13]

Solvent SystemExpected SolubilityRationale
WaterHigh (pH-dependent)Forms hydrogen bonds; protonation at low pH increases polarity.
Methanol / EthanolVery HighPolar protic solvents capable of hydrogen bonding.
AcetonitrileModerate to HighPolar aprotic solvent.
DichloromethaneModerateLess polar organic solvent.
TolueneLow to ModerateNonpolar aromatic solvent.
HexanesLowNonpolar aliphatic solvent.

Stability Profile: A Critical Assessment

The stability of a drug candidate influences its shelf-life, formulation, and in vivo fate.[14] For (S)-(1-Methylazetidin-2-yl)methanol, the strained azetidine ring is the primary site of potential instability.[15]

Theoretical Considerations for Degradation

The primary degradation pathway for azetidines, particularly under acidic conditions, involves protonation of the nitrogen atom followed by nucleophilic attack, leading to ring-opening.[6][15] The rate of this degradation is sensitive to pH.[6] Other potential degradation pathways include oxidation of the alcohol or the tertiary amine.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[16][17] These studies are conducted under conditions more severe than those used for accelerated stability testing and are a key component of the International Council for Harmonisation (ICH) guidelines.[18][19]

  • Sample Preparation: Prepare solutions of (S)-(1-Methylazetidin-2-yl)methanol (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.[20][21]

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV and/or mass spectrometric detection.[16][22] The goal is to separate the parent compound from all degradation products.

Long-Term Stability Studies

Formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[14][20]

  • Batch Selection: Use at least three primary batches of (S)-(1-Methylazetidin-2-yl)methanol.[19][20]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[18]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Tests: At each time point, perform a suite of tests including appearance, assay, purity (degradation products), and any other critical quality attributes.

Visualization of Workflows

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h, RT) k_add_buffer->k_incubate k_measure Nephelometric Measurement k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid in Solvent t_agitate Agitate (24-48h, 25°C) t_start->t_agitate t_separate Filter / Centrifuge t_agitate->t_separate t_quantify LC-MS / UV-Vis Quantification t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflow for determining kinetic and thermodynamic solubility.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare 1 mg/mL Solution of (S)-(1-Methylazetidin-2-yl)methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Identify Products analyze->evaluate

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of (S)-(1-Methylazetidin-2-yl)methanol is non-negotiable for its successful application in drug discovery and development. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to thoroughly characterize this important building block. By employing the described methods for solubility determination and forced degradation studies, scientists can generate the critical data needed to make informed decisions, mitigate risks, and accelerate the development of new chemical entities. The inherent reactivity of the azetidine ring necessitates a proactive and rigorous approach to stability assessment, ensuring the integrity and reliability of research findings.

References

  • ICH. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

  • ICH. Q1A(R2) Guideline. ICH.

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. EMA.

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware.

  • ICH. Quality Guidelines. ICH.

  • Domainex. Thermodynamic Solubility Assay. Domainex.

  • National Center for Biotechnology Information. In vitro solubility assays in drug discovery. PubMed.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • BioDuro. ADME Solubility Assay. BioDuro.

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.

  • Evotec. Thermodynamic Solubility Assay. Evotec.

  • Creative Biolabs. Solubility Assessment Service. Creative Biolabs.

  • ResearchGate. Stability of different azetidine esters. ResearchGate.

  • Vulcanchem. Azetidine, N-methyl- - 4923-79-9. Vulcanchem.

  • Labsolu. (S)-(1-Methyl-azetidin-2-yl)-methanol. Labsolu.

  • PubChem. (S)-(1-Methylazetidin-2-yl)methanol. PubChem.

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • ChemicalBook. (S)-(1-Methylazetidin-2-yl)Methanol. ChemicalBook.

  • Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Cheméo.

  • Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. JACS.

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central.

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Benchchem. A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents. Benchchem.

  • Advanced ChemBlocks. (1-methylazetidin-2-yl)methanol 97%. Advanced ChemBlocks.

  • ResearchGate. Forced degradation studies. ResearchGate.

  • BLD Pharm. 209329-11-3|(R)-Azetidin-2-ylmethanol. BLD Pharm.

  • BLD Pharm. 1629600-48-1|(1-Methylazetidin-2-yl)methanol. BLD Pharm.

  • PubChem. (1-Methylazetidin-3-yl)methanol. PubChem.

  • ResearchGate. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate.

  • PubMed. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. PubMed.

  • Wikipedia. Azetidine. Wikipedia.

  • National Center for Biotechnology Information. A simple and low-cost method for determination of methanol in alcoholic solutions. PubMed Central.

  • PubChem. Azetidine, N-methyl-. PubChem.

  • PubMed. Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation. PubMed.

  • ResearchGate. Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Data of (S)-(1-Methylazetidin-2-yl)methanol

Introduction (S)-(1-Methylazetidin-2-yl)methanol is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its rigid four-membered azetidine core. The precise characterization of su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(1-Methylazetidin-2-yl)methanol is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its rigid four-membered azetidine core. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a detailed fingerprint of the molecular structure.

This guide offers a comprehensive analysis of the expected spectral data for (S)-(1-Methylazetidin-2-yl)methanol. In the absence of publicly available, complete experimental spectra for this specific enantiomer, this document leverages high-quality predicted data, anchored by a key experimental ¹H NMR value from patent literature. This approach provides a robust framework for researchers to interpret the spectral features of this compound and its analogs.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of (S)-(1-Methylazetidin-2-yl)methanol are numbered as follows:

Caption: Molecular structure and atom numbering for (S)-(1-Methylazetidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for (S)-(1-Methylazetidin-2-yl)methanol in a standard solvent like CDCl₃ are detailed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for a compound like (S)-(1-Methylazetidin-2-yl)methanol would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data
AtomPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
H on C23.10 - 3.30m1H-
H on C63.55 - 3.75m2H-
H on C42.90 - 3.10m2H-
H on C31.80 - 2.00m2H-
H on C52.35s3H-
H on O7(variable)br s1H-
¹H NMR Spectral Interpretation

The proton NMR spectrum is characterized by distinct regions corresponding to the different chemical environments of the protons.

  • Hydroxymethyl Protons (C6-H): The two diastereotopic protons on the carbon bearing the hydroxyl group are expected to appear as a multiplet in the range of 3.55 - 3.75 ppm. Their proximity to the electronegative oxygen atom results in a downfield shift.

  • Azetidine Ring Protons:

    • The methine proton at the chiral center (C2-H) is predicted to be a multiplet between 3.10 and 3.30 ppm. A Chinese patent (CN104922127B) for a related compound reports a chemical shift of 3.67 ppm for this proton, suggesting that the local electronic environment in that specific derivative may cause a further downfield shift.[1]

    • The protons on C4, adjacent to the nitrogen atom, are expected to be multiplets in the 2.90 - 3.10 ppm region.

    • The protons on C3 are the most upfield of the ring protons, appearing as a multiplet around 1.80 - 2.00 ppm, as they are furthest from the electron-withdrawing groups.

  • N-Methyl Protons (C5-H): The three protons of the N-methyl group are expected to appear as a sharp singlet at approximately 2.35 ppm. This is a characteristic chemical shift for N-methyl groups in aliphatic amines.[2]

  • Hydroxyl Proton (O7-H): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet and can be confirmed by D₂O exchange, which would cause the signal to disappear.

Caption: Key vicinal coupling relationships in (S)-(1-Methylazetidin-2-yl)methanol.

Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (ppm)
C265 - 70
C660 - 65
C455 - 60
C540 - 45
C320 - 25
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.

  • C2 (Methine Carbon): The chiral carbon attached to the nitrogen and the hydroxymethyl group is expected to be the most downfield of the sp³ carbons in the ring, in the range of 65-70 ppm.

  • C6 (Hydroxymethyl Carbon): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will also be significantly downfield, predicted to be in the 60-65 ppm range.

  • C4 (Azetidine Methylene Carbon): The methylene carbon adjacent to the nitrogen is expected to resonate between 55 and 60 ppm.

  • C5 (N-Methyl Carbon): The carbon of the N-methyl group typically appears in the 40-45 ppm region.

  • C3 (Azetidine Methylene Carbon): The C3 carbon, being the most shielded of the ring carbons, is predicted to be the most upfield, in the 20-25 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular ion will be the protonated molecule [M+H]⁺.

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data
  • Molecular Weight: 101.15 g/mol

  • [M+H]⁺: m/z 102.09

  • Key Fragments: m/z 84, 71, 58, 44

Mass Spectrometry Fragmentation Analysis

The fragmentation of (S)-(1-Methylazetidin-2-yl)methanol in the mass spectrometer is expected to proceed through several characteristic pathways for amines and alcohols.

  • Formation of the [M+H]⁺ ion: In the ESI source, the molecule will be readily protonated, likely on the basic nitrogen atom, to give the molecular ion at m/z 102.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen. In this case, cleavage of the C2-C6 bond would lead to a stable, resonance-stabilized iminium ion.

  • Loss of Water: Alcohols can undergo the loss of a water molecule (18 Da) from the protonated molecular ion, leading to a fragment at m/z 84.

  • Ring Opening and Fragmentation: The strained azetidine ring can undergo cleavage to produce characteristic fragments.

Fragmentation M [M+H]⁺ m/z 102 F1 m/z 84 ([M+H]-H₂O)⁺ M->F1 -H₂O F2 m/z 71 Ring Cleavage Fragment M->F2 Ring Opening F3 m/z 58 Iminium Ion F2->F3 F4 m/z 44 Fragment F3->F4

Caption: A plausible fragmentation pathway for (S)-(1-Methylazetidin-2-yl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3400 - 3200O-HStretchStrong, Broad
2960 - 2850C-HStretch (aliphatic)Medium to Strong
1260 - 1020C-NStretch (aliphatic amine)Medium
1150 - 1050C-OStretch (primary alcohol)Strong
IR Spectrum Interpretation

The IR spectrum of (S)-(1-Methylazetidin-2-yl)methanol is expected to be dominated by the following key features:

  • O-H Stretch: A very prominent, broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[3] This is often the most easily identifiable feature in the IR spectrum of an alcohol.

  • C-H Stretch: In the region just below 3000 cm⁻¹, a series of medium to strong absorption bands between 2960 and 2850 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the azetidine ring, methyl, and methylene groups.

  • C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to give rise to a medium intensity band in the 1260-1020 cm⁻¹ range.[4]

  • C-O Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the NMR, MS, and IR spectral data for (S)-(1-Methylazetidin-2-yl)methanol. By combining established principles of spectroscopy with a key experimental data point, a comprehensive analytical picture of this molecule has been constructed. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently identify and characterize this important chiral building block. The provided protocols also offer a standardized approach for the experimental acquisition of this data.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • CN104922127B. (2017). Use of compound of formula 2 in preparing medicament for treating and/or preventing migraine and complication thereof.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
  • Fiehn Lab. (n.d.). MS/MS fragmentation.
  • Mestrelab. (n.d.). Download NMR Predict.
  • nmrium. (n.d.). Predict - NMRium demo.
  • nmrdb.org. (n.d.). Simulate and predict NMR spectra.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • UCLA Chemistry. (n.d.). IR Chart.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • UCLA Chemistry. (n.d.). IR: amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 29).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

Sources

Foundational

discovery and significance of chiral azetidine alcohols

An In-Depth Technical Guide to the Discovery and Significance of Chiral Azetidine Alcohols Authored by Gemini, Senior Application Scientist Foreword: The Rise of Strained Scaffolds in Modern Chemistry In the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Significance of Chiral Azetidine Alcohols

Authored by Gemini, Senior Application Scientist

Foreword: The Rise of Strained Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered scaffold containing one nitrogen atom—has emerged from relative obscurity to become a "privileged structure."[1] Its inherent ring strain, once viewed as a liability, is now harnessed to confer unique conformational rigidity and metabolic stability upon bioactive molecules. This guide delves into the discovery, synthesis, and profound significance of a specific, high-value subclass: chiral azetidine alcohols. We will explore the causality behind synthetic choices and provide field-proven insights into the methodologies that have unlocked the potential of these remarkable building blocks.

The Strategic Advantage of Chiral Azetidine Alcohols

The value of chiral azetidine alcohols stems from the convergence of two critical concepts in medicinal chemistry: the importance of chirality and the utility of strained heterocyclic scaffolds.

The Imperative of Chirality

Biological systems, composed of chiral proteins, enzymes, and nucleic acids, are inherently enantioselective.[2] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers, making enantioselective synthesis not just an academic challenge but a commercial necessity.[2] The ability to synthesize azetidine alcohols as single enantiomers is therefore crucial for developing safe and effective therapeutics.

The Azetidine Scaffold: More Than a Spacer

The incorporation of an azetidine ring into a molecule is a strategic design choice that can dramatically improve its properties:

  • Conformational Rigidity: The strained four-membered ring restricts bond rotation, presenting substituents in well-defined vectors. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: Azetidines often increase the aqueous solubility and reduce the lipophilicity of a parent molecule, favorable traits for oral bioavailability.

  • Metabolic Stability: The azetidine core can serve as a non-classical bioisostere for other groups (like gem-dimethyl or phenyl rings), often blocking sites of metabolic oxidation and increasing the drug's half-life.

  • Novel Chemical Space: As a less-explored scaffold compared to pyrrolidines and piperidines, azetidines provide access to novel chemical space, offering opportunities to circumvent existing patents and discover new biological activities.[1][3]

The combination of a hydroxyl group with the chiral azetidine core provides a key functional handle for further elaboration, making these compounds exceptionally versatile intermediates in the synthesis of complex molecules.

Evolution of Synthesis: Accessing the Chiral Azetidine Core

The synthesis of enantioenriched azetidines has historically been challenging.[4] Early methods often relied on the cyclization of γ-aminoalcohols, which could suffer from low yields and a lack of stereocontrol.[5][6] Modern organic chemistry, however, has produced a suite of powerful and elegant solutions for their asymmetric synthesis.

Gold-Catalyzed Oxidative Cyclization: A Modern Approach to Azetidin-3-ols

A significant breakthrough in the synthesis of chiral azetidin-3-ols (via their azetidin-3-one precursors) is the use of gold catalysis. This method cleverly bypasses the need for toxic and potentially explosive diazo compounds, which were common in earlier syntheses.[7][8] The strategy relies on the gold-catalyzed intermolecular oxidation of readily available chiral N-propargylsulfonamides.

The causality of this reaction is elegant: a gold(I) catalyst activates the terminal alkyne, which then undergoes oxidation to generate a reactive α-oxo gold carbene intermediate. This intermediate is perfectly poised to undergo an intramolecular N-H insertion, forging the four-membered ring with high fidelity.[7] The use of a chiral tert-butanesulfinamide auxiliary not only induces high stereoselectivity but also serves as a robust protecting group that can be readily removed under acidic conditions.[7][8]

Gold_Catalyzed_Cyclization Start Chiral N-Propargyl- sulfonamide Reagents Gold(I) Catalyst, Oxidant (e.g., Pyridine N-oxide) Start->Reagents 1. Intermediate α-Oxo Gold Carbene Intermediate Reagents->Intermediate 2. Cyclization Intramolecular N-H Insertion Intermediate->Cyclization 3. Product_One Chiral Azetidin-3-one Cyclization->Product_One 4. Reduction Reduction (e.g., NaBH4) Product_One->Reduction 5. Final_Product Chiral Azetidin-3-ol Reduction->Final_Product 6.

Gold-Catalyzed Synthesis of Chiral Azetidin-3-ols.
Photochemical Cyclization: Harnessing Light for Ring Formation

The Norrish-Yang cyclization is a powerful photochemical reaction that can be employed to synthesize 3-aryl-3-azetidinols from α-aminoacetophenones.[9][10] This process involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, forming a 1,4-biradical which then cyclizes to form the azetidine ring.[10]

The success of this reaction is critically dependent on the choice of the nitrogen-protecting group (PG), which orchestrates both the photochemical step and can facilitate subsequent reactions.[9][10]

Data Presentation: Influence of Protecting Group on Norrish-Yang Cyclization

The following table summarizes data from studies on the synthesis of azetidinols, illustrating the profound impact of the protecting group on reaction efficiency.[9]

EntryProtecting Group (PG)Conversion (%)Yield of Azetidinol (%)
1aTs (p-toluenesulfonyl)>9981
1eMs (methanesulfonyl)>9967
1hPh (phenyl)9012
1kBn (benzyl)>99<1
1lBzh (benzhydryl)9410

Data adapted from related studies on photochemical cyclization. Yields can vary based on substrate and specific reaction conditions.[9]

This data clearly indicates that electron-withdrawing sulfonyl groups (Ts, Ms) are highly effective, leading to excellent yields, while common protecting groups like benzyl (Bn) are almost completely ineffective in promoting the desired cyclization.

Chiral Auxiliaries: A Robust and Scalable Strategy

One of the most general and scalable methods for accessing enantioenriched C2-substituted azetidines, which can be alcohols or their precursors, involves the use of chiral tert-butanesulfinamides.[1] This approach offers excellent diastereocontrol, and crucially, both enantiomers of the final product can be accessed simply by choosing the corresponding (R)- or (S)-sulfinamide auxiliary.[1]

The workflow involves the addition of a Grignard reagent to a sulfinamide-protected starting material, followed by a base-mediated intramolecular cyclization to form the azetidine ring. The auxiliary guides the stereochemistry of the reaction before being cleaved to reveal the chiral azetidine.

Chiral_Auxiliary_Workflow Start Achiral Precursor + (R)- or (S)-Sulfinamide Addition Diastereoselective Nucleophilic Addition (e.g., Grignard) Start->Addition Intermediate Chiral Intermediate (High d.r.) Addition->Intermediate Cyclization Intramolecular Cyclization (Base-mediated) Intermediate->Cyclization Aux_Product N-Sulfinyl Chiral Azetidine Cyclization->Aux_Product Cleavage Auxiliary Cleavage (Acidic conditions) Aux_Product->Cleavage Final_Product Enantiopure Chiral Azetidine Cleavage->Final_Product

General workflow for chiral auxiliary-directed azetidine synthesis.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, a detailed experimental protocol is essential. The following procedure for the intramolecular cyclization step in a chiral auxiliary-based synthesis is representative of the rigor required.

Protocol: Synthesis of (R)-N-(tert-Butylsulfinyl)-2-phenylazetidine

This protocol is adapted from methodologies developed for the synthesis of C2-substituted azetidines.[1]

Materials:

  • (R,E)-N-(4-chloro-1-phenylbutylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the starting chlorosulfinamide (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a 0.1 M solution. Cool the flask to 0 °C using an ice bath.

    • Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add solid potassium tert-butoxide (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

    • Causality Note: KOtBu is a strong, non-nucleophilic base required to deprotonate the carbon alpha to the sulfinamide, initiating the intramolecular cyclization. Using a slight excess ensures complete reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaCl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Self-Validation: The use of diethyl ether for extraction is critical as it minimizes the loss of the somewhat volatile azetidine product.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a clear oil.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Significance in Drug Development and Future Outlook

The availability of robust synthetic routes to chiral azetidine alcohols has had a tangible impact on drug design. These scaffolds are now key components in molecules targeting a range of diseases, including neurological disorders like Parkinson's disease and ADHD.[11] Their unique ability to orient substituents in 3D space while improving drug-like properties makes them invaluable tools for medicinal chemists.[11]

The field continues to evolve, with ongoing research focused on:

  • Developing new catalytic enantioselective methods to further expand the diversity of accessible structures.[4][12]

  • Exploring novel ring-opening reactions of azetidinols to generate other valuable chiral building blocks.[9][10]

  • Applying these scaffolds in the synthesis of complex natural products and next-generation therapeutics.

The chiral azetidine alcohol motif, once a synthetic curiosity, is now firmly established as a cornerstone of modern medicinal chemistry. Its continued exploration promises to yield new therapeutic agents with enhanced efficacy and safety profiles.

References

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(16), 3610-3614. [Link]

  • Trost, B. M., & Toste, F. D. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Journal of the American Chemical Society, 137(33), 10546–10549. [Link]

  • Armesto, D., Horspool, W. M., & Gallego, M. G. (1991). Photochemical synthesis of enantiomerically pure azetidin-3-ols. Journal of the Chemical Society, Perkin Transactions 1, (10), 2549-2553. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45455-45498. [Link]

  • Wang, Z., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(42), 13492–13495. [Link]

  • Wagner, J. J., & Waske, P. A. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Kenis, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2844-2872. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Chemical Communications, 55(62), 9136-9146. [Link]

  • Takahashi, H., et al. (2000). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 11(13), 2697-2703. [Link]

  • Wagner, J. J., & Waske, P. A. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • DeMong, D. E., & Williams, R. M. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

  • Voss, J. R., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 85(2), 702-711. [Link]

  • Kenis, S., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • University of Waterloo. Asymmetric Synthesis. Course Notes. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Drug Discovery News. [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770. [Link]

Sources

Exploratory

(S)-(1-Methylazetidin-2-yl)methanol material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Material Safety Profile of (S)-(1-Methylazetidin-2-yl)methanol Section 1: Introduction and Strategic Importance in Drug Discovery (S)-(1-Methylazetidin-2-yl)methanol i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Material Safety Profile of (S)-(1-Methylazetidin-2-yl)methanol

Section 1: Introduction and Strategic Importance in Drug Discovery

(S)-(1-Methylazetidin-2-yl)methanol is a chiral heterocyclic building block that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, the azetidine ring, is increasingly recognized as a "bioisostere" for other common rings and functional groups, offering a unique combination of properties beneficial for drug design. Azetidines are four-membered, nitrogen-containing heterocycles whose inherent ring strain and three-dimensional character can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1]

The incorporation of the azetidine scaffold can lead to improved aqueous solubility, greater metabolic stability, and novel intellectual property positions.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, underscoring its value in modern therapeutics.[1] As researchers and drug development professionals increasingly utilize building blocks like (S)-(1-Methylazetidin-2-yl)methanol, a comprehensive understanding of its safety profile and handling requirements is paramount.

This guide serves as an in-depth technical resource, synthesizing available data from the parent azetidine structure, related analogues, and constituent functional groups to establish a robust framework for its safe use in a laboratory setting. It is designed to empower scientists with the knowledge to manage the risks associated with this reactive and valuable chemical intermediate.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The following tables summarize the key identifiers and computed physicochemical properties for (S)-(1-Methylazetidin-2-yl)methanol.

Table 1: Compound Identification

Identifier Value Source
CAS Number 1310411-24-5 [2][3][4]
Molecular Formula C₅H₁₁NO [2][3]
Molecular Weight 101.15 g/mol [2][3]
IUPAC Name [(2S)-1-methylazetidin-2-yl]methanol [3]
Common Synonyms (S)-1-METHYL-2-AZETIDINEMETHANOL, (S)-(1-Methyl-azetidin-2-yl)-methanol [3][4]

| InChIKey | ODRFPWJCWBQAJR-YFKPBYRVSA-N |[3] |

Table 2: Physicochemical Properties

Property Value Notes Source
Physical Form Colorless to Yellow Liquid Based on related compounds [5]
Boiling Point 139.2 ± 13.0 °C Predicted [2]
Density 1.005 ± 0.06 g/cm³ Predicted [2]

| Storage Temperature | 2-8°C, Sealed in dry | Recommended for stability |[5] |

Caption: 2D structure of (S)-(1-Methylazetidin-2-yl)methanol.

Section 3: Hazard Identification and Toxicological Assessment

While a specific, verified Material Safety Data Sheet (MSDS) for (S)-(1-Methylazetidin-2-yl)methanol is not widely published, a comprehensive hazard assessment can be constructed by analyzing structurally related compounds. This approach is critical for ensuring laboratory safety with novel or sparsely documented chemicals. The primary hazards are inferred from the parent azetidine ring system, its structural isomer (1-Methylazetidin-3-yl)methanol, and the inherent properties of small, functionalized amines.

Inferred GHS Classification and Hazard Profile

GHS PictogramSignal WordHazard CodeHazard StatementRationale / Source Analogy

Warning H302Harmful if swallowed.Documented for this compound class.[4]

Danger H314 / H318Causes severe skin burns and eye damage.The parent compound, Azetidine, is classified as H314.[6] The isomer (1-Methylazetidin-3-yl)methanol is classified as H318 (Causes serious eye damage).[7]

Warning H335May cause respiratory irritation.The isomer (1-Methylazetidin-3-yl)methanol is classified as H335.[7]

Danger H225Highly flammable liquid and vapor.The parent compound, Azetidine, and the isomer (1-Methylazetidin-3-yl)methanol are both classified as H225.[6][7]

Toxicological Narrative

The toxicological profile is dictated by its key structural features: the strained azetidine ring and the primary alcohol functional group.

  • Azetidine Ring System: The four-membered ring is sterically strained, making it more reactive than larger, saturated heterocycles. Amines, as a class, can be corrosive or irritating to skin, eyes, and mucous membranes.[6] This reactivity underlies the potential for severe skin and eye damage.

  • Routes of Exposure:

    • Dermal Contact: As a liquid amine, it can likely be absorbed through the skin and can cause irritation or chemical burns upon prolonged contact.[6]

    • Inhalation: The predicted boiling point suggests it has a moderate vapor pressure. Vapors may be irritating to the respiratory tract.[7] Inhalation is a potential route of exposure, especially when handled outside of a fume hood.[8]

    • Ingestion: Ingestion is expected to be harmful, consistent with the H302 classification.[4]

    • Eye Contact: Direct contact with the liquid or its aerosols poses a risk of serious, potentially irreversible, eye damage.[7]

  • Metabolism: While not specifically studied for this compound, the metabolism of the methanol moiety is a theoretical concern. The primary toxicity of methanol itself arises from its metabolic conversion to formic acid, which can cause severe metabolic acidosis and damage to the optic nerve.[8] Although the methanol group is part of a larger molecule, caution is warranted.

Section 4: Safe Handling and Engineering Controls

A self-validating safety protocol relies on a multi-layered approach, combining robust engineering controls with stringent work practices and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Fume Hood: All handling of (S)-(1-Methylazetidin-2-yl)methanol, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Safety Shower and Eyewash Station: A recently tested and readily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10][11]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

Table 3: Recommended Personal Protective Equipment

PPE Category Item Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Protects against skin contact and absorption. Always check the manufacturer's compatibility data.[11]
Eye Protection Safety goggles with side-shields. Protects against splashes and aerosols. Must comply with EN166 (EU) or ANSI Z87.1 (US) standards.[10]
Face Protection Face shield. Recommended in addition to goggles when there is a significant splash hazard (e.g., transferring larger quantities).[6]
Skin/Body Protection Flame-retardant laboratory coat. Protects skin from contact and provides a layer of protection against fire.[12]

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Not typically required if all work is performed in a fume hood. It becomes necessary if engineering controls fail or for emergency response.[11] |

prep 1. Preparation verify Verify Fume Hood, Eyewash & Shower prep->verify don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) verify->don_ppe handle 2. Handling don_ppe->handle work Perform all manipulations (weighing, transfers) INSIDE fume hood handle->work emergency 4. Emergency handle->emergency post 3. Post-Handling work->post store Securely seal container. Store at 2-8°C. post->store clean Decontaminate work area. Dispose of waste. store->clean doff_ppe Remove PPE correctly. clean->doff_ppe spill Execute Spill Response Protocol emergency->spill exposure Execute First Aid Procedures emergency->exposure

Caption: Standard workflow for the safe handling of (S)-(1-Methylazetidin-2-yl)methanol.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Experimental Protocol: First-Aid Measures

  • Inhalation:

    • Step 1: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[13]

    • Step 2: If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[9]

    • Step 3: Seek immediate medical attention.[9]

  • Skin Contact:

    • Step 1: Immediately remove all contaminated clothing, including shoes and jewelry, preferably under a safety shower.[6]

    • Step 2: Flush the affected skin with copious amounts of water for at least 15-30 minutes.[6]

    • Step 3: Do not use neutralizing agents. Seek immediate medical attention.

  • Eye Contact:

    • Step 1: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

    • Step 2: Remove contact lenses if present and easy to do so. Continue rinsing.

    • Step 3: Seek immediate medical attention, and continue rinsing during transport if possible.[14]

  • Ingestion:

    • Step 1: Do NOT induce vomiting.[14]

    • Step 2: If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13][14]

    • Step 3: Seek immediate medical attention. Show the safety data sheet or container label to the medical professional.[14]

Spill Response Protocol

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.[9]

    • Remove all sources of ignition (open flames, sparks, hot surfaces).[6][15]

    • Ensure ventilation is adequate, working upwind of the spill if possible.

  • Containment (Small Spill):

    • Step 1: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or universal binders.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Step 2: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

  • Decontamination:

    • Step 1: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[10]

    • Step 2: Collect all decontamination materials for disposal as hazardous waste.

Section 6: Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][16] The recommended storage temperature is between 2-8°C.[5] Keep away from heat, sparks, open flames, and other ignition sources.[16] Containers should be grounded and bonded during transfer operations.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

  • Disposal: Disposal of (S)-(1-Methylazetidin-2-yl)methanol and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[13]

Section 7: Conclusion

(S)-(1-Methylazetidin-2-yl)methanol is a valuable building block in the field of drug discovery, offering unique structural advantages. However, its utility is accompanied by significant potential hazards, including flammability, corrosivity, and toxicity. By understanding its inferred hazard profile based on analogous compounds and by rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can safely harness its potential. A culture of safety, grounded in robust engineering controls, consistent use of personal protective equipment, and preparedness for emergencies, is non-negotiable when working with this and other reactive chemical intermediates.

References

  • (S)-(1-Methylazetidin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: L-Azetidine-2-carboxylic acid. UHP Chemicals. [Link]

  • Methanol - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Center for Biotechnology Information. [Link]

  • Methanol Safety Data Sheet. Petro-Canada Lubricants Inc.[Link]

  • SAFETY DATA SHEET - Methanol. State of Michigan. [Link]

  • (1-Methylazetidin-3-yl)methanol Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • Global Product Strategy (GPS) Safety Summary Methanol. LyondellBasell. [Link]

  • Methanol Safety Data Sheet. Methanex Corporation. [Link]

  • Medical toxicology and public health—Update on research and activities at the centers for disease control and prevention, and the agency for toxic substances and disease registry: Inhalational methanol toxicity. National Institutes of Health. [Link]

Sources

Foundational

literature review on chiral 2-hydroxymethylazetidines

A Technical Guide to Chiral 2-Hydroxymethylazetidines: Synthesis, Functionalization, and Applications Abstract Chiral 2-hydroxymethylazetidines are valuable four-membered heterocyclic scaffolds in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Chiral 2-Hydroxymethylazetidines: Synthesis, Functionalization, and Applications

Abstract

Chiral 2-hydroxymethylazetidines are valuable four-membered heterocyclic scaffolds in medicinal chemistry and drug development. Their inherent ring strain, conformational rigidity, and sp³-rich character impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide provides an in-depth analysis of the stereoselective synthesis of 2-hydroxymethylazetidines, explores their functionalization, and highlights their application as key building blocks in the development of novel therapeutics. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and present data-driven insights to inform rational drug design.

Introduction: The Strategic Value of the 2-Hydroxymethylazetidine Scaffold

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space that makes them highly attractive for drug discovery.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for controlled, strain-driven reactions while maintaining sufficient stability for handling and formulation.[3] This unique feature, combined with the scaffold's three-dimensionality, provides distinct exit vectors for substituents, enabling precise tuning of ligand-target interactions.[2]

The chiral 2-hydroxymethylazetidine motif is particularly significant. It incorporates two key functional handles: a secondary amine within the ring and a primary alcohol. This dual functionality allows for versatile and divergent derivatization, making it an ideal building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[2] The presence of a stereocenter at the C2 position is critical, as precise stereochemical control is paramount for biological activity and target selectivity.[4] Consequently, the development of robust and scalable enantioselective syntheses for (R)- and (S)-azetidin-2-ylmethanol is a key focus of modern synthetic and medicinal chemistry.

Core Synthetic Strategies for Enantiopure 2-Hydroxymethylazetidines

The primary challenge in synthesizing these scaffolds lies in controlling the stereochemistry during the formation of the strained four-membered ring. Methodologies can be broadly categorized based on the chosen chiral precursor or the method of asymmetric induction.

Synthesis from Chiral Amino Acid Precursors

The use of naturally abundant and relatively inexpensive chiral amino acids, such as L-proline, L-aspartic acid, and L-serine, represents a classical and reliable "chiral pool" approach.

From Azetidine-2-carboxylic Acid: The most direct route involves the stereoselective reduction of a chiral azetidine-2-carboxylic acid derivative. This precursor is often derived from more complex amino acids through multi-step sequences. The choice of reducing agent is critical to avoid racemization and achieve high yields.

  • Causality: Strong, non-hindered reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH) are typically employed for the reduction of the carboxylic acid or its corresponding ester. The reaction proceeds without affecting the stereocenter at C2. N-protection, commonly with a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions involving the amine.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start [label="N-Protected (S)-Azetidine-2-carboxylic Acid"]; reductant [label="Reducing Agent\n(e.g., BH₃·THF, LiAlH₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; product [label="N-Protected (S)-Azetidin-2-ylmethanol"]; deprotection [label="Deprotection\n(e.g., H₂, Pd/C for N-Bn)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; final_product [label="(S)-Azetidin-2-ylmethanol"];

// Edges start -> reductant [label=" Reduction", fontcolor="#4285F4", color="#4285F4"]; reductant -> product; product -> deprotection [label=" Cleavage", fontcolor="#34A853", color="#34A853"]; deprotection -> final_product;

// Graph attributes graph [bgcolor="transparent"]; } Caption: Reduction of Azetidine-2-carboxylic Acid.

From 1,3-Amino Alcohols: A prevalent strategy involves the intramolecular cyclization of a chiral 1,3-amino alcohol. [5]This approach relies on the stereoselective synthesis of the open-chain precursor, often derived from amino acids like serine or aspartic acid.

  • Mechanism: The key step is a 4-exo-tet intramolecular nucleophilic substitution. The amine nitrogen attacks a carbon bearing a leaving group (e.g., tosylate, mesylate) at the 3-position. The stereochemistry of the starting material directly translates to the product. For example, (S)-serine can be converted to a chiral N-protected 2-amino-1,3-propanediol derivative. Selective activation of the primary hydroxyl group followed by base-mediated cyclization yields the corresponding (S)-2-hydroxymethylazetidine.

Asymmetric Synthesis using Chiral Auxiliaries

When a suitable chiral pool starting material is unavailable, asymmetric methods employing chiral auxiliaries offer a powerful alternative. The Evans' oxazolidinone and Ellman's tert-butanesulfinamide auxiliaries are notable examples. [4][6] A general and scalable method using chiral tert-butanesulfinamides has been developed for a range of C2-substituted azetidines. [4]

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start [label="Chiral tert-\nButanesulfinamide"]; aldehyde [label="Aldehyde"]; imine [label="Chiral N-Sulfinylimine"]; nucleophile [label="Nucleophilic Addition\n(e.g., Reformatsky)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; intermediate [label="β-Amino Alcohol\nIntermediate"]; cyclization [label="Intramolecular\nCyclization (e.g., Mitsunobu)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; azetidine [label="N-Sulfinyl\nAzetidine"]; cleavage [label="Acidic Cleavage", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; product [label="Chiral C2-Substituted\nAzetidine"];

// Edges {start, aldehyde} -> imine; imine -> nucleophile; nucleophile -> intermediate; intermediate -> cyclization; cyclization -> azetidine; azetidine -> cleavage; cleavage -> product;

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Key Data Summary: Comparison of Synthetic Routes

Synthetic RouteChiral SourceKey TransformationTypical YieldsTypical ee/deAdvantagesLimitations
From Azetidine-2-COOH Chiral Pool (e.g., L-Proline)Carboxylic acid reduction70-95%>99% eeHigh fidelity, direct route.Precursor synthesis can be lengthy.
From 1,3-Amino Alcohols Chiral Pool (e.g., L-Serine)Intramolecular cyclization60-85%>98% eeReliable stereocontrol.Multi-step synthesis of precursor.
Chiral Auxiliary Reagent-controlledDiastereoselective addition & cyclization40-60% (over 3-4 steps)85:15 to >95:5 drGeneral, scalable, wide substrate scope. [4]Requires auxiliary attachment/removal steps.
Biocatalytic Routes EnzymeEnzymatic resolution or desymmetrizationVariable>99% eeGreen chemistry, high enantiopurity. [1][7]Substrate-specific, requires enzyme screening.

Applications in Drug Development

The 2-hydroxymethylazetidine scaffold is a privileged motif found in numerous biologically active compounds and FDA-approved drugs. [1][3]Its incorporation often leads to improved metabolic stability, enhanced solubility, and better receptor selectivity compared to more common rings like piperidine or pyrrolidine. [2]

  • As Bioisosteres: The azetidine ring can serve as a rigid bioisostere for larger, more flexible rings, locking the conformation of a molecule into a more bioactive state. Recently, 3-hydroxymethyl-azetidine was shown to be an effective bio-isostere of pyrrolidin-3-ol in the development of potent polymerase Theta (Polθ) inhibitors for oncology. [8]* CNS Modulators: The scaffold's polarity and constrained geometry are beneficial for designing ligands that can cross the blood-brain barrier and interact with central nervous system (CNS) targets. [1]* Anticancer and Antibacterial Agents: Numerous azetidine derivatives have demonstrated potent anticancer and antibacterial activities, highlighting the scaffold's broad therapeutic potential. [1]

    Drug/Candidate Therapeutic Area Role of Azetidine Moiety
    Baricitinib Rheumatoid Arthritis Enhances metabolic stability and selectivity. [1]
    Cobimetinib Melanoma Contributes to kinase selectivity and favorable pharmacokinetics. [3]
    Azelnidipine Hypertension Calcium channel blocker where the azetidine ring is crucial for activity. [3]

    | Delafloxacin | Antibacterial | Part of the core pharmacophore for antibacterial action. [4]|

Experimental Protocols

Protocol: Stereoselective Reduction of N-Boc-(S)-azetidine-2-carboxylic acid

This protocol describes the reduction of a commercially available or previously synthesized N-protected azetidine-2-carboxylic acid to the corresponding chiral alcohol.

Materials:

  • N-Boc-(S)-azetidine-2-carboxylic acid

  • Borane tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Add the 1.0 M solution of BH₃·THF (1.5-2.0 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Scientist's Note: The slow addition is crucial to control the exothermic reaction and prevent potential side reactions. Borane is a highly effective and selective reagent for this transformation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes the excess borane.

  • Workup: Add saturated NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-(S)-azetidin-2-ylmethanol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its structure and enantiomeric purity (>99% ee is expected).

Conclusion and Future Outlook

Chiral 2-hydroxymethylazetidines are established as high-value building blocks in modern drug discovery. The synthetic methodologies have matured, providing reliable access to both enantiomers through chiral pool, auxiliary-based, and increasingly, biocatalytic strategies. [1]The unique conformational and physicochemical properties of this scaffold continue to be exploited to overcome challenges in medicinal chemistry, such as improving metabolic stability and target selectivity. As synthetic methods become more efficient and scalable, and our understanding of the scaffold's impact on pharmacology deepens, the application of chiral 2-hydroxymethylazetidines in developing next-generation therapeutics is set to expand further. [1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI.

Sources

Exploratory

The N-Methylazetidine Scaffold: A Technical Guide to Enhancing Drug-Like Properties

Abstract In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer superior pharmacological and physicochemical properties is a paramount objective. Among the saturated heterocycles,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer superior pharmacological and physicochemical properties is a paramount objective. Among the saturated heterocycles, the four-membered N-methylazetidine ring has emerged as a powerful tool for drug designers. Its unique conformational constraints, coupled with its influence on basicity, lipophilicity, and metabolic stability, make it a valuable bioisostere and a privileged scaffold, particularly in the realm of central nervous system (CNS) drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological relevance of N-methylazetidine scaffolds. We will delve into the fundamental principles governing their utility, provide detailed experimental protocols for their synthesis and evaluation, and present case studies that underscore their successful application in optimizing drug candidates.

The Strategic Advantage of the N-Methylazetidine Scaffold in Drug Design

The incorporation of an N-methylazetidine moiety into a drug candidate is a strategic decision driven by the desire to modulate key pharmacokinetic and pharmacodynamic parameters. The rationale behind its effectiveness lies in a unique combination of structural and electronic properties that differentiate it from other cyclic and acyclic amines.

A Bioisosteric Replacement for Larger Saturated Heterocycles

The N-methylazetidine scaffold is frequently employed as a bioisostere for larger, more common saturated heterocycles such as N-methylpiperidine and N-methylpyrrolidine.[1][2] This substitution can lead to significant improvements in a compound's developability profile. The smaller, more rigid four-membered ring can offer a more favorable vector for substituents, leading to enhanced binding affinity with the target protein.[3]

Modulating Physicochemical Properties: pKa and Lipophilicity

The introduction of an N-methylazetidine can have a profound impact on a molecule's ionization state (pKa) and lipophilicity (logP/logD), two critical parameters that govern solubility, permeability, and off-target effects.

  • Basicity (pKa): The N-methylazetidine nitrogen is generally less basic than its counterparts in N-methylpyrrolidine and N-methylpiperidine. This is attributed to the increased s-character of the nitrogen lone pair orbital due to the strained ring system. A lower pKa can be advantageous in reducing off-target ion channel interactions (e.g., hERG) and can fine-tune the overall charge state of a molecule at physiological pH.

  • Lipophilicity (logP/logD): Replacing a larger ring system with the more compact N-methylazetidine typically leads to a decrease in lipophilicity. This can be a crucial strategy for improving aqueous solubility and reducing metabolic liability, as highly lipophilic compounds are more prone to metabolism by cytochrome P450 enzymes.[4]

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

HeterocyclepKa of Conjugate AcidCalculated logP
Azetidine~11.29-0.15
N-Methylazetidine ~9.8 0.4
Pyrrolidine~11.270.46
N-Methylpyrrolidine~10.40.23
Piperidine~11.220.84
N-Methylpiperidine~10.40.79

Note: pKa and logP values are approximate and can vary depending on the measurement or calculation method. The key takeaway is the trend observed between the different ring systems.

Enhancing Metabolic Stability

One of the most significant advantages of the N-methylazetidine scaffold is its ability to enhance metabolic stability.[5][6] The four-membered ring is generally more resistant to oxidative metabolism compared to the five- and six-membered rings of pyrrolidine and piperidine.[4] The carbon atoms in the azetidine ring are less accessible to metabolic enzymes, and the N-methyl group can also be more sterically hindered. This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability.

Conformational Rigidity and Pre-organization for Receptor Binding

The inherent ring strain of the azetidine core imparts significant conformational rigidity.[3][5] Unlike the more flexible piperidine and pyrrolidine rings, which can adopt multiple conformations, the azetidine ring exists in a more defined, puckered state.[7] This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. The N-methyl group can influence the preferred puckering of the ring, which can be a key factor in optimizing interactions within a protein's binding pocket.[3]

Synthetic Strategies for Accessing N-Methylazetidine Scaffolds

The historical challenge in utilizing azetidines in drug discovery has been their synthesis.[8] However, recent advances have made a wide array of substituted N-methylazetidines more accessible.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of N-methylazetidine-containing compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Starting_Materials Starting Materials (e.g., β-amino alcohols) Cyclization Azetidine Ring Formation Starting_Materials->Cyclization N-Methylation N-Methylation Cyclization->N-Methylation Functionalization Scaffold Functionalization (e.g., acylation, alkylation) N-Methylation->Functionalization Core Scaffold Purification Purification & Characterization Functionalization->Purification Final_Compound Final Compound Purification->Final_Compound

Caption: General workflow for N-methylazetidine synthesis.

Detailed Experimental Protocol: Synthesis of 2-Cyanoazetidines from β-Amino Alcohols

This protocol is adapted from methodologies that provide a versatile entry into functionalized azetidines, which can then be N-methylated.[9]

Step 1: N-Alkylation of the β-Amino Alcohol

  • To a solution of the starting β-amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equiv) and bromoacetonitrile (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Protection of the Primary Alcohol

  • Dissolve the N-alkylated intermediate (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) and trityl chloride (1.2 equiv).

  • Stir the reaction at room temperature for 4-8 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.

  • Concentrate the solution and purify by column chromatography to obtain the trityl-protected intermediate.

Step 3: Formation of the Benzylic Chloride and Cyclization

  • Dissolve the trityl-protected intermediate (1.0 equiv) in a suitable solvent like THF.

  • Cool the solution to -78 °C and add a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise.

  • After stirring for 1 hour at -78 °C, slowly warm the reaction to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the 2-cyanoazetidine.

Step 4: N-Methylation

  • To a solution of the 2-cyanoazetidine (1.0 equiv) in a solvent such as methanol, add formaldehyde (37% in water, 2.0 equiv) and sodium cyanoborohydride (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Carefully add acetic acid to adjust the pH to ~6.

  • Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-methyl-2-cyanoazetidine.

Biological Evaluation of N-Methylazetidine Scaffolds

The impact of incorporating an N-methylazetidine scaffold on a compound's biological profile must be experimentally validated. A key in vitro assay for assessing this is the microsomal stability assay.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general framework for evaluating the metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Workflow for Microsomal Stability Assay

G Prepare_Reagents Prepare Reagents (Microsomes, NADPH, Compound) Pre-incubation Pre-incubate Microsomes (37°C, 5 min) Prepare_Reagents->Pre-incubation Reaction_Initiation Initiate Reaction (Add NADPH & Compound) Pre-incubation->Reaction_Initiation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Reaction_Initiation->Time_Points Reaction_Termination Terminate Reaction (Ice-cold Acetonitrile) Time_Points->Reaction_Termination Sample_Processing Process Samples (Vortex, Centrifuge) Reaction_Termination->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Calculate t½, CLint) LCMS_Analysis->Data_Analysis

Caption: Workflow for a typical microsomal stability assay.

Case Study: N-Methylazetidine in Central Nervous System (CNS) Drug Discovery

The unique properties of the N-methylazetidine scaffold make it particularly well-suited for the design of CNS-penetrant drugs.[10][11][12] The lower lipophilicity and reduced pKa compared to larger saturated heterocycles can improve the chances of a molecule crossing the blood-brain barrier (BBB).[13]

A compelling example is the development of selective STAT3 inhibitors.[14][15] In a series of compounds, the replacement of a proline linker with an azetidine-2-carboxamide resulted in a significant increase in potency. For instance, the salicylic acid analog with an azetidine linker (compound 5a) exhibited an EMSA IC50 of 0.55 µM, a marked improvement over the proline-containing predecessor.[15] This enhancement in activity can be attributed to the more rigid and defined conformation of the azetidine ring, which likely presents the key pharmacophoric elements in a more optimal orientation for binding to the STAT3 protein.

Furthermore, in a study focused on developing CNS-focused lead-like libraries, various azetidine-based scaffolds were synthesized and profiled.[10][11] The resulting compounds generally displayed favorable physicochemical properties for CNS penetration, including high aqueous solubility and low to moderate protein binding.[10] This underscores the utility of the N-methylazetidine scaffold as a foundational element for building libraries of compounds with a higher probability of CNS activity.

Conclusion and Future Perspectives

The N-methylazetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to serve as a conformationally restricted, metabolically stable, and physicochemically tunable bioisostere for larger saturated heterocycles provides a powerful strategy for overcoming common drug development hurdles. The continued development of novel synthetic methodologies will further expand the accessibility and diversity of N-methylazetidine-based building blocks, paving the way for their incorporation into a new generation of therapeutics. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the strategic application of rigid scaffolds like N-methylazetidine will undoubtedly play an increasingly crucial role in the design of potent, selective, and safe medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Biologically active compounds with azetidine rings. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Simple Graph. GraphViz Examples and Tutorial. [Link]

  • Synthesis of β-amino alcohol derivatives. ResearchGate. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Ligand-Protein Interaction Studied by Computer Simulation and Time-Resolved X-Ray Crystallography. ResearchGate. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PubMed Central. [Link]

  • Structures of some azetidine‐based drugs. ResearchGate. [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. PubMed Central. [Link]

  • Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][16]triazino[2,3-c]quinazolines. PubMed Central. [Link]

  • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. PubMed Central. [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. PubMed Central. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. PubMed Central. [Link]

  • Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. PubMed. [Link]

  • Computational modelling reveals novel insights into GnRH receptor activation and binding dynamics. PubMed Central. [Link]

  • Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. MDPI. [Link]

  • Molecular Modeling and Bioinformatics Analysis of Drug-Receptor Interactions in the System Formed by Glargine, Its Metabolite M1, the Insulin Receptor, and the IGF1 Receptor. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enantioselective Synthesis of (S)-(1-Methylazetidin-2-yl)methanol

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can significantly improve key pharmacokinetic properties, including metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid framework for orienting substituents into specific vectors to optimize target binding. (S)-(1-Methylazetidin-2-yl)methanol, in particular, is a valuable chiral building block, serving as a precursor for more complex molecules where the stereochemistry at the C2 position is critical for biological activity.

The synthesis of enantiomerically pure 2-substituted azetidines, however, is a non-trivial challenge due to the inherent ring strain and the need for precise stereochemical control.[1][2] This guide provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-(1-Methylazetidin-2-yl)methanol via the asymmetric reduction of a prochiral ketone, a method renowned for its reliability, high enantioselectivity, and predictable stereochemical outcome. An alternative enzymatic resolution strategy is also discussed for contexts where the racemic precursor is readily available.

Strategic Overview: Pathways to Enantiopure (S)-(1-Methylazetidin-2-yl)methanol

Two primary strategies are presented, each with distinct advantages depending on starting material availability, scalability, and laboratory capabilities.

Strategy A (Recommended): Catalytic Asymmetric Reduction This is the preferred and most direct route. It involves the synthesis of a prochiral ketone, 1-(1-methylazetidin-2-yl)ethanone, followed by its highly enantioselective reduction using a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst. This approach builds the desired stereocenter with high fidelity.[3][4]

Strategy B (Alternative): Enzymatic Kinetic Resolution This method starts with the easily synthesized racemic (±)-(1-Methylazetidin-2-yl)methanol. A lipase enzyme is used to selectively acylate one enantiomer (typically the R-enantiomer), allowing for the separation and recovery of the desired, unreacted (S)-enantiomer.[5][6] This is an excellent "green chemistry" approach, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Featured Protocol: Asymmetric Reduction via CBS Catalysis

Rationale and Mechanistic Insight

The asymmetric reduction of prochiral ketones using borane in the presence of a chiral oxazaborolidine catalyst (CBS catalyst) is one of the most powerful and predictable methods for synthesizing chiral secondary alcohols.[3][7][8]

Causality of Experimental Choice:

  • Catalyst: The (S)-Me-CBS catalyst is chosen. The catalyst forms a Lewis acid-base complex with BH₃. The ketone then coordinates to the boron atom in a sterically controlled manner, with the larger substituent (the azetidine ring) oriented away from the catalyst's bulky group.

  • Hydride Delivery: This rigid, chair-like six-membered transition state ensures that the hydride from the borane is delivered to only one face (the Re face) of the ketone carbonyl, leading to the formation of the (S)-alcohol with high enantiomeric excess (ee).

  • Temperature Control: Low reaction temperatures (-20 °C to 0 °C) are critical. This enhances the energy difference between the two possible diastereomeric transition states, thereby maximizing enantioselectivity.

Experimental Workflow Diagram

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reduction A N-Boc-(S)-Azetidine- 2-carboxylic Acid B N-Boc-(S)-Azetidine- 2-carboxamide (Weinreb) A->B 1. SOCl₂ 2. HN(OMe)Me·HCl, Pyridine C N-Boc-2-acetyl- (S)-azetidine B->C MeMgBr, THF D 2-Acetyl-(S)-azetidine (TFA Salt) C->D TFA, DCM E 1-Methylazetidin-2-yl ethanone (Ketone Precursor) D->E Eschweiler-Clarke: Formaldehyde, Formic Acid F 1-Methylazetidin-2-yl ethanone E->F Proceed to Reduction G (S)-(1-Methylazetidin-2-yl)methanol F->G 1. (S)-Me-CBS, BH₃·THF THF, -20 °C 2. Quench (MeOH) G Racemate (R,S)-(1-Methylazetidin-2-yl)methanol Enzyme Novozym 435 (CALB) Vinyl Acetate Toluene, 40 °C Racemate->Enzyme S_Alcohol (S)-(1-Methylazetidin-2-yl)methanol (Unreacted) Enzyme->S_Alcohol Slow/No Reaction R_Ester (R)-1-Methylazetidin-2-yl acetate (Product) Enzyme->R_Ester Fast Reaction Separation Chromatographic Separation S_Alcohol->Separation R_Ester->Separation

Sources

Application

Application Notes &amp; Protocols: (S)-(1-Methylazetidin-2-yl)methanol as a Chiral Ligand in Asymmetric Catalysis

Introduction: The Strategic Advantage of Azetidine Scaffolds in Asymmetric Synthesis In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Azetidine Scaffolds in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged scaffolds for chiral ligands, those incorporating the azetidine ring have garnered significant interest. The strained four-membered ring of azetidine derivatives imparts a rigid conformational constraint, which is highly advantageous for creating a well-defined and effective chiral environment around a metal center. This rigidity can translate into superior enantiofacial discrimination of prochiral substrates.

(S)-(1-Methylazetidin-2-yl)methanol is a chiral β-amino alcohol that embodies these desirable characteristics. The presence of a stereogenic center at the C2 position, coupled with the coordinating hydroxyl and amino functionalities, makes it an excellent candidate for forming stable chiral complexes with various metal catalysts. These complexes can then mediate a range of asymmetric transformations with high stereocontrol. This document provides a detailed overview of the application of (S)-(1-Methylazetidin-2-yl)methanol as a chiral ligand, with a primary focus on the well-established and synthetically valuable enantioselective addition of diethylzinc to aldehydes.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that furnishes valuable chiral secondary alcohols.[1] These products are key building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The efficacy of this transformation is critically dependent on the chiral ligand employed to direct the stereochemical outcome. Azetidine alcohols, as pioneered by Martens and colleagues, have demonstrated exceptional performance in this capacity, achieving enantiomeric excesses (ee) in the range of 94-100% for the addition of diethylzinc to aromatic aldehydes.[1]

Mechanism of Action and the Role of the Chiral Ligand

The catalytic cycle is believed to involve the formation of a chiral zinc-ligand complex. The (S)-(1-Methylazetidin-2-yl)methanol ligand coordinates to the zinc center through both the nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group, forming a stable chelate. This coordination creates a rigid, chiral pocket around the zinc atom. The aldehyde substrate then coordinates to this chiral complex, positioning it for a stereoselective nucleophilic attack by the ethyl group from the diethylzinc reagent. The specific stereochemistry of the (S)-ligand dictates which enantioface of the aldehyde is preferentially attacked, leading to the formation of the corresponding chiral alcohol with high enantiopurity.

It is noteworthy that in many zinc-mediated addition reactions, a phenomenon known as "autocatalysis" can occur, where the product alcohol itself can act as a chiral ligand, leading to a non-linear relationship between the enantiomeric purity of the catalyst and the product.[1]

Catalytic Cycle Figure 1: Proposed Catalytic Cycle A ZnEt₂ + (S)-Ligand B Chiral Zinc-Ligand Complex A->B Complexation C Aldehyde Coordination B->C R-CHO D Transition State (Enantiofacial Discrimination) C->D Intramolecular Et Transfer E Chiral Alcohol Product + Regenerated Catalyst D->E Product Release E->B Catalyst Regeneration G Figure 2: Experimental Workflow start Start prep Catalyst Preparation (Ligand + ZnEt₂ in Toluene, 0°C) start->prep react Reaction (Add Aldehyde + more ZnEt₂, 0°C, 12-24h) prep->react workup Work-up (Quench with NH₄Cl, Extract) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, ee% determination) purify->analyze end End analyze->end

Sources

Method

Application Notes &amp; Protocols: The Strategic Incorporation of (S)-(1-Methylazetidin-2-yl)methanol in Active Pharmaceutical Ingredient (API) Synthesis

Authored by: A Senior Application Scientist Introduction: The Azetidine Scaffold in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles is relentless. Small, strained ring systems have emerged as powerful tools for medicinal chemists to fine-tune the properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its incorporation into molecular scaffolds is a strategic choice to improve key drug-like properties. The constrained nature of the azetidine ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[3] Furthermore, this sp³-rich motif often enhances metabolic stability, increases aqueous solubility, and serves as a versatile, three-dimensional building block.[1]

(S)-(1-Methylazetidin-2-yl)methanol is a prime example of a chiral building block that leverages these benefits. It presents a specific stereochemistry at the C2 position, which is crucial for enantioselective interactions with chiral biological targets. The primary alcohol provides a versatile synthetic handle for elaboration, while the N-methyl group modulates the basicity and nucleophilicity of the ring nitrogen, influencing the molecule's overall pharmacokinetic profile. This guide explores the strategic application of this building block in API synthesis, providing both conceptual frameworks and detailed experimental protocols.

Table 1: Physicochemical Properties of (S)-(1-Methylazetidin-2-yl)methanol

PropertyValueSource
Molecular Formula C₅H₁₁NO[4][5]
Molecular Weight 101.15 g/mol [4][5]
CAS Number 1310411-24-5[4][5]
Chirality (S)-enantiomer[4]
Appearance Data not consistently available; typically a liquid or low-melting solid
Boiling Point Not specified
Solubility Soluble in polar organic solvents[4]

Core Applications in API Scaffolds: Case Studies and Synthetic Strategy

While direct incorporation of (S)-(1-Methylazetidin-2-yl)methanol is found in niche applications, its structural motifs are highly relevant to several classes of approved drugs. The principles of its use can be best understood by examining the synthesis of APIs containing similar functionalized azetidine rings, such as Delafloxacin and Baricitinib.

Relevance to Fluoroquinolone Antibiotics: The Delafloxacin Paradigm

Delafloxacin is an advanced fluoroquinolone antibiotic approved for treating acute bacterial skin and skin structure infections.[6][7] A key structural feature is the 3-hydroxyazetidine moiety at the C-7 position of the quinolone core.[6][8] This substituent is critical for the drug's potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9]

The synthesis of Delafloxacin involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the quinolone core by 3-hydroxyazetidine.[10][11]

Strategic Application of (S)-(1-Methylazetidin-2-yl)methanol:

The hydroxymethyl group of (S)-(1-Methylazetidin-2-yl)methanol offers a versatile alternative to the 3-hydroxy group. It can be activated and used to displace a leaving group on a core scaffold, or it can be used as a linker to attach other pharmacophoric elements. For instance, the alcohol can be converted into a more potent nucleophile (e.g., an amine via a Mitsunobu reaction followed by reduction) or an electrophile (e.g., by converting it to a tosylate or mesylate).

G cluster_0 Activation & Coupling Strategy A (S)-(1-Methylazetidin-2-yl)methanol B Activation (e.g., TsCl, Pyridine) A->B Step 1 C Activated Intermediate (S)-(1-Methylazetidin-2-yl)methyl tosylate B->C E Final API Conjugate (R-O-CH2-Azetidine or R-NH-CH2-Azetidine) C->E Step 2 (Nucleophilic Substitution) D API Core with Nucleophile (e.g., R-OH, R-NH2) D->E G cluster_0 Synthetic Logic: Building Block to API Start Chiral Pool (S)-Azetidine Alcohol Activate Activation (e.g., Tosylation) Start->Activate Couple S N 2 Coupling with API Core Activate->Couple Final Final API / Intermediate Couple->Final

Sources

Application

The Strategic Deployment of (S)-(1-Methylazetidin-2-yl)methanol: A Chiral Scaffold for Advanced Molecular Architectures

Introduction: The Azetidine Motif in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and we...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][2] The incorporation of an azetidine moiety can improve metabolic stability, aqueous solubility, and receptor binding affinity.[1] (S)-(1-Methylazetidin-2-yl)methanol, a readily available chiral building block, provides a stereochemically defined starting point for the synthesis of complex molecules, allowing for the precise installation of a key structural element. This guide provides detailed application notes and protocols for the strategic use of this versatile building block in the synthesis of advanced molecular architectures. While direct literature precedents for the application of (S)-(1-Methylazetidin-2-yl)methanol are limited, the following protocols are based on well-established transformations of the analogous and extensively studied (S)-N-Boc-azetidin-2-ylmethanol. The N-methyl group in the target compound is a stable, tertiary amine that is unreactive under the described conditions, making these protocols highly applicable.

Core Properties and Handling

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
CAS Number 1310411-24-5
Appearance Colorless to pale yellow liquid
Stereochemistry (S)-configuration

(S)-(1-Methylazetidin-2-yl)methanol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is typically stored under refrigeration.

Key Synthetic Transformations and Protocols

The primary alcohol of (S)-(1-Methylazetidin-2-yl)methanol serves as a versatile handle for a variety of synthetic transformations, enabling its incorporation into larger, more complex molecules. The following sections detail key protocols for the functionalization of this chiral building block.

Conversion to a Good Leaving Group: Tosylation

A common and crucial first step in activating the primary alcohol for nucleophilic substitution is its conversion to a sulfonate ester, such as a tosylate. This transformation replaces the poor hydroxyl leaving group with a highly effective tosylate leaving group.[3]

Conceptual Workflow: Alcohol to Tosylate

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (S)-(1-Methylazetidin-2-yl)methanol reagents p-Toluenesulfonyl chloride (TsCl) Pyridine or Triethylamine (Et3N) Dichloromethane (DCM) start->reagents Activation product (S)-1-Methyl-2-(tosyloxymethyl)azetidine reagents->product Substitution

Caption: General workflow for the tosylation of (S)-(1-Methylazetidin-2-yl)methanol.

Detailed Protocol: Synthesis of (S)-1-Methyl-2-(tosyloxymethyl)azetidine

This protocol is adapted from standard tosylation procedures for primary alcohols.[4][5]

Materials:

  • (S)-(1-Methylazetidin-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous) or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (S)-1-Methyl-2-(tosyloxymethyl)azetidine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expert Insight: The use of pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the tosyl chloride and the product. The resulting tosylate is a versatile intermediate for introducing a variety of nucleophiles.[6]

Oxidation to the Aldehyde: A Gateway to Further Functionalization

Oxidation of the primary alcohol to the corresponding aldehyde provides a key electrophilic intermediate for reactions such as Wittig olefination, reductive amination, and aldol additions. A Swern oxidation is a mild and effective method for this transformation, avoiding over-oxidation to the carboxylic acid.[7][8]

Conceptual Workflow: Alcohol to Aldehyde

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (S)-(1-Methylazetidin-2-yl)methanol reagents Oxalyl chloride Dimethyl sulfoxide (DMSO) Triethylamine (Et3N) Dichloromethane (DCM) start->reagents Oxidation product (S)-1-Methylazetidine-2-carbaldehyde reagents->product Work-up

Caption: General workflow for the Swern oxidation of (S)-(1-Methylazetidin-2-yl)methanol.

Detailed Protocol: Synthesis of (S)-1-Methylazetidine-2-carbaldehyde

This protocol is based on the well-established Swern oxidation procedure.[9][10]

Materials:

  • (S)-(1-Methylazetidin-2-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM (10 volumes) in a three-necked flask equipped with a thermometer and under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (4.0 eq.) in anhydrous DCM (2 volumes) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq.) in anhydrous DCM (5 volumes) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.

  • Add anhydrous triethylamine (5.0 eq.) dropwise, and stir the mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used immediately in the next step due to its potential instability, but can be purified by careful flash column chromatography on silica gel.

Expert Insight: The low temperature is critical to the stability of the reactive intermediates in the Swern oxidation. The order of addition of reagents is also crucial for the success of the reaction. The resulting chiral aldehyde is a valuable intermediate for building molecular complexity.

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the direct conversion of a primary alcohol into a variety of functional groups, such as esters, ethers, and azides, with inversion of configuration at a chiral center.[11][12] For a primary alcohol like in (S)-(1-Methylazetidin-2-yl)methanol, the reaction proceeds without affecting the existing stereocenter and allows for the introduction of various nucleophiles under mild conditions.[13][14][15]

Conceptual Workflow: Mitsunobu Reaction

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (S)-(1-Methylazetidin-2-yl)methanol reagents Triphenylphosphine (PPh3) Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) Nucleophile (e.g., Phthalimide, HN3) start->reagents Activation & Substitution product (S)-1-Methyl-2-(nucleophilomethyl)azetidine reagents->product

Caption: General workflow for the Mitsunobu reaction of (S)-(1-Methylazetidin-2-yl)methanol.

Detailed Protocol: Synthesis of (S)-2-(Azidomethyl)-1-methylazetidine

This protocol provides an example of introducing an azide group, which can be subsequently reduced to a primary amine. This protocol is adapted from general Mitsunobu procedures.

Materials:

  • (S)-(1-Methylazetidin-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. Alternatively, diphenylphosphoryl azide (DPPA) can be used as a safer source of azide.

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (15 volumes) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF (5 volumes) dropwise, keeping the temperature at 0 °C.

  • After stirring for 15-30 minutes at 0 °C, slowly add a solution of hydrazoic acid (1.5 eq.) in the appropriate solvent. (Handle with extreme care in a specialized fume hood).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Expert Insight: The Mitsunobu reaction is known for its mild conditions and broad substrate scope. However, the workup can be challenging due to the byproducts. Using polymer-bound triphenylphosphine can simplify purification. The azide product is a valuable precursor to a primary amine via reduction (e.g., with H₂/Pd-C or LiAlH₄), providing access to chiral 1,3-diamines.

Summary of Applications

TransformationReagentsKey IntermediatePotential Subsequent Reactions
Tosylation TsCl, Pyridine(S)-1-Methyl-2-(tosyloxymethyl)azetidineNucleophilic substitution with a wide range of nucleophiles (e.g., azides, cyanides, thiolates).
Swern Oxidation Oxalyl chloride, DMSO, Et₃N(S)-1-Methylazetidine-2-carbaldehydeWittig reaction, Grignard addition, reductive amination, aldol condensation.
Mitsunobu Reaction PPh₃, DEAD/DIAD, Nucleophile(S)-1-Methyl-2-(nucleophilomethyl)azetidineEsterification, etherification, introduction of nitrogen nucleophiles (e.g., azide, phthalimide).

Conclusion

(S)-(1-Methylazetidin-2-yl)methanol is a potent chiral building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols detailed in this guide provide a robust framework for the strategic functionalization of its primary alcohol, opening avenues to a diverse array of chiral intermediates. By leveraging these transformations, researchers can effectively incorporate the stereochemically defined azetidine motif into novel molecular architectures, thereby accelerating the development of new therapeutic agents.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A general synthetic method for the oxidation of primary alcohols to aldehydes. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Dodge, J. A., & Martin, S. F. (1993). A new, general method for the Mitsunobu inversion of sterically hindered alcohols. Tetrahedron Letters, 34(46), 7429-7432.
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(10), 1885-1896.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A new and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480–2482.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected .alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364.
  • Kaczor, A. A., & Matosiuk, D. (2013). Recent advances in the synthesis of azetidines. RSC Advances, 3(44), 21255-21279.
  • Osbourn, J. (2021, July 2).
  • Chad's Prep. (2018, September 20). 12.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 6). Mitsunobu.
  • K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, & K. V. P. Pavan Kumar. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Organic Synthesis. (n.d.).
  • Organic Synthesis. (n.d.).
  • Tidwell, T. T. (1990).
  • Organic Chemistry Portal. (n.d.).
  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Activating Agents and Protecting Groups. John Wiley & Sons.
  • Feula, A. (2013).
  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia contributors. (2023, December 27). Mitsunobu reaction. Wikipedia.
  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) -.
  • Organic Syntheses. (n.d.).
  • TSI Journals. (2015).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • Kaabi, A., Slema, S., Ouerfelli, O., & Besbes, R. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Sun, J., & Zhu, M. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Parmar, D., & Peron, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
  • Singh, G., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Zhang, W., & Sun, J. (2021).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach.
  • ACS Fall 2025. General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines.
  • NIH. (n.d.).
  • PMC. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes.
  • United States Biological. (n.d.). 262932 N-Boc-L-azetidine-2-carboxylic acid CAS: 51077-14-6.
  • PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Master Organic Chemistry. (2011).
  • Chem LibreTexts. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Derivatization of the Hydroxyl Group of (S)-(1-Methylazetidin-2-yl)methanol

Introduction (S)-(1-Methylazetidin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a strained azetidine ring, a stereocenter, and a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(1-Methylazetidin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a strained azetidine ring, a stereocenter, and a primary hydroxyl group, offers a versatile scaffold for the synthesis of novel chemical entities. The primary hydroxyl group is a key handle for chemical modification, allowing for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

Derivatization of this hydroxyl group is a critical step for several applications:

  • Analytical Characterization: Creating diastereomeric derivatives to enable the separation and quantification of enantiomers using standard chromatographic techniques like HPLC or GC.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of esters, ethers, or carbamates to explore the impact of different substituents on biological targets.

  • Prodrug Strategies: Masking the polar hydroxyl group to improve membrane permeability and oral bioavailability, with the derivative designed to cleave in vivo to release the active parent molecule.

  • Synthetic Intermediates: Protecting the hydroxyl group to prevent unwanted side reactions during subsequent synthetic transformations on other parts of the "molecule.

This guide provides detailed protocols and technical insights for three common and effective methods for derivatizing the hydroxyl group of (S)-(1-Methylazetidin-2-yl)methanol: Esterification, Carbamate Formation, and Etherification.

Method 1: Diastereomeric Esterification for Chiral Analysis

Principle & Rationale

This method involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), typically a chiral carboxylic acid or its activated form, to produce a mixture of diastereomers.[2][3] Diastereomers possess different physical properties and can be separated and quantified using achiral chromatography (e.g., standard reverse-phase HPLC). Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example, but a variety of other chiral acids are available.[4] The choice of CDA is crucial; it must react completely with both enantiomers to avoid kinetic resolution and must be stable under the analysis conditions.[2]

This protocol will use (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) as the CDA. The resulting diastereomeric esters can be analyzed by ¹H NMR or ¹⁹F NMR to determine the enantiomeric excess (ee) of the starting alcohol, or separated by HPLC.

Experimental Workflow: Esterification with (R)-MTPA-Cl

G cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve (S)-(1-Methylazetidin-2-yl)methanol and a tertiary amine (e.g., Et3N) in dry CH2Cl2 B Cool solution to 0 °C A->B C Add (R)-MTPA-Cl dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with saturated NaHCO3 (aq) D->E F Extract with CH2Cl2 E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography (Silica gel) G->H I Characterize by NMR (1H, 19F) and Mass Spectrometry H->I J Analyze by HPLC for diastereomeric ratio I->J

Caption: Workflow for MTPA ester derivatization.

Detailed Protocol

Materials and Reagents:

  • (S)-(1-Methylazetidin-2-yl)methanol (CAS: 1310411-24-5)[5][6]

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Syringes

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution. The tertiary amine acts as a base to neutralize the HCl byproduct.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of (R)-MTPA-Cl (1.2 eq) in anhydrous DCM dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure diastereomeric ester.

Characterization:

  • ¹H NMR: Compare the spectra of the diastereomers. Protons near the newly formed chiral center will exhibit different chemical shifts.[4]

  • ¹⁹F NMR: A single, sharp peak for the -CF₃ group confirms the formation of a single diastereomer (if the starting material was enantiopure). A second peak would indicate the presence of the other diastereomer.

  • HPLC: Use a standard C18 column. The two diastereomers should have different retention times, allowing for quantification of the diastereomeric (and thus enantiomeric) ratio.

Method 2: Carbamate Formation for SAR Studies

Principle & Rationale

Carbamates are stable, often crystalline, derivatives that are valuable in drug design. They can act as hydrogen bond donors and acceptors, influencing binding to biological targets. The synthesis typically involves the reaction of an alcohol with an isocyanate or a chloroformate.[7] Reacting (S)-(1-Methylazetidin-2-yl)methanol with various isocyanates (R-N=C=O) is a straightforward way to generate a library of carbamate derivatives for SAR studies. This protocol uses phenyl isocyanate as a representative reagent.

Experimental Workflow: Carbamate Formation with Phenyl Isocyanate

G cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve (S)-(1-Methylazetidin-2-yl)methanol in anhydrous THF or CH2Cl2 B Add Phenyl Isocyanate (1.1 eq) A->B C Optional: Add catalyst (e.g., DBTDL) B->C D Stir at room temperature (Monitor by TLC/IR) C->D E Concentrate solvent in vacuo D->E F Purify by column chromatography or recrystallization E->F G Characterize by NMR, IR, and Mass Spectrometry F->G

Caption: Workflow for carbamate synthesis via isocyanate.

Detailed Protocol

Materials and Reagents:

  • (S)-(1-Methylazetidin-2-yl)methanol (CAS: 1310411-24-5)

  • Phenyl Isocyanate

  • Dibutyltin dilaurate (DBTDL) (optional catalyst)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Solvents for chromatography or recrystallization

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet and drying tube

  • Syringes

  • Standard glassware for purification

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq) in anhydrous THF.

  • Add phenyl isocyanate (1.1 eq) dropwise via syringe at room temperature. Caution: Isocyanates are toxic and moisture-sensitive. Handle in a fume hood.

  • For less reactive alcohols or isocyanates, a catalytic amount of DBTDL (e.g., 0.1 mol%) can be added to accelerate the reaction.

  • Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch from the alcohol and the strong isocyanate stretch around 2250 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamate derivative.

Characterization:

  • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch for the carbamate group, typically around 1700-1730 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.

  • ¹H NMR: Observe the appearance of a new N-H proton signal and signals corresponding to the phenyl group. The methylene protons adjacent to the newly formed carbamate will be shifted downfield.

  • ¹³C NMR: Note the appearance of the carbamate carbonyl carbon signal around 155 ppm.

Method 3: Williamson Ether Synthesis for Stable Linkers

Principle & Rationale

The Williamson ether synthesis is a robust method for forming an ether bond (C-O-C). It involves a two-step process: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide. This method is ideal for creating stable, non-hydrolyzable linkages, which is useful when the derivatized moiety needs to remain intact under physiological conditions or during further chemical modifications.

This protocol describes the synthesis of a benzyl ether, a common protecting group and a stable linker.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve alcohol in anhydrous THF B Cool to 0 °C A->B C Add strong base (e.g., NaH) portion-wise B->C D Stir until H2 evolution ceases C->D E Add Benzyl Bromide (BnBr) dropwise D->E F Warm to room temperature and stir (Monitor by TLC) E->F G Quench carefully with H2O or NH4Cl (aq) F->G H Extract with an organic solvent (e.g., EtOAc) G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K Characterize by NMR and Mass Spectrometry J->K

Caption: Workflow for Williamson ether synthesis.

Detailed Protocol

Materials and Reagents:

  • (S)-(1-Methylazetidin-2-yl)methanol (CAS: 1310411-24-5)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Dropping funnel or syringe

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Wash the NaH (1.2 eq) with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Caution: NaH is highly flammable and reacts violently with water. Handle with extreme care.

  • Suspend the washed NaH in anhydrous THF in a three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve (S)-(1-Methylazetidin-2-yl)methanol (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Once gas evolution ceases, cool the mixture back to 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl ether.

Characterization:

  • ¹H NMR: The most telling change is the disappearance of the alcohol's O-H proton signal and the appearance of signals for the benzyl group, including a characteristic singlet for the benzylic CH₂ protons around 4.5 ppm.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the mass of the benzylated product.

Summary of Derivatization Methods

Method Reagents Key Conditions Advantages Considerations
Esterification Chiral Acid Chloride (e.g., MTPA-Cl), Base (Et₃N)0 °C to RT, Anhydrous DCMExcellent for creating diastereomers for chiral analysis; well-established.Reagents can be moisture-sensitive; ester linkage can be hydrolyzed.
Carbamate Formation Isocyanate (e.g., PhNCO), Catalyst (optional)RT, Anhydrous THFForms stable, often crystalline products; good for SAR libraries.Isocyanates are toxic and moisture-sensitive; requires inert atmosphere.
Etherification Strong Base (NaH), Alkyl Halide (BnBr)0 °C to RT, Anhydrous THFForms a very stable, non-hydrolyzable ether linkage.Requires strongly basic and anhydrous conditions; NaH is hazardous.

References

  • Title: Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • Title: Chiral derivatization protocol used for determining the ee of...
  • Title: Chiral derivatizing agent.
  • Title: Chiral Derivatizing Agent for Absolute Configuration.
  • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Title: (S)-(1-Methylazetidin-2-yl)methanol.
  • Title: (S)-(1-Methyl-azetidin-2-yl)-methanol.
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Title: Carbamate synthesis by carbamoylation.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of (S)-(1-Methylazetidin-2-yl)methanol

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (S)-(1-Methylazetidin-2-yl)methanol, a valuable chiral building block in pharmaceutical development. The proposed synthetic strategy is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (S)-(1-Methylazetidin-2-yl)methanol, a valuable chiral building block in pharmaceutical development. The proposed synthetic strategy is designed for scalability, prioritizing safety, efficiency, and robustness. We will delve into the rationale behind key process decisions, from starting material selection to the choice of reduction chemistry, and provide detailed, step-by-step protocols. This guide is intended for researchers, chemists, and process development professionals involved in the manufacturing of chiral active pharmaceutical ingredients (APIs).

Introduction and Strategic Overview

(S)-(1-Methylazetidin-2-yl)methanol is a chiral saturated heterocyclic compound. The rigid four-membered azetidine ring makes it a desirable scaffold in medicinal chemistry, often used to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] While numerous methods exist for the synthesis of substituted azetidines, developing a process that is both stereoselective and scalable presents significant challenges.[3][4]

This guide outlines a robust three-step synthetic sequence starting from the commercially available or readily synthesized chiral precursor, (S)-Azetidine-2-carboxylic acid.

The chosen synthetic pathway involves:

  • N-methylation: Direct methylation of the secondary amine of (S)-Azetidine-2-carboxylic acid.

  • Stereoselective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol using a borane complex.

  • Purification: Isolation and purification of the final product to meet high-purity standards required for pharmaceutical applications.

This route is selected for its operational simplicity, avoidance of complex protecting group manipulations, and use of well-documented, scalable reactions.

Synthetic_Workflow A (S)-Azetidine-2-carboxylic acid B (S)-1-Methylazetidine-2-carboxylic acid A->B Step 1: N-Methylation (Eschweiler-Clarke) C (S)-(1-Methylazetidin-2-yl)methanol B->C Step 2: Reduction (Borane Complex)

Caption: High-level workflow for the synthesis of the target molecule.

Sourcing and Qualification of Starting Material

The entire stereochemical integrity of the final product relies on the enantiopurity of the starting material, (S)-Azetidine-2-carboxylic acid. This non-proteinogenic amino acid is found in nature but is typically produced synthetically for commercial use.[5] Several efficient synthetic routes have been established, often involving the resolution of a racemic mixture or an asymmetric synthesis employing a chiral auxiliary.[6][7][8][9]

Key Quality Attributes for (S)-Azetidine-2-carboxylic acid:

  • Enantiomeric Purity: ≥99% e.e. (enantiomeric excess) is critical.

  • Chemical Purity: ≥98% by NMR/LCMS.

  • Residual Solvents: Must meet ICH guidelines.

It is imperative to qualify the supplier and validate the analytical methods for determining the enantiomeric excess before commencing any scale-up campaign.

Step 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde. It is an excellent choice for scale-up due to its low cost, use of readily available reagents, and generally clean reaction profile, proceeding without the need for protecting groups on the carboxylic acid.

Protocol: Synthesis of (S)-1-Methylazetidine-2-carboxylic acid
  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and a nitrogen inlet, charge (S)-Azetidine-2-carboxylic acid (1.0 eq).

  • Reagent Charge: Add formic acid (HCOOH, ~5-10 volumes) to the reactor and stir to dissolve the starting material.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (HCHO, 37 wt%, ~2.5-3.0 eq) to the reaction mixture via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C. Monitor the reaction for the cessation of CO₂ evolution (off-gassing). The reaction is typically complete within 2-4 hours. Progress can be monitored by LCMS.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and water. The resulting residue is the crude hydrochloride salt of the product.

  • Isolation: The crude product can often be carried forward to the next step without further purification. If required, the free-base can be isolated by dissolving the residue in water, neutralizing with a suitable base (e.g., NaHCO₃), and extracting with an appropriate organic solvent or isolating via crystallization.

ParameterRecommended ValueRationale
Equivalents (HCHO) 2.5 - 3.0Ensures complete methylation.
Equivalents (HCOOH) Serves as reagent and solventProvides the hydride source and drives the reaction.
Temperature 90 - 100 °CSufficient to drive the decarboxylation of intermediates.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion.
Expected Yield 90 - 98%High-yielding transformation.

Step 2: Stereoselective Reduction of the Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While lithium aluminum hydride (LAH) is effective, borane complexes such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) are often preferred for large-scale operations.[10] This preference is due to their improved safety profile, higher functional group tolerance, and easier work-up procedures.

Borane_Reduction sub (S)-1-Methylazetidine-2-carboxylic acid R-COOH int1 Acyloxyborane Intermediate R-COOBH₂ sub->int1 + BH₃·THF reagent Borane-THF Complex BH₃·THF reagent->int1 int2 Geminal Dioxyborane R-CH(OBH₂)₂ int1->int2 + 2 BH₃·THF prod_borate Product-Borane Complex R-CH₂-O-BH₂ int2->prod_borate Rearrangement product (S)-(1-Methylazetidin-2-yl)methanol R-CH₂OH prod_borate->product Work-up quench Methanol Quench CH₃OH quench->product

Caption: Mechanism of carboxylic acid reduction by a borane complex.

Protocol: Synthesis of (S)-(1-Methylazetidin-2-yl)methanol
  • Reactor Setup: Ensure a dry, inert (Nitrogen or Argon) atmosphere in a jacketed reactor equipped with an overhead stirrer, condenser, thermocouple, and addition funnel.

  • Substrate Charge: Charge the crude (S)-1-Methylazetidine-2-carboxylic acid (1.0 eq) into the reactor, followed by anhydrous Tetrahydrofuran (THF, ~10-15 volumes). Stir to dissolve/suspend.

  • Cooling: Cool the reactor contents to 0-5°C using a chiller.

  • Borane Addition: Slowly add Borane-THF complex (1 M solution in THF, ~3.0-4.0 eq) dropwise via the addition funnel. This reaction is highly exothermic. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LCMS.

  • Quenching (Critical Safety Step): Cool the reactor back to 0-5°C. Very slowly and carefully, add methanol (MeOH) dropwise to quench the excess borane reagent. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and headspace in the reactor.

  • Work-up: After the quench is complete (gas evolution ceases), concentrate the mixture under reduced pressure. The residue can be treated with aqueous HCl to hydrolyze borate esters, followed by basification (e.g., with NaOH) to pH >12.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Scale-Up Considerations and Safety

Transitioning this synthesis from the bench to a pilot or manufacturing plant requires careful consideration of several factors.

Safety with Borane Reagents
  • Diborane Gas: BH₃·THF exists in equilibrium with free borane (BH₃), which dimerizes to diborane (B₂H₆), a toxic and pyrophoric gas.[11] Using commercially stabilized 1M solutions and maintaining low temperatures minimizes this risk. Concentrated solutions should be avoided.[10]

  • Exothermicity: The reduction is highly exothermic. A robust cooling system, controlled addition rate, and continuous temperature monitoring are essential to prevent thermal runaway.

  • Quenching: The quench with methanol generates flammable hydrogen gas.[12] This operation must be performed slowly, with adequate cooling, and in a well-ventilated area, away from ignition sources. An inert atmosphere should be maintained.

  • Toxicity: Boranes are highly toxic to mammals, and the resulting boric acid from hydrolysis is a suspected reprotoxic mutagen. All waste streams must be handled and disposed of according to local environmental regulations.

Process Optimization
  • Solvent Selection: While THF is standard, 2-Methyl-THF can be a greener alternative with a higher boiling point and reduced risk of peroxide formation.

  • Telescoping: The crude product from the N-methylation step can often be used directly in the reduction step ("telescoped"), saving time and reducing material loss associated with an intermediate purification step.

  • Work-up Efficiency: The extractive work-up can lead to emulsions. The addition of brine or the use of a different solvent system may be required to facilitate phase separation on a large scale.

Purification of the Final Product

The final product, (S)-(1-Methylazetidin-2-yl)methanol, is a low-melting solid or an oil.[13][14] High purity is essential for its use in drug synthesis.

  • Distillation: For multi-kilogram scale, vacuum distillation is the most cost-effective method for purification. The relatively low molecular weight and expected boiling point make it a suitable candidate.

  • Chromatography: While flash chromatography is common in the lab, it is less practical for large quantities. For very high purity requirements or removal of close-boiling impurities, preparative chromatography techniques like Supercritical Fluid Chromatography (SFC) can be employed.[15][] SFC is often preferred over HPLC for chiral separations on a preparative scale due to faster run times and reduced solvent consumption.[17][18]

ParameterDistillationPreparative SFC
Scale Kilogram to TonGram to Kilogram
Cost LowHigh
Throughput HighModerate
Purity Achievable Good to ExcellentExcellent to High
Primary Use Bulk purificationHigh-purity polishing, enantiomer separation

Conclusion

The described synthetic route provides a practical and scalable method for producing (S)-(1-Methylazetidin-2-yl)methanol. The process relies on well-established chemical transformations and prioritizes safety and efficiency. Critical success factors include the use of high-enantiopurity starting material, rigorous control of the exothermic reduction step, and a carefully planned safety protocol for handling borane reagents. With appropriate process controls and safety measures, this synthesis can be reliably implemented on an industrial scale to produce this key pharmaceutical intermediate.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Boron-based Reductants. Wordpress.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Borane & Borane Complexes. Wordpress.
  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Waser, J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Guenette, T., et al. (2020). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development. [Link]

  • Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. CN103467350A.
  • Alker, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Waser, J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed. [Link]

  • Guenette, T., et al. (2020). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]

  • Waser, J., et al. (2025). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ResearchGate. [Link]

  • Waters Corporation. (2015). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]

  • ACS Fall 2025. General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • PubChem. (S)-(1-Methylazetidin-2-yl)methanol. [Link]

  • LCGC International. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Method

The Emergence of (S)-(1-Methylazetidin-2-yl)methanol in Asymmetric Organocatalysis: A Guide to Application and Protocol

The relentless pursuit of stereochemically pure molecules in pharmaceutical and materials science has cemented asymmetric organocatalysis as an indispensable tool for the modern chemist.[1][2] Among the pantheon of privi...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of stereochemically pure molecules in pharmaceutical and materials science has cemented asymmetric organocatalysis as an indispensable tool for the modern chemist.[1][2] Among the pantheon of privileged catalyst scaffolds, those derived from chiral amino acids have demonstrated remarkable efficacy and versatility. This guide delves into the burgeoning potential of (S)-(1-Methylazetidin-2-yl)methanol, a chiral amino alcohol, as a potent organocatalyst. While direct literature on this specific catalyst is emerging, its structural analogy to the well-established (S)-prolinol and its N-methylated derivatives provides a strong foundation for predicting its catalytic behavior and developing robust application protocols.[3][4] This document will, therefore, leverage the extensive knowledge of its pyrrolidine-based cousins to provide detailed application notes and protocols, offering researchers a scientifically grounded starting point for their investigations.

Core Principles: Understanding the Catalytic Machinery

(S)-(1-Methylazetidin-2-yl)methanol is anticipated to operate through well-understood aminocatalysis manifolds, primarily via enamine and iminium ion intermediates. The catalyst's secondary amine is poised to react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine, which can then engage with various electrophiles.[5][6] Conversely, it can activate α,β-unsaturated aldehydes by forming a transient iminium ion, lowering the LUMO and rendering the β-position susceptible to nucleophilic attack. The inherent chirality of the azetidine scaffold dictates the facial selectivity of these interactions, leading to high levels of enantioselectivity in the final product.

The Enamine Catalytic Cycle

The enamine catalytic cycle is fundamental to the functionalization of carbonyl compounds at the α-position. The cycle, as projected for (S)-(1-Methylazetidin-2-yl)methanol, is depicted below.

G cluster_cycle Enamine Catalytic Cycle A Catalyst + Ketone/Aldehyde B Enamine Intermediate A->B Condensation C Nucleophilic Attack on Electrophile B->C + Electrophile (E+) D Iminium Ion Intermediate C->D E Hydrolysis D->E + H2O E->A Product Release & Catalyst Regeneration

Caption: Proposed enamine catalytic cycle for (S)-(1-Methylazetidin-2-yl)methanol.

Application in Asymmetric Aldol Reactions

The aldol reaction, a cornerstone of C-C bond formation, can be rendered highly enantioselective using chiral aminocatalysts. Based on protocols developed for proline and its derivatives, (S)-(1-Methylazetidin-2-yl)methanol is expected to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[7][8]

Mechanistic Rationale

In the proposed mechanism, the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a sterically less hindered face, dictated by the catalyst's stereochemistry. Subsequent hydrolysis of the resulting iminium ion furnishes the chiral β-hydroxy ketone and regenerates the catalyst.[6]

Performance of Analogous Catalysts

The following table summarizes the performance of structurally similar catalysts in the asymmetric aldol reaction, providing a benchmark for expected outcomes with (S)-(1-Methylazetidin-2-yl)methanol.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)Reference
L-Prolinep-NitrobenzaldehydeCyclohexanoneDMSO9993:797[9]
(S,S)-Proline-Phenylalanine Methyl EsterBenzaldehydeCyclohexanoneSolvent-free>9591:995[10]
L-Prolinamide derivative4-NitrobenzaldehydeCyclohexanoneBrine81-87[9]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[6][7]

Workflow Diagram:

G start Start reagents Combine catalyst, ketone, and solvent start->reagents cool Cool to 0 °C reagents->cool add_aldehyde Add aldehyde dropwise cool->add_aldehyde react Stir at specified temperature add_aldehyde->react quench Quench with sat. NH4Cl react->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze yield and enantioselectivity purify->analyze end End analyze->end

Caption: General workflow for the asymmetric aldol reaction.

Step-by-Step Methodology:

  • To a stirred solution of (S)-(1-Methylazetidin-2-yl)methanol (0.1 mmol, 10 mol%) in the desired solvent (e.g., DMSO, 1.0 mL), add the ketone (2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Allow the reaction to stir for the specified time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems, or the Michael addition, is another powerful C-C bond-forming reaction that benefits from organocatalysis. (S)-(1-Methylazetidin-2-yl)methanol is expected to catalyze the asymmetric Michael addition of ketones or aldehydes to nitroolefins and other Michael acceptors.[11][12]

Mechanistic Rationale

The catalytic cycle can proceed through two main pathways depending on the substrates. For the addition of aldehydes or ketones, an enamine intermediate is formed, which then acts as the nucleophile.[13] For the activation of α,β-unsaturated aldehydes, an iminium ion intermediate is formed, which is then attacked by a nucleophile.

Iminium Ion Catalytic Cycle:

G cluster_cycle Iminium Ion Catalytic Cycle A Catalyst + α,β-Unsaturated Aldehyde B Iminium Ion Intermediate A->B Condensation C Nucleophilic Attack at β-position B->C + Nucleophile (Nu-) D Enamine Intermediate C->D E Hydrolysis D->E + H2O E->A Product Release & Catalyst Regeneration

Caption: Proposed iminium ion catalytic cycle for (S)-(1-Methylazetidin-2-yl)methanol.

Performance of Analogous Catalysts

The following table presents data from the literature for Michael additions catalyzed by proline and its derivatives.

CatalystNucleophileMichael AcceptorSolventYield (%)dree (%)Reference
L-ProlineAcetoneβ-NitrostyreneDMSO92-21[11]
(S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamideCyclohexanoneβ-NitrostyreneToluene95>99:199[14]
D-proline coupled with (S)-1-triflicamido-3-phenylpropan-2-aminePropanalβ-NitrostyreneCH2Cl293>99:197[12]
Experimental Protocol: Asymmetric Michael Addition

This protocol is based on established methods for the Michael addition of ketones to nitroolefins catalyzed by prolinol derivatives.[1][14]

Workflow Diagram:

G start Start reagents Combine catalyst, Michael acceptor, and solvent start->reagents add_nucleophile Add ketone/aldehyde reagents->add_nucleophile react Stir at room temperature add_nucleophile->react monitor Monitor by TLC react->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze yield and stereoselectivity purify->analyze end End analyze->end

Caption: General workflow for the asymmetric Michael addition.

Step-by-Step Methodology:

  • To a solution of the Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol, 1.0 equiv.) and (S)-(1-Methylazetidin-2-yl)methanol (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene or chloroform, 2.0 mL), add the ketone or aldehyde (5.0 mmol, 5.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 24-72 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Concluding Remarks and Future Outlook

(S)-(1-Methylazetidin-2-yl)methanol represents a promising, yet underexplored, chiral organocatalyst. Based on the robust performance of its structural analogs, it is poised to be a valuable tool for a range of asymmetric transformations, including aldol and Michael addition reactions. The protocols outlined in this guide, derived from established methodologies for similar catalysts, provide a solid foundation for researchers to begin exploring its catalytic potential. Further investigation is warranted to fully elucidate its scope, limitations, and optimal reaction conditions. As the field of organocatalysis continues to evolve, the exploration of novel catalyst scaffolds like (S)-(1-Methylazetidin-2-yl)methanol will undoubtedly lead to the development of even more efficient and selective synthetic methods.

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]

  • (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]

  • Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. ACS Publications. [Link]

  • Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett. [Link]

  • Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. ResearchGate. [Link]

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]

  • (PDF) Asymmetric synthesis of proline derivatives. ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. RSC Publishing. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • (PDF) (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. ResearchGate. [Link]

  • Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. [Link]

  • (PDF) Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Functionalized Chiral Azetidines

Audience: Researchers, scientists, and drug development professionals. Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional geometry can impart favorable physicochemical properties to bioactive molecules, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1] Consequently, azetidine motifs are found in several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[2][3] The synthesis of these strained rings, particularly in an enantiomerically pure form, presents significant challenges due to unfavorable entropic factors and competing side reactions.[4][5][6] This guide provides an in-depth overview of key synthetic strategies for accessing functionalized chiral azetidines, detailing the mechanistic rationale and providing field-proven protocols for practical implementation.

Intramolecular Cyclization: The Foundational Approach

The most direct and classical method for constructing the azetidine ring is through intramolecular nucleophilic substitution. This strategy relies on a precursor containing both a nucleophilic amine and an electrophilic carbon center separated by a three-atom linker.

Mechanistic Rationale

The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom displaces a leaving group at the γ-position. The success of this 4-exo-tet cyclization is highly dependent on minimizing competing reactions, primarily the 5-exo-tet cyclization to form a more stable pyrrolidine ring and E2 elimination.[7] The choice of protecting group on the nitrogen, the nature of the leaving group (e.g., halide, tosylate, mesylate), and the reaction conditions are critical for directing the reaction toward the desired four-membered ring.[8][9][10]

Logical Workflow: Intramolecular Cyclization

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Deprotection A Chiral Amino Alcohol B N-Protection (e.g., Boc, Ts) A->B C Activation of Hydroxyl (e.g., MsCl, TsCl) B->C D γ-Amino Mesylate/Tosylate C->D E Base-Mediated Ring Closure (4-exo-tet) D->E H Pyrrolidine byproduct D->H Side Reaction (5-exo-tet) F N-Protected Chiral Azetidine E->F G Final Chiral Azetidine F->G

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of (R)-1-tosyl-3-hydroxyazetidine

This protocol is adapted from a lanthanide-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, which provides a modern, high-yield entry into 3-hydroxyazetidines.[8]

Materials:

  • (2S,3S)-3,4-epoxy-4-phenylbutan-1-amine derivative

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the cis-3,4-epoxy amine substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Add La(OTf)₃ (0.1 equiv) to the solution at room temperature. The catalyst is crucial for activating the epoxide and facilitating a regioselective attack at the C3 position.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the desired 3-hydroxyazetidine.

[2+2] Cycloaddition Strategies

Cycloaddition reactions offer a powerful and convergent route to the azetidine core, constructing two bonds in a single conceptual step.

A. The Aza Paternò–Büchi Reaction

This photochemical [2+2] cycloaddition involves the reaction of an excited-state imine with a ground-state alkene.[11] A significant challenge is the rapid E/Z isomerization of excited imines, which provides a non-productive relaxation pathway. This is often overcome by using cyclic imines or specific substrates where the cycloaddition is kinetically favored.[6][11] Recent advances utilize visible-light photocatalysis to enable these transformations under milder conditions.[6]

B. The Staudinger Cycloaddition for β-Lactams (Azetidin-2-ones)

The Staudinger cycloaddition is the reaction between a ketene and an imine to form a β-lactam.[12] This is arguably the most widely used method for synthesizing the azetidin-2-one core, which is central to penicillin and cephalosporin antibiotics. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, allowing for the formation of both cis and trans products depending on the substituents and reaction conditions.[12][13]

Logical Workflow: [2+2] Cycloaddition

G cluster_0 Staudinger Cycloaddition cluster_1 Aza Paternò–Büchi Imine1 Chiral Imine Zwitterion Zwitterionic Intermediate Imine1->Zwitterion Ketene Ketene (in situ generated) Ketene->Zwitterion Lactam Chiral β-Lactam (Azetidin-2-one) Zwitterion->Lactam Imine2 Imine ExcitedImine Excited State Imine [Imine]* Imine2->ExcitedImine Alkene Alkene Azetidine Functionalized Azetidine Alkene->Azetidine ExcitedImine->Azetidine

Caption: Generalized schemes for [2+2] cycloadditions to azetidines.

Experimental Protocol: Asymmetric Staudinger Cycloaddition

This protocol describes the synthesis of a cis-β-lactam using a chiral imine derived from D-mannitol to control stereochemistry.[12]

Materials:

  • Chiral imine derived from D-mannitol (1.0 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Acetoxyacetyl chloride (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the chiral imine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add triethylamine to the solution.

  • In a separate flask, prepare a solution of acetoxyacetyl chloride in anhydrous DCM.

  • Add the acetoxyacetyl chloride solution dropwise to the cold imine/amine mixture over 30 minutes. The slow addition is critical to control the concentration of the highly reactive acetoxyketene, which is generated in situ.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a cis-3-acetoxy-2-azetidinone, can be purified by crystallization or flash chromatography. The diastereoselectivity is induced by the chiral auxiliary on the imine.[12]

Ring Expansion of Aziridines

Ring expansion strategies provide a modern and powerful method for converting readily available three-membered rings into more complex four-membered azetidines. A notable advancement is the one-carbon ring expansion of aziridines via a[14][15]-Stevens rearrangement.

Mechanistic Rationale

This transformation is initiated by the reaction of an N-substituted aziridine with a carbene source (e.g., from a diazo compound) in the presence of a catalyst. This forms a highly reactive aziridinium ylide intermediate.[14][15][16] This ylide can then undergo one of two competing pathways: a productive[14][15]-Stevens rearrangement to furnish the azetidine, or a cheletropic extrusion of an olefin, which is often the thermodynamically favored but undesired pathway.[4][17] Recent breakthroughs in biocatalysis, using engineered cytochrome P450 enzymes, have enabled this reaction with unparalleled enantioselectivity (up to 99:1 er) by controlling the fate of the ylide intermediate within the enzyme's active site.[14][15]

Logical Workflow: Biocatalytic Ring Expansion

G cluster_0 Catalytic Cycle cluster_1 Ylide Fate Enzyme Engineered P450 Enzyme (P411-AzetS) HemeCarbene Heme-Carbene Intermediate Enzyme->HemeCarbene + Diazo - N₂ Diazo Diazo Compound (e.g., EDA) Ylide Aziridinium Ylide (Enzyme-Bound) HemeCarbene->Ylide + Aziridine Aziridine N-Aryl Aziridine Ylide->Enzyme + Azetidine Azetidine Chiral Azetidine ([1,2]-Stevens Rearrangement) Ylide->Azetidine Desired Pathway (Enzyme Controlled) Extrusion Olefin + Imine (Cheletropic Extrusion) Ylide->Extrusion Competing Pathway

Caption: Biocatalytic one-carbon ring expansion of aziridines.

Experimental Protocol: P450-Catalyzed Enantioselective Ring Expansion

This protocol is a representative example based on the work of Arnold and coworkers.[14][15][16][17]

Materials:

  • Lyophilized whole E. coli cells expressing the engineered cytochrome P450 variant (P411-AzetS)

  • N-aryl aziridine substrate (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv)

  • Potassium phosphate buffer (pH 8.0)

  • Glucose (for cofactor regeneration)

  • NADP⁺ and glucose dehydrogenase (GDH) (for cofactor regeneration)

  • Ethyl acetate (for extraction)

Procedure:

  • In a culture tube, prepare a mixture of potassium phosphate buffer (100 mM, pH 8.0) containing glucose (100 mM).

  • Resuspend the lyophilized whole cells containing the P411-AzetS catalyst in the buffer to a final optical density (OD₆₀₀) of 20.

  • Add NADP⁺ (0.5 mM) and GDH (1 mg/mL) to initiate the cofactor regeneration system.

  • Add the N-aryl aziridine substrate (e.g., 5 mM final concentration), typically from a stock solution in a minimal amount of a co-solvent like DMSO.

  • Initiate the reaction by adding ethyl diazoacetate (EDA). The reaction is typically performed at room temperature with shaking.

  • Monitor the reaction for product formation and substrate consumption using chiral HPLC or GC. The enzyme's active site shields the ylide intermediate, preventing cheletropic extrusion and directing the reaction towards the highly enantioselective[14][15]-Stevens rearrangement.[15]

  • After completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture thoroughly, then centrifuge to separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral azetidine by flash chromatography.

Catalytic Asymmetric Difunctionalization of Azetines

A more recent and highly versatile strategy involves the direct, enantioselective difunctionalization of achiral azetine precursors. This approach simultaneously installs two functional groups and creates two new stereogenic centers.

Mechanistic Rationale

A copper-catalyzed boryl allylation of 2-azetines provides a powerful example.[5] The reaction is proposed to proceed via the formation of a chiral copper-boryl species, which undergoes a rapid and enantioselective borylcupration across the C=C bond of the azetine. This is followed by a rate-determining SN2' allylation to furnish the 2,3-disubstituted azetidine.[5] The use of a chiral bisphosphine ligand is essential for achieving high enantioselectivity. This method is notable for its excellent functional group tolerance and the versatility of the installed boryl and allyl groups, which serve as handles for further synthetic transformations.[5]

Logical Workflow: Catalytic Difunctionalization of Azetines

G cluster_0 Catalytic Cycle Cu Cu(I) Precursor + Chiral Ligand (L) CuBpin LCu(Bpin) Cu->CuBpin + B₂(pin)₂ B2pin2 B₂(pin)₂ Cupration Borylcupration Intermediate CuBpin->Cupration + Azetine Azetine Azetine Product Chiral 2,3-Disubstituted Azetidine Cupration->Product + Allyl Phosphate Allyl Allyl Phosphate Product->Cu (Catalyst Regeneration)

Caption: Copper-catalyzed enantioselective boryl allylation of azetines.

Summary and Comparison of Synthetic Routes

MethodologyKey Features & AdvantagesTypical YieldsEnantioselectivityKey Limitations
Intramolecular Cyclization Direct, classical approach; good for 3-substituted azetidines.Moderate to HighRelies on chiral pool starting materials.Competing pyrrolidine formation and elimination reactions.[7]
[2+2] Staudinger Cycloaddition Highly reliable for β-lactams; broad substrate scope.Good to ExcellentHigh, via chiral auxiliaries or catalysts.Limited to azetidin-2-one synthesis.
[2+2] Aza Paternò-Büchi Convergent; accesses diverse scaffolds via photocycloaddition.VariableModerate to High (with chiral sensitizers).Competing E/Z isomerization; requires photochemical setup.[11]
Ring Expansion of Aziridines Modern, powerful; highly enantioselective via biocatalysis.Good to ExcellentExcellent (up to >99% ee).Substrate scope can be limited by enzyme specificity.[17]
Difunctionalization of Azetines Catalytic, enantioselective; creates two stereocenters.[5]Good to ExcellentExcellent (up to 98% ee).Requires synthesis of azetine precursors.

Conclusion

The synthesis of functionalized chiral azetidines has evolved significantly from classical cyclization methods to powerful catalytic and biocatalytic strategies. The choice of synthetic route depends heavily on the desired substitution pattern, the need for enantiopurity, and the scalability of the process. Modern methods, such as the biocatalytic ring expansion of aziridines and the catalytic difunctionalization of azetines, offer unprecedented levels of stereocontrol and open new avenues for accessing novel and complex azetidine-based structures for drug discovery and development. As the demand for sp³-rich, structurally unique scaffolds continues to grow, the development of even more efficient and versatile methods for chiral azetidine synthesis will remain a key area of research.

References

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[14][15]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. [Link]

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[14][15]-Stevens Rearrangement. ChemRxiv. [Link]

  • Schomaker, J. M., et al. (2019). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[4][15]-Stevens Rearrangements of Aziridinium Ylides. PMC. [Link]

  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[14][15]-Stevens Rearrangement. CaltechAUTHORS. [Link]

  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[14][15]-Stevens Rearrangement. PubMed. [Link]

  • Lin, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Sivaguru, J., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Feng, X., et al. (2022). Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters. [Link]

  • Yoda, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Masson, G., & Zhu, J. (2011). Catalytic Asymmetric Synthesis of Disubstituted Azetidines. Synfacts. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Doyle, M. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]

  • Yoshizawa, A. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Archive. [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham ETheses. [Link]

  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Carretero, J. C., et al. (2012). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Ellman, J. A., et al. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Various Authors. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • MacMillan, D. W. C., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • Barkov, A. Y. (2020). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. [Link]

  • Yang, J., et al. (2021). Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines. ResearchGate. [Link]

  • Ellman, J. A., et al. (2023). General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines. ACS Fall 2023 Abstracts. [Link]

  • Anderson, L. L., et al. (2017). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Semantic Scholar. [Link]

  • Various Authors. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Various Authors. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Various Authors. (2023). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Egyptian Journal of Chemistry. [Link]

Sources

Method

N-Alkylation of (S)-Azetidin-2-ylmethanol: A Detailed Guide to Synthetic Protocols and Mechanistic Insights

Introduction: The Strategic Importance of N-Alkylated Azetidines in Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry impart favorable pharmacological properties, including enhanced metabolic stability, improved aqueous solubility, and novel intellectual property positioning.[1] Specifically, N-alkylation of chiral building blocks like (S)-azetidin-2-ylmethanol allows for the systematic exploration of chemical space around a core structure, a critical strategy in lead optimization. The introduction of diverse alkyl substituents on the azetidine nitrogen can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This comprehensive guide provides detailed experimental protocols for the N-alkylation of (S)-azetidin-2-ylmethanol, targeting researchers, scientists, and drug development professionals. We will delve into two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation . Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into the rationale behind procedural choices, troubleshooting common issues, and interpreting analytical data to ensure the successful synthesis and characterization of these valuable compounds.

Foundational Methodologies: A Comparative Overview

Two primary strategies dominate the N-alkylation of secondary amines like (S)-azetidin-2-ylmethanol:

  • Reductive Amination: This highly reliable one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a mild hydride source. This method is lauded for its broad substrate scope and avoidance of over-alkylation, a common side reaction in direct alkylation.[2]

  • Direct Alkylation: This classic S(N)2 approach involves the reaction of the amine with an alkyl halide in the presence of a base. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent unwanted side reactions and to efficiently scavenge the acid generated during the reaction.

The choice between these methods often depends on the availability of starting materials (aldehyde/ketone vs. alkyl halide) and the chemical functionalities present in the desired alkyl substituent.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of (S)-azetidin-2-ylmethanol using benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)(_3)), a mild and selective reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-Azetidin-2-ylmethanol≥95%Commercially AvailableStore under inert gas.
BenzaldehydeReagent Grade, ≥99%Commercially AvailableFreshly distilled if necessary.
Sodium Triacetoxyborohydride (NaBH(OAc)(_3))Reagent Grade, ≥95%Commercially AvailableMoisture-sensitive; handle under inert atmosphere.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent.
Saturated Sodium Bicarbonate (NaHCO(_3))Aqueous SolutionPrepared in-house
BrineSaturated Aqueous NaClPrepared in-house
Anhydrous Magnesium Sulfate (MgSO(_4))Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve (S)-azetidin-2-ylmethanol and benzaldehyde in anhydrous DCE B Stir at room temperature for 20-30 minutes A->B C Add NaBH(OAc)3 portion-wise under N2 atmosphere B->C D Stir at room temperature for 3-12 hours (Monitor by TLC) C->D E Quench with saturated aqueous NaHCO3 solution D->E F Extract with CH2Cl2 or EtOAc E->F G Wash organic layer with brine F->G H Dry over anhydrous MgSO4 and concentrate in vacuo G->H I Purify crude product by flash column chromatography H->I

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol
  • Reaction Setup: To a solution of (S)-azetidin-2-ylmethanol (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add benzaldehyde (1.1 eq.).

  • Stir the resulting mixture at room temperature for 20-30 minutes. This initial period allows for the formation of the hemiaminal intermediate.

  • Reduction: Under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq.) to the stirred solution in portions. The portion-wise addition helps to control any initial exotherm.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 3-12 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-(1-benzylazetidin-2-yl)methanol.[3]

Scientific Rationale and Mechanistic Insights

Reductive amination proceeds through a well-defined pathway. The initial reaction between the secondary amine of (S)-azetidin-2-ylmethanol and benzaldehyde forms a hemiaminal, which then dehydrates to an iminium ion. Sodium triacetoxyborohydride is the ideal reducing agent for this transformation due to its mild nature and selectivity. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing the starting aldehyde but highly effective at reducing the more electrophilic iminium ion intermediate.[4][5] This selectivity allows for a convenient one-pot procedure with high yields.[6]

G cluster_0 Mechanism of Reductive Amination amine (S)-Azetidin-2-ylmethanol hemiaminal Hemiaminal Intermediate amine->hemiaminal + Aldehyde aldehyde Benzaldehyde aldehyde->hemiaminal h2o_out H2O iminium Iminium Ion hemiaminal->iminium - H2O product (S)-(1-Benzylazetidin-2-yl)methanol iminium->product + [H-] hydride NaBH(OAc)3 (Hydride Source) hydride->product

Caption: Simplified Reductive Amination Mechanism.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of (S)-azetidin-2-ylmethanol using an alkyl halide and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-Azetidin-2-ylmethanol≥95%Commercially AvailableStore under inert gas.
Alkyl Halide (e.g., Benzyl Bromide)Reagent Grade, ≥98%Commercially AvailableHandle with care; lachrymator.
N,N-Diisopropylethylamine (DIPEA)Reagent Grade, ≥99%Commercially AvailableCorrosive; handle in a fume hood.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent.
Saturated Sodium Bicarbonate (NaHCO(_3))Aqueous SolutionPrepared in-house
BrineSaturated Aqueous NaClPrepared in-house
Anhydrous Sodium Sulfate (Na(_2)SO(_4))Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-azetidin-2-ylmethanol (1.0 eq.) in anhydrous acetonitrile (MeCN, ~0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide) (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkyl halides, the reaction may require heating. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO(_3) and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azetidine.[7]

Scientific Rationale and Mechanistic Insights

Direct N-alkylation is a classic S(N)2 reaction. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A key challenge is preventing the quaternization of the product tertiary amine by further reaction with the alkyl halide. The choice of a non-nucleophilic, sterically hindered base like DIPEA is critical.[8] The bulky isopropyl groups on DIPEA prevent it from competing with the substrate as a nucleophile, while its basicity is sufficient to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction, thereby driving the equilibrium towards the product.[9]

Data Interpretation: Confirming Success

Successful synthesis of the N-alkylated product must be confirmed through rigorous analytical characterization. NMR spectroscopy is a primary tool for this purpose.

Representative NMR Data for (S)-(1-benzylazetidin-2-yl)methanol

The following data are representative and may vary slightly based on the solvent and instrument used.

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Correlations and Notes
Benzyl CH(_2)~3.6-3.8 (2H, m)~62-64Appears as a multiplet, often two distinct doublets (AB quartet), due to diastereotopicity.
Azetidine H2~3.4-3.6 (1H, m)~65-67The proton on the carbon bearing the hydroxymethyl group.
Hydroxymethyl CH(_2)~3.5-3.7 (2H, m)~63-65Can be complex due to coupling with H2 and the hydroxyl proton.
Azetidine H4~3.0-3.3 (2H, m)~55-57Protons on the carbon adjacent to the nitrogen.
Azetidine H3~1.9-2.2 (2H, m)~25-27Protons on the remaining ring carbon.
Aromatic CH~7.2-7.4 (5H, m)~127-140Characteristic signals for the phenyl group.
Carbonyl C=ON/AN/ANot applicable for this molecule.

Note: The chemical shifts for the azetidine ring protons are highly coupled and often appear as complex multiplets. 2D NMR techniques such as COSY and HSQC are invaluable for unambiguous assignment.[10][11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive reducing agent (reductive amination).- Poor quality alkyl halide.- Insufficient base (direct alkylation).- Steric hindrance.- Use fresh, anhydrous NaBH(OAc)(_3).- Use freshly distilled or new alkyl halide.- Ensure stoichiometry of DIPEA is correct.- Increase reaction temperature and/or time.
Formation of Byproducts - Over-alkylation (quaternary salt formation in direct alkylation).- Reduction of aldehyde (reductive amination).- Use a non-nucleophilic base like DIPEA.- Use a selective reducing agent like NaBH(OAc)(_3).
Difficult Purification - Product streaking on silica gel.- Co-elution of impurities.- Add a small amount of triethylamine (~1%) to the eluent to neutralize acidic sites on the silica.[12]- Optimize the solvent system for column chromatography.

Conclusion

The N-alkylation of (S)-azetidin-2-ylmethanol is a fundamental transformation for generating libraries of novel compounds for drug discovery. Both reductive amination and direct alkylation offer reliable and versatile routes to these valuable building blocks. A thorough understanding of the underlying mechanisms, careful execution of the experimental protocols, and diligent characterization of the products are essential for success. The detailed procedures and scientific rationale provided in this guide are intended to empower researchers to confidently and efficiently synthesize these important molecules, accelerating the pace of innovation in medicinal chemistry.

References

  • Burke, S. D., & Danheiser, R. L. (2003). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • ResearchGate. (2021). What is the mechanism of N-alkylation by using TBAI and DIPEA? Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Myers, A. G. (n.d.).
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • BenchChem. (2025). Application Notes and Protocols: Use of N-Benzyl-1,3,2-benzodithiazole S-oxide in the Synthesis of Bioactive Molecules.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-292.
  • Nomenclature used within this review to describe regio- and stereochemistry. (n.d.).
  • University of Michigan. (n.d.). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Dalton Transactions (RSC Publishing).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Google Patents. (n.d.).
  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
  • Usiena air. (2023).
  • BenchChem. (2025). Application Note: Purification of Methyl 2-(azetidin-3-yl)acetate by Column Chromatography.
  • Kyushu University Pure Portal Site. (n.d.). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE.
  • SciSpace. (n.d.).
  • ResearchGate. (2025). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in (S)-(1-Methylazetidin-2-yl)methanol synthesis

Welcome to the technical support center for the synthesis of (S)-(1-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(1-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, thereby improving both the yield and purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (S)-(1-Methylazetidin-2-yl)methanol. The typical synthetic approach involves the preparation of an (S)-azetidine-2-carboxylic acid derivative, followed by reduction and N-methylation, or N-methylation followed by reduction.

Issue 1: Low Yield in the Reduction of (S)-Azetidine-2-carboxylate Precursor

Question: We are experiencing low yields during the reduction of our N-protected methyl (S)-azetidine-2-carboxylate to the corresponding alcohol. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the reduction of the azetidine-2-carboxylate ester are a common challenge, often stemming from the choice of reducing agent, reaction conditions, or degradation of the starting material or product. The strained four-membered azetidine ring can be susceptible to opening under harsh conditions.[1]

Causality and Optimization Strategies:

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Sodium borohydride (NaBH₄): Often too mild for the efficient reduction of esters, leading to incomplete conversion.

    • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of readily reducing the ester. However, its high reactivity can sometimes lead to side reactions or ring opening if not properly controlled. It is crucial to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and to use anhydrous solvents.[2]

    • Diisobutylaluminium hydride (DIBAL-H): Can be an effective alternative, often providing cleaner reactions at low temperatures.[3]

    • Borane complexes (e.g., BH₃•THF, BH₃•SMe₂): These are also effective for reducing carboxylic acids and their derivatives and can sometimes offer better chemoselectivity.

  • Reaction Conditions:

    • Temperature: Maintain low temperatures (typically 0 °C or below) during the addition of the reducing agent to control the reaction's exothermicity and minimize side reactions.

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for LiAlH₄ reductions.

    • Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is essential to prevent quenching of the highly reactive hydride reagents by atmospheric moisture.

  • Work-up Procedure: A careful work-up is crucial to prevent product degradation.

    • Quenching: For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, 15% aqueous NaOH, and water) is a standard and effective method to produce a granular precipitate that is easily filtered.

    • pH Control: Avoid strongly acidic conditions during work-up, as this can promote the opening of the azetidine ring.[1]

Troubleshooting Workflow:

G cluster_0 Low Yield in Reduction Step start Low Yield Observed check_reagent Evaluate Reducing Agent start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Assess Work-up Protocol start->check_workup optimize_reagent Switch to LiAlH₄ or DIBAL-H check_reagent->optimize_reagent If using NaBH₄ optimize_temp Lower Reaction Temperature (e.g., 0°C) check_conditions->optimize_temp If temp > RT optimize_workup Implement Fieser Work-up / Avoid Strong Acid check_workup->optimize_workup If acidic quench used success Improved Yield optimize_reagent->success optimize_temp->success optimize_workup->success

Caption: Troubleshooting workflow for low yield in the reduction step.

Recommended Protocol for LiAlH₄ Reduction:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of the N-protected methyl (S)-azetidine-2-carboxylate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours, monitoring by TLC until completion.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-(N-protected-azetidin-2-yl)methanol.

Issue 2: Incomplete N-Methylation or Formation of Quaternary Ammonium Salts

Question: We are struggling with the N-methylation of (S)-azetidin-2-ylmethanol. The reaction is either incomplete, or we observe the formation of a significant amount of the quaternary ammonium salt by-product. How can we achieve selective mono-N-methylation?

Answer:

Selective mono-N-methylation of primary or secondary amines can be challenging due to the potential for over-alkylation to form quaternary ammonium salts. The choice of methylating agent and the control of stoichiometry are paramount.

Causality and Optimization Strategies:

  • Methylating Agent:

    • Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄): These are highly reactive and can easily lead to over-methylation. If used, precise control of stoichiometry (ideally, a slight excess of the amine) and reaction time is crucial.

    • Eschweiler-Clarke Reaction (Formaldehyde and Formic Acid): This is a classic and often highly effective method for the reductive amination of primary and secondary amines to their N-methylated counterparts. It is generally a self-limiting reaction that stops at the tertiary amine stage, thus avoiding quaternization.

    • Reductive Amination with Formaldehyde and a Reducing Agent: Using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is another mild and efficient method for N-methylation.

  • Reaction Conditions:

    • Stoichiometry: When using reactive alkylating agents like MeI, using a slight excess of the amine can help to minimize over-alkylation.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, should be used to neutralize the acid formed during the reaction without competing with the nucleophilic amine.

Comparative Table of N-Methylation Methods:

MethodMethylating Agent(s)AdvantagesDisadvantages
Direct Alkylation Methyl iodide, Dimethyl sulfateSimple procedure.High risk of over-methylation.
Eschweiler-Clarke Formaldehyde, Formic acidGenerally self-limiting to the tertiary amine, avoids quaternization.Requires elevated temperatures, can be sensitive to functional groups.
Reductive Amination Formaldehyde, STAB or NaBH₃CNMild conditions, good functional group tolerance.Requires careful control of pH with NaBH₃CN.

Recommended Protocol for Eschweiler-Clarke N-Methylation:

  • To a solution of (S)-azetidin-2-ylmethanol (1 equivalent) in formic acid (excess), add aqueous formaldehyde (37 wt. %, 2-3 equivalents).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Issue 3: Product is Contaminated with Ring-Opened By-products

Question: Our final product shows impurities that appear to be ring-opened species. How can we prevent this?

Answer:

The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles, especially when the nitrogen is protonated or substituted with an electron-withdrawing group.[1]

Prevention Strategies:

  • pH Control: Throughout the synthesis, especially during work-up and purification steps, maintain neutral or slightly basic conditions. Avoid prolonged exposure to strong acids.

  • Protecting Groups: If a protecting group is used on the nitrogen, choose one that can be removed under mild, non-acidic conditions (e.g., hydrogenolysis for a benzyl group).

  • Purification: When using silica gel chromatography, it is sometimes beneficial to pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to prevent on-column degradation of the acid-sensitive product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route to (S)-(1-Methylazetidin-2-yl)methanol?

A common and effective route starts from commercially available (S)-azetidine-2-carboxylic acid. The synthesis can proceed via two main pathways:

G cluster_1 Synthetic Pathways start (S)-Azetidine-2-carboxylic Acid esterification Esterification (e.g., SOCl₂, MeOH) start->esterification n_methylation_acid N-Methylation (e.g., Eschweiler-Clarke) start->n_methylation_acid ester (S)-Methyl azetidine-2-carboxylate esterification->ester n_methyl_acid (S)-1-Methylazetidine-2-carboxylic Acid n_methylation_acid->n_methyl_acid reduction_ester Reduction (e.g., LiAlH₄) ester->reduction_ester reduction_acid Reduction (e.g., LiAlH₄) n_methyl_acid->reduction_acid alcohol (S)-Azetidin-2-ylmethanol reduction_ester->alcohol final_product (S)-(1-Methylazetidin-2-yl)methanol reduction_acid->final_product n_methylation_alcohol N-Methylation (e.g., Eschweiler-Clarke) n_methylation_alcohol->final_product alcohol->n_methylation_alcohol

Caption: Common synthetic routes to (S)-(1-Methylazetidin-2-yl)methanol.

Q2: How can I assess the enantiomeric purity of my final product?

Enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Chiral Stationary Phase (CSP): The choice of the chiral column is crucial. For a chiral amine and alcohol like (S)-(1-Methylazetidin-2-yl)methanol, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T) are often effective.[4]

  • Mobile Phase: A screening of different mobile phases is recommended. Common systems include:

    • Normal Phase: Hexane/Isopropanol with a basic additive like diethylamine (DEA) to improve peak shape.

    • Polar Organic Mode: Acetonitrile or methanol with additives.

    • Reversed-Phase: Acetonitrile/water with additives like trifluoroacetic acid (TFA) or formic acid.

  • Derivatization: If direct separation is challenging, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column is an alternative.

Q3: What are the key analytical techniques to monitor the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

  • High-Performance Liquid Chromatography (HPLC): For assessing chemical purity and, with a chiral column, enantiomeric purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Hydride Reducing Agents (LiAlH₄, DIBAL-H): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere in anhydrous solvents.

  • Methylating Agents (MeI, (CH₃)₂SO₄): These are toxic and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Be aware of the specific hazards of all reagents and solvents used by consulting their Safety Data Sheets (SDS).

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Singh, G., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47613-47641. [Link]

  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

  • Guzmán-Martínez, G., & Olivo, H. F. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1749-1792. [Link]

  • Ilkei, V., & Ilkei, F. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Ring Formation

Welcome to the comprehensive technical support guide for troubleshooting side reactions during azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for troubleshooting side reactions during azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. This guide provides in-depth, mechanistically grounded solutions to frequently encountered problems, moving beyond simple procedural lists to explain the "why" behind each recommendation.

Introduction: The Challenge of the Strained Ring

Azetidines are valuable motifs in medicinal chemistry, offering unique three-dimensional structures that can enhance pharmacokinetic and pharmacodynamic properties.[1] However, the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol) makes its synthesis a delicate balance of kinetics and thermodynamics, often leading to undesired side products.[1] This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My primary side product is a five-membered ring (pyrrolidine). How can I favor azetidine formation?

This is one of the most common challenges in azetidine synthesis via intramolecular cyclization of γ-substituted amine precursors. The formation of the five-membered pyrrolidine ring is in direct competition with the desired four-membered azetidine.[2]

Q: What is the mechanistic basis for this competition?

A: The competition arises from two distinct intramolecular nucleophilic substitution pathways:

  • 4-exo-tet cyclization: This pathway leads to the kinetically favored azetidine product and is generally preferred under Baldwin's rules.[2]

  • 5-endo-tet cyclization: This pathway forms the thermodynamically more stable pyrrolidine ring, which has significantly less ring strain.[2]

At elevated temperatures, the initially formed azetidine can even rearrange to the more stable pyrrolidine, potentially through an aziridinium ion intermediate.[2][3]

G cluster_0 Intramolecular Cyclization Pathways gamma-Amine Precursor gamma-Amine Precursor TS_Azetidine Transition State (4-exo-tet) TS_Pyrrolidine Transition State (5-endo-tet) Azetidine Azetidine Pyrrolidine Pyrrolidine Rearrangement Aziridinium Ion Intermediate

Troubleshooting Protocol: Minimizing Pyrrolidine Formation

ParameterRecommendation & Rationale
Temperature Lower the reaction temperature. This is the most critical parameter. Lower temperatures favor the kinetically controlled 4-exo-tet pathway to the azetidine.[2] Reactions can be run from 0 °C down to -78 °C depending on the substrate's reactivity.
Base Selection Use a strong, non-nucleophilic base. For precursors with less nucleophilic amines (e.g., due to electron-withdrawing protecting groups), strong bases like LiHMDS or NaHMDS are often necessary to deprotonate the amine without competing in intermolecular reactions.[4] For more nucleophilic amines, weaker inorganic bases like K₂CO₃ can be sufficient.
Solvent Choice Employ aprotic solvents. Solvents like THF, acetonitrile, or DMF are commonly used.[4] The choice can be substrate-dependent, and screening may be necessary. For instance, in La(OTf)₃-catalyzed aminolysis of epoxy amines, 1,2-dichloroethane (DCE) at reflux favors azetidine formation.[5][6]
Leaving Group Utilize a highly reactive leaving group. A better leaving group (e.g., triflate > tosylate > mesylate > halides) will lower the activation energy for both pathways, but can particularly favor the kinetic product at lower temperatures.
Concentration Maintain high dilution. While seemingly counterintuitive for an intramolecular reaction, high dilution can disfavor intermolecular side reactions like oligomerization, which can be more prevalent at higher temperatures intended to overcome a high activation barrier.
Issue 2: My reaction is producing significant amounts of oligomers/polymers.

Oligomerization or polymerization can be a significant side reaction, especially when the desired intramolecular cyclization is slow.

Q: Why does oligomerization occur?

A: This is an intermolecular version of the desired reaction. Instead of the amine nucleophile attacking the electrophilic carbon within the same molecule, it attacks another molecule of the starting material. This is more likely to happen if the intramolecular cyclization is sterically hindered or electronically disfavored, or if the reaction concentration is too high. Azetidines themselves can also undergo ring-opening polymerization under certain conditions.[7]

Troubleshooting Protocol: Preventing Oligomerization

G cluster_1 Troubleshooting Oligomerization High_Concentration High Reactant Concentration Slow_Intramolecular Slow Intramolecular Cyclization Oligomerization Oligomerization/ Polymerization Use_High_Dilution Employ High Dilution (Syringe Pump Addition) Optimize_Conditions Optimize Reaction Conditions (Base, Temp, LG) Successful_Cyclization Desired Azetidine

Step-by-Step Experimental Protocol to Minimize Oligomerization:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the chosen dry, aprotic solvent (e.g., THF, acetonitrile).

  • Base Addition: Add the appropriate base to the solvent and bring the solution to the desired reaction temperature.

  • Substrate Addition: Dissolve the γ-amino precursor in the same dry solvent in a separate flask. Using a syringe pump, add the substrate solution to the reaction flask containing the base over an extended period (e.g., 4-12 hours). This maintains a very low concentration of the starting material at any given time, favoring the intramolecular pathway.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up, ensuring conditions are kept neutral or slightly basic to prevent decomposition of the azetidine product.[4]

Issue 3: I am observing aziridine formation as a side product.

While less common than pyrrolidine formation, aziridines can sometimes be observed, particularly when starting from precursors like 3-azido-1,2-diols or certain haloamines.

Q: What reaction pathways can lead to aziridines?

A:

  • From 3-Azido-1,2-diols: In Staudinger-type reactions, the intermediate phosphazene can undergo intramolecular cyclization to form either an azetidine or an aziridine, depending on which hydroxyl group participates in the ring closure. The choice of solvent and reaction conditions can be crucial in directing the selectivity.[8]

  • From γ-Haloamines: While the primary reaction is the formation of an azetidine, under certain conditions, a 1,3-elimination can occur, or rearrangement pathways might lead to aziridine derivatives. More commonly, vicinal (1,2) haloamines are precursors for aziridines through intramolecular nucleophilic substitution.[9] If your starting material contains impurities of such vicinal haloamines, this could be a source of aziridine byproducts.

Troubleshooting Protocol: Avoiding Aziridine Formation

ParameterRecommendation & Rationale
Starting Material Purity Ensure the purity of your γ-haloamine or other precursor. Vicinal haloamine impurities are a likely source of aziridines. Purify your starting material meticulously before the cyclization step.
Reaction Conditions Carefully control reaction conditions for azido-diol cyclizations. The solvent can play a critical role in the selectivity between azetidine and aziridine formation.[8] A solvent screen may be necessary to optimize for the desired product.
Base Choice Use a non-nucleophilic hindered base. This can disfavor potential side reactions that might be promoted by more nucleophilic bases.
Issue 4: My Aza Paternò-Büchi [2+2] cycloaddition is giving low yields or undesired side products.

The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis but is often plagued by competing side reactions.[10]

Q: What are the common side reactions in aza Paternò-Büchi reactions?

A:

  • E/Z Isomerization of the Imine: Upon photoexcitation, the imine can undergo rapid E/Z isomerization, which is a non-productive decay pathway that dissipates the energy required for the cycloaddition.[10] This is a primary reason for low quantum yields. Using cyclic imines can prevent this side reaction.[10]

  • Norrish Type I Cleavage: The excited state of the imine (or a precursor) can undergo cleavage of the α-carbon bond, leading to radical intermediates that can proceed through various non-cycloaddition pathways.[10][11] This is a common side reaction that reduces the yield of the desired azetidine.[10]

  • Photochemical Ene Reaction: This can compete with the [2+2] cycloaddition, especially with unactivated alkenes, leading to the formation of an acyclic product.[10]

Troubleshooting Protocol: Optimizing the Aza Paternò-Büchi Reaction

ParameterRecommendation & Rationale
Imine Structure Utilize cyclic imines or imines with restricted rotation. This minimizes E/Z isomerization, a major pathway for energy wastage.[10]
Alkene Concentration Use a large excess of the alkene. This can help to trap the excited imine before it undergoes Norrish Type I cleavage or other decomposition pathways.[10]
Photosensitizers Employ a triplet sensitizer. If the direct excitation of the imine is inefficient, a triplet sensitizer can populate the triplet excited state of the imine, which may have a longer lifetime and be more prone to cycloaddition.
Wavelength of Light Optimize the irradiation wavelength. The choice of wavelength can be critical to selectively excite the desired chromophore and minimize side reactions.
Solvent Screen different solvents. The solvent can influence the lifetime of the excited state and the efficiency of the cycloaddition.

Concluding Remarks

The synthesis of azetidines is a field rich with challenges and opportunities. A thorough understanding of the underlying reaction mechanisms is paramount to troubleshooting the formation of undesired side products. By carefully controlling reaction parameters such as temperature, concentration, and the choice of reagents and solvents, researchers can significantly improve the yield and purity of their desired azetidine products. This guide serves as a starting point for rational problem-solving in your synthetic endeavors.

References

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1546. [Link]

  • Wikipedia. (n.d.). Aziridines. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Norrish reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]

  • Fesquet, E., et al. (2015). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 80(17), 8685-8696. [Link]

  • Gaumont, A.-C., & Gulea, M. (Eds.). (2009). Synthesis of aziridines from enamines and haloamines. In Thia-Aza-Heterocycles II (pp. 1-45). Springer. [Link]

  • D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 23(10), 2663. [Link]

  • Sviridova, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. In Synthetic Organic Photochemistry (Vol. 12, pp. 239-285). CRC Press. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248811. [Link]

  • Black, D. E., & Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Communications, 55(84), 12592-12601. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Singh, A., & Kumar, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SN Applied Sciences, 3(10), 856. [Link]

  • Griesbeck, A. G. (2011). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 10(12), 1845-1865. [Link]

  • Wikipedia. (n.d.). Aza Paternò–Büchi reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mulengi, J. K., et al. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry, 1(1), 1-6. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research. [Link]

  • Diau, E. W.-G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. The Journal of Physical Chemistry A, 106(47), 11464-11477. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scope of the [2 + 2] cycloaddition reaction. Retrieved January 19, 2026, from [Link]

  • Powers, J. C., & Meyer, E. F. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3569-3584. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216-11227. [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608-1613. [Link]

  • Pete Punthasee. (2024, January 12). Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved January 19, 2026, from [Link]

  • Black, D. E., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Catalysis, 3(5), 447-453. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47643-47675. [Link]

  • Blackmun, D. E., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Journal of the American Chemical Society, 144(3), 1168-1174. [Link]

  • Blackmun, D. E., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Journal of the American Chemical Society, 144(3), 1168-1174. [Link]

  • Wang, Y., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2826-2834. [Link]

  • Schacht, E. (1977). The Polymerization of Azetidines and Azetidine Derivatives. Die Makromolekulare Chemie, 178(10), 2841-2852. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). H–Texo selective aza- Paternò-Büchi reaction a Discovery of the H–Texo... Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, April 2). Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • Al-Masum, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2593-2605. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 19, 2026, from [Link]

  • Singh, S. B., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(20), 5105-5109. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Chiral Azetidine Alcohols

Welcome to the Technical Support Center for the Purification of Chiral Azetidine Alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and prac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Chiral Azetidine Alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the purification of these critical building blocks. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of chiral separations, ensuring the highest purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: I have a racemic mixture of a novel azetidine alcohol. Where do I even begin with purification?

A1: The choice of purification method is dictated by the scale of your separation, the inherent properties of your molecule, and the required level of enantiopurity. For initial small-scale analysis and purification, Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the go-to methods.[] They offer rapid method development and high resolving power. For larger quantities, you might consider developing a crystallization-induced diastereomer transformation (CIDT) method, which can be more cost-effective and scalable.[2]

Q2: What are the most common impurities I should be aware of during the synthesis of chiral azetidine alcohols?

A2: Impurities can be introduced at various stages of the synthesis. Common culprits include unreacted starting materials, side-products from the cyclization reaction such as elimination products, and residual protecting groups.[3][4] The synthetic route itself can significantly influence the impurity profile. For instance, an intramolecular cyclization of a γ-amino alcohol may leave residual starting material, while a route involving γ-haloamines might have different side products.[3]

Q3: When should I consider derivatization for the purification of my chiral azetidine alcohol?

A3: Derivatization can be a powerful tool in several scenarios. If you are struggling to achieve baseline separation with chiral HPLC or GC, converting the alcohol and/or the azetidine nitrogen to a derivative can alter the molecule's interaction with the chiral stationary phase, often improving resolution.[5][6] Common derivatizing agents for alcohols and amines include trifluoroacetic anhydride.[7] Furthermore, derivatization is the cornerstone of crystallization-induced diastereomer transformation, where you form a diastereomeric salt with a chiral acid or base to facilitate separation by crystallization.[2]

Troubleshooting Guides

Chiral HPLC & SFC Purification

Chiral HPLC and SFC are the workhorses for the separation of enantiomers. However, achieving optimal separation can be challenging. This guide addresses common issues.

Problem: Poor or No Enantiomeric Separation
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in chiral separations.[8]

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point for their broad applicability. Protein-based columns like CHIRAL-AGP can also be effective for a wide range of compounds, including amines and alcohols.[9]

  • Possible Cause 2: Sub-optimal Mobile Phase Composition. The mobile phase composition directly influences the interactions between your analyte and the CSP.

    • Solution: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.[8] In reversed-phase, adjust the water/organic (acetonitrile, methanol) ratio. Small changes can have a significant impact on selectivity.

  • Possible Cause 3: Lack of Additives. The basic nitrogen of the azetidine ring can cause peak tailing and poor resolution due to strong interactions with the silica support of the CSP.

    • Solution: For normal-phase chromatography, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase (typically 0.1%). This will compete with your analyte for active sites on the stationary phase, improving peak shape. For reversed-phase, a corresponding acidic additive like trifluoroacetic acid (TFA) may be beneficial. Be mindful of "additive memory effects," where residual additives on the column from previous runs can impact your current separation.

Problem: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions. As mentioned above, the azetidine nitrogen can interact with residual silanols on the silica surface.

    • Solution: In addition to using mobile phase additives, ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or the concentration of your sample. For preparative work, you may need to move to a larger diameter column to maintain good peak shape at higher loadings.

Problem: Loss of Resolution Over Time
  • Possible Cause 1: Column Contamination. Strongly adsorbed impurities from your sample can accumulate on the column, leading to a decline in performance.

    • Solution: Implement a robust column flushing protocol. For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[10] Always use a guard column to protect your analytical column from contaminants.

  • Possible Cause 2: Column Degradation. Operating at extreme pH or temperature can damage the stationary phase.

    • Solution: Always operate within the manufacturer's recommended pH and temperature ranges for your specific column.

Experimental Workflow: Chiral HPLC Method Development

G start Start: Racemic Azetidine Alcohol csp_screening Screen CSPs (e.g., Polysaccharide, Protein-based) start->csp_screening mobile_phase_opt Optimize Mobile Phase (Solvent Ratio) csp_screening->mobile_phase_opt Partial or no separation end_node Pure Enantiomers csp_screening->end_node Baseline Separation Achieved additives Introduce Additives (e.g., 0.1% DEA for NP) mobile_phase_opt->additives Poor peak shape flow_temp_opt Optimize Flow Rate & Temperature additives->flow_temp_opt Good peak shape, needs better resolution scale_up Scale-up to Preparative Column flow_temp_opt->scale_up Optimized analytical method scale_up->end_node

Caption: Chiral HPLC method development workflow.

Crystallization-Induced Diastereomer Transformation (CIDT)

CIDT is a powerful technique for obtaining a single enantiomer in high yield from a racemic mixture. It relies on the formation of diastereomeric salts, where one diastereomer is significantly less soluble and crystallizes out of solution, while the more soluble diastereomer epimerizes in solution to maintain the equilibrium.[2]

Problem: No Selective Crystallization of a Single Diastereomer
  • Possible Cause 1: Inappropriate Chiral Resolving Agent. The choice of the chiral acid or base is crucial for forming diastereomeric salts with significantly different solubilities.

    • Solution: Screen a range of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines). The ideal resolving agent will form a salt that is sparingly soluble with one enantiomer of your azetidine alcohol.

  • Possible Cause 2: Incorrect Solvent System. The solvent system plays a critical role in the solubility of the diastereomeric salts.

    • Solution: Screen a variety of solvents and solvent mixtures. A good starting point is a solvent in which the diastereomeric salts have moderate solubility. You are looking for a system where one salt will crystallize upon cooling or concentration, while the other remains in solution.

Problem: Low Diastereomeric Excess (d.e.) of the Crystallized Product
  • Possible Cause 1: Insufficient Epimerization. For a successful CIDT, the undesired diastereomer in solution must be able to epimerize to the desired, less soluble diastereomer.

    • Solution: The epimerization of the stereocenter bearing the alcohol may require a catalyst. This is highly substrate-dependent and may involve exploring different bases or acids in the crystallization medium to facilitate this equilibrium.

  • Possible Cause 2: Co-precipitation of Diastereomers. If the solubilities of the two diastereomeric salts are too similar, they may co-precipitate.

    • Solution: Re-evaluate your solvent system. Sometimes, a multi-solvent system can provide the necessary difference in solubility. Also, controlling the rate of cooling during crystallization can improve selectivity.

Protocol: Diastereomeric Salt Resolution
  • Salt Formation: In a suitable reaction vessel, dissolve your racemic azetidine alcohol (1 equivalent) in a solvent (e.g., ethanol, isopropanol). Add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.

  • Crystallization: Stir the mixture at an elevated temperature to ensure complete dissolution, then slowly cool to room temperature or below to induce crystallization. The formation of a precipitate indicates the formation of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystalline solid by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline material using chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Base/Alcohol: Suspend the diastereomeric salt in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate). The chiral resolving agent will be extracted into the aqueous layer, leaving your enantiomerically enriched azetidine alcohol in the organic layer.

  • Recovery: Separate the layers and evaporate the organic solvent to obtain your purified chiral azetidine alcohol.

Purification via Derivatization

When direct separation methods are challenging, derivatization can provide an alternative route to purification. This typically involves reacting the racemic mixture with a chiral auxiliary to form diastereomers, which are then separated by standard achiral chromatography (e.g., silica gel).[11]

Problem: Incomplete or Low-Yielding Derivatization Reaction
  • Possible Cause 1: Steric Hindrance. The azetidine ring and its substituents may sterically hinder the alcohol or amine, leading to a sluggish reaction.

    • Solution: Choose a less sterically demanding derivatizing agent. You may also need to screen different reaction conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst.

  • Possible Cause 2: Unstable Derivatives. The formed diastereomers may not be stable under the reaction or purification conditions.

    • Solution: Select a derivatizing agent that forms a robust covalent bond. For example, forming an amide is generally more stable than forming an ester.

Problem: Difficult Separation of Diastereomers by Achiral Chromatography
  • Possible Cause 1: Insufficient Difference in Polarity. The introduced chiral auxiliary may not impart a large enough difference in the physical properties of the diastereomers for easy separation on silica gel.

    • Solution: Screen different chiral auxiliaries. A larger, more rigid chiral auxiliary can often lead to greater differences in how the diastereomers interact with the stationary phase, resulting in better separation.

Decision Tree: Choosing a Purification Strategy

G start Start: Racemic Azetidine Alcohol scale_question Scale? start->scale_question small_scale Small Scale (<1g) scale_question->small_scale Analytical/Small Prep large_scale Large Scale (>1g) scale_question->large_scale Process/Bulk hplc_sfc Chiral HPLC/SFC small_scale->hplc_sfc cidt Crystallization (CIDT) large_scale->cidt success Pure Enantiomers hplc_sfc->success Success failure Poor Separation hplc_sfc->failure cidt->success Success cidt->failure derivatization Derivatization + Achiral Chromatography derivatization->success failure->derivatization

Caption: Decision tree for selecting a purification strategy.

Data Summary

Purification TechniqueThroughputPurity Achieved (Typical)Key AdvantageKey Disadvantage
Silica Gel Chromatography Low-Medium>99%High resolution for a wide range of impurities.[4]Time-consuming, requires large solvent volumes.[4]
Preparative HPLC/SFC Low>99.5%Highest achievable purity, rapid method development.[][4]Expensive, limited scale.[4]
Crystallization (CIDT) High>99%Potentially 100% theoretical yield, scalable.[2]Requires suitable chiral resolving agent and solvent system.
Distillation (Vacuum) Medium-HighVariableGood for removing highly volatile impurities.[4]Potential for thermal degradation of the product.[4]

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers.
  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications.
  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • PMC - NIH. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • PMC - NIH. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation.
  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ResearchGate. (2025). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.
  • Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
  • NIH. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
  • PMC - NIH. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • ElectronicsAndBooks. (n.d.). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Catalysis with Azetidine Ligands

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing catalytic reactions that employ azetidine-based ligands.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing catalytic reactions that employ azetidine-based ligands. The unique structural properties of azetidines, particularly their inherent ring strain, offer a powerful tool for inducing selectivity and reactivity in a variety of chemical transformations.[1][2] However, these same properties can present unique challenges during reaction optimization.

This support center moves beyond simple protocols to provide in-depth explanations of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of azetidine ligands in catalysis.

Q1: Why are azetidine ligands effective in asymmetric catalysis?

A1: The efficacy of chiral azetidine ligands stems from the conformational rigidity and significant ring strain of the four-membered ring.[3] This rigid scaffold can create a well-defined and sterically hindered chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.[3][4] The cis conformation of certain substituted azetidines has been shown to be particularly effective for creating potent chiral ligands for asymmetric catalysis.[5]

Q2: What are the most critical parameters to consider when optimizing a reaction with an azetidine ligand?

A2: The most critical parameters to optimize are the choice of the metal catalyst and ligand, the solvent system, the reaction temperature, and for many cross-coupling reactions, the base.[6] The purity of all starting materials is also paramount, as trace impurities can deactivate sensitive catalysts.[7]

Q3: Is N-protection of the azetidine ligand always necessary?

A3: In many cases, yes. The nitrogen atom of the azetidine ring is a Lewis base and can coordinate to the metal center of the catalyst. This can lead to catalyst deactivation and consequently, low reaction yields.[6] Employing a protecting group, such as a tert-butoxycarbonyl (Boc) group, prevents this unwanted coordination, leading to a more efficient catalytic cycle.[6] The protecting group can typically be removed post-reaction under appropriate conditions.

Q4: My azetidine ligand appears to be degrading during the reaction or purification. What could be the cause?

A4: Azetidines can be sensitive to acidic conditions due to their inherent ring strain.[8] If your reaction conditions are acidic, or if you are using acidic media for purification (e.g., silica gel chromatography with an acidic eluent), you may observe decomposition. Consider using a neutralized silica gel or an alternative purification method like distillation or crystallization if your product is amenable.

Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low or non-existent product yield is one of the most common challenges in catalysis. The following guide will help you systematically diagnose and resolve this issue.

1.1 Catalyst Inactivity or Decomposition

Symptoms:

  • Complete recovery of starting materials.

  • Reaction fails to initiate, even after an extended period.

Causality: The catalyst is the heart of your reaction. Its inactivity can stem from several factors, including improper activation, deactivation by impurities, or inherent instability under the reaction conditions. Lewis acid catalysts, for instance, can be neutralized by basic amine nucleophiles present in the reaction mixture.[9]

Troubleshooting Workflow:

G start Low/No Yield: Catalyst Inactivity Suspected q1 Is the catalyst precursor properly activated? start->q1 sol1 Consult literature for specific activation protocols (e.g., pre-formation of the active species). q1->sol1 No q2 Are all reagents and solvents scrupulously dry and pure? q1->q2 Yes end Systematically re-evaluate reaction setup. sol1->end sol2 Water and other nucleophilic impurities can poison Lewis acidic catalysts. [2] Use freshly distilled/dried solvents and high-purity reagents. q2->sol2 No q3 Is the catalyst loading sufficient? q2->q3 Yes sol2->end sol3 Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). [9] Note that higher loadings can sometimes lead to side product formation. [2] q3->sol3 No q4 Could the azetidine ligand or substrate be poisoning the catalyst? q3->q4 Yes sol3->end sol4 Protect coordinating functional groups on the substrate or ligand. [2] Consider a different catalyst that is more tolerant of these groups. q4->sol4 Yes sol4->end G start Need to Monitor Reaction q1 Are reactants/products volatile and thermally stable? start->q1 q3 Need detailed structural information in real-time? start->q3 gc Use GC or GC-MS q1->gc Yes q2 Are reactants/products non-volatile? q1->q2 No tlc Use TLC for rapid qualitative checks q2->tlc hplc Use HPLC for quantitative analysis q2->hplc nmr Use in-situ NMR q3->nmr ftir Use in-situ FTIR for functional group changes q3->ftir

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in the Synthesis of (S)-(1-Methylazetidin-2-yl)methanol

Document ID: TSC-SMAM-2026-01A Last Updated: January 19, 2026 Introduction: The Criticality of Chirality Welcome to the technical support center for the synthesis of (S)-(1-Methylazetidin-2-yl)methanol. In the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SMAM-2026-01A

Last Updated: January 19, 2026

Introduction: The Criticality of Chirality

Welcome to the technical support center for the synthesis of (S)-(1-Methylazetidin-2-yl)methanol. In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. (S)-(1-Methylazetidin-2-yl)methanol is a valuable chiral building block, and maintaining its (S)-configuration is paramount. Loss of stereochemical integrity, known as racemization, can lead to the formation of the inactive or, in worst-case scenarios, harmful (R)-enantiomer, compromising the final active pharmaceutical ingredient (API).

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of preserving the stereocenter at C2 of the azetidine ring during its synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the root causes of racemization and providing actionable solutions.

Q1: My final product shows a low enantiomeric excess (e.e.). What are the most likely causes of racemization?

A1: Racemization in this synthesis almost invariably traces back to the stability of the chiral center at the C2 position, which is adjacent to a carbonyl group in its precursor, (S)-1-Methylazetidine-2-carboxylic acid or its ester. The primary mechanism is the removal of the α-proton at C2, which leads to the formation of a planar, achiral enolate intermediate.[1] This intermediate can then be protonated from either face, leading to a mixture of (S) and (R) enantiomers.

Key Factors Promoting Racemization:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for deprotonation and enolate formation.

  • Strong Bases or Acids: The presence of strong bases can directly abstract the acidic α-proton. Harsh acidic conditions can also catalyze enolization.

  • Prolonged Reaction Times: The longer the chiral precursor is exposed to destabilizing conditions, the greater the opportunity for racemization to occur.[1]

  • Solvent Choice: Protic solvents can facilitate proton exchange with the enolate intermediate, contributing to racemization.

Q2: Which synthetic step is most susceptible to loss of stereochemical integrity?

A2: The most critical step is the reduction of the carbonyl group of the precursor, typically (S)-1-methylazetidine-2-carboxylic acid or its corresponding ester. During this transformation, the molecule is exposed to highly reactive reagents and potentially elevated temperatures, creating a window of vulnerability for the adjacent stereocenter. The choice of reducing agent and the precise control of reaction conditions are therefore paramount.

Q3: I am using Lithium Aluminum Hydride (LiAlH₄) for the reduction. How can I optimize this step to prevent racemization?

A3: LiAlH₄ is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols, making it a common choice for this synthesis.[2][3][4] However, its high reactivity necessitates careful control.

Optimization Strategies:

  • Low Temperature: Initiate the reaction at a low temperature (e.g., -10 °C to 0 °C) by adding the substrate solution slowly to a pre-cooled suspension of LiAlH₄ in an anhydrous ether solvent like THF. After the initial addition, the reaction can be allowed to warm to room temperature or gently refluxed if necessary, but the initial low-temperature addition is critical.[5]

  • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water.[4] Ensure all glassware is oven-dried and all solvents are rigorously anhydrous. Any moisture can lead to unwanted side reactions and temperature excursions.

  • Use of Additives: A patented process highlights that the addition of magnesium salts, such as magnesium chloride (MgCl₂), or a Grignard reagent like t-butylmagnesium chloride prior to reduction can significantly improve yields and suppress the formation of byproducts.[5] This is thought to proceed through the formation of a more stable lactam N-magnesium salt.

  • Minimizing Reaction Time: The reaction should be monitored closely (e.g., by TLC or LC-MS) and quenched as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

Q4: Are there alternative reducing agents to LiAlH₄ that might be gentler on the stereocenter?

A4: While LiAlH₄ is effective, other hydride reagents can be considered, although they may have limitations.

Reducing AgentPrecursor TypeTypical ConditionsPros & Cons
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, EsterAnhydrous THF or Et₂O, 0 °C to refluxPro: Highly reactive, reduces both acids and esters.[2] Con: Can be aggressive; requires strict anhydrous conditions.
Sodium Borohydride (NaBH₄) Ester (requires activation), AldehydeProtic solvents (EtOH, MeOH)Pro: Milder, safer to handle. Con: Generally not reactive enough to reduce esters or carboxylic acids directly.
Borane (BH₃•THF) Carboxylic AcidAnhydrous THF, 0 °C to refluxPro: Excellent for reducing carboxylic acids while being less reactive towards esters. Con: Requires careful handling (toxic, flammable gas).

For this specific transformation, LiAlH₄ remains the most direct and commonly cited reagent . The key is not necessarily finding a weaker reagent but rather mastering the conditions for the stronger one.

Q5: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

A5: Visual confirmation via polarimetry is a classic method but can be unreliable for novel compounds or at low concentrations. For robust, quantitative analysis, chromatographic techniques are the industry standard.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is run on a column with a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in two separate peaks. The ratio of the peak areas gives a precise e.e. value.

  • Chiral Gas Chromatography (GC): If the product or a suitable derivative is volatile, chiral GC is an excellent alternative.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals (e.g., the N-methyl protons) for the (S) and (R) enantiomers will be resolved into two distinct signals, allowing for integration and e.e. calculation.

Chiral analysis by mass spectrometry is also an emerging and powerful technique.[6][7]

Recommended Protocols for Stereopreservation

The following section provides a detailed, step-by-step protocol for the reduction of an ester precursor, designed to maximize the retention of stereochemical configuration.

Protocol 3.1: Stereoretentive Reduction of (S)-Methyl 1-methylazetidine-2-carboxylate

This protocol is based on the principles of low-temperature addition and strict anhydrous conditions to minimize racemization during LiAlH₄ reduction.

Materials:

  • (S)-Methyl 1-methylazetidine-2-carboxylate (ensure >99% e.e. starting material)

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Deionized Water

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge Reductant: Charge the flask with the LiAlH₄ solution in THF (1.2 equivalents). Cool the solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the (S)-Methyl 1-methylazetidine-2-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add the following reagents sequentially (this is a modified Fieser work-up):

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • Alternatively, for a simpler and often cleaner work-up, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously overnight. This will break up the aluminum salt emulsions.

  • Extraction: Filter the resulting granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and Et₂O.

  • Isolation: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude (S)-(1-Methylazetidin-2-yl)methanol.

  • Purification & Analysis: Purify the crude product by vacuum distillation or column chromatography if necessary. Determine the enantiomeric excess using Chiral HPLC.

Mechanistic Visualizations

Understanding the pathways for both the desired reaction and the undesired racemization is key to effective troubleshooting.

Diagram 4.1: The Racemization Pathway

This diagram illustrates how a strong base can abstract the α-proton from the ester precursor, leading to a planar enolate intermediate that is the root cause of racemization.

G Mechanism of Base-Catalyzed Racemization cluster_S (S)-Enantiomer cluster_Enolate Intermediate cluster_Products Products S_Start (S)-Ester Precursor (Chiral) Enolate Planar Enolate (Achiral) S_Start->Enolate Deprotonation (e.g., Base, Heat) S_Product (S)-Ester Enolate->S_Product Protonation (re-face) R_Product (R)-Ester Enolate->R_Product Protonation (si-face)

Caption: Base-catalyzed deprotonation at C2 leads to an achiral enolate.

Diagram 4.2: Recommended Synthetic Workflow

This flowchart outlines the critical control points for a successful, stereoretentive synthesis.

G Stereoretentive Synthesis Workflow Start Start: (S)-Azetidine-2-carboxylic acid (>99% e.e.) Esterification Esterification (e.g., SOCl₂ in MeOH) - Mild Conditions Start->Esterification Ester Intermediate: (S)-Ester Precursor Esterification->Ester Reduction Critical Step: LiAlH₄ Reduction Ester->Reduction Workup Aqueous Work-up (Rochelle's Salt) Reduction->Workup Control Control Points: - Anhydrous THF - Add Substrate at 0°C - Monitor closely Control->Reduction Product Final Product: (S)-(1-Methylazetidin-2-yl)methanol Workup->Product Analysis QC Analysis: Chiral HPLC for e.e. Product->Analysis

Caption: Workflow highlighting critical control points for stereopreservation.

References

  • Racemization Assays in Peptide Synthesis. Science of Synthesis. (n.d.). Thieme. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1–20. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (1999).
  • Gritcenko, A. W., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. PolyU Institutional Research Archive. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts. [Link]

  • Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

Sources

Optimization

addressing stability issues of (S)-(1-Methylazetidin-2-yl)methanol in solution

Introduction: The Challenge of the Strained Ring Welcome to the technical support guide for (S)-(1-Methylazetidin-2-yl)methanol. As a valued building block in pharmaceutical research and drug development, its unique stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Strained Ring

Welcome to the technical support guide for (S)-(1-Methylazetidin-2-yl)methanol. As a valued building block in pharmaceutical research and drug development, its unique structural properties—namely the four-membered azetidine ring—offer significant advantages in medicinal chemistry, including metabolic stability and structural rigidity.[1][2] However, this same strained ring system is the primary source of its chemical instability in solution.[3]

The reactivity of the azetidine ring is largely driven by its inherent ring strain. While significantly more stable than its three-membered aziridine counterpart, the azetidine ring is susceptible to nucleophilic ring-opening reactions.[4][5] This guide is designed to provide you, the researcher, with a deep understanding of the underlying mechanisms of instability and to offer practical, field-proven solutions to mitigate these challenges during your experiments.

Troubleshooting Guide: Diagnosing Instability in Real-Time

This section addresses common issues encountered during the handling and analysis of (S)-(1-Methylazetidin-2-yl)methanol in solution.

Q1: I've observed a new, more polar peak appearing in my HPLC chromatogram after my sample was stored in an acidic buffer. What is happening to my compound?

A1: You are likely observing the product of acid-catalyzed hydrolysis via a ring-opening mechanism.

Causality: The tertiary amine within the azetidine ring is basic and readily protonated under acidic conditions (low pH). This protonation forms a highly reactive intermediate known as an azetidinium ion .[6][7] The increased positive charge on the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. In an aqueous acidic solution, a water molecule acts as the nucleophile, attacking one of the ring carbons (typically the less sterically hindered one) and causing the ring to open. This results in the formation of a more polar, linear amino alcohol degradant, which would elute earlier on a reverse-phase HPLC column. A study on aryl azetidines confirmed that decomposition is significantly more rapid at low pH.[6]

Mechanism: Acid-Catalyzed Ring Opening The diagram below illustrates this primary degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening Parent (S)-(1-Methylazetidin-2-yl)methanol (Stable) Proton + H⁺ (Acidic Conditions) Parent->Proton Azetidinium Azetidinium Ion (Reactive Intermediate) Proton->Azetidinium Fast Nucleophile + H₂O (Nucleophile) Azetidinium->Nucleophile Degradant Ring-Opened Product (e.g., (S)-4-(methylamino)-1-hydroxybutan-2-ol) (Observed Degradant) Nucleophile->Degradant Slow, Rate-Limiting caption Degradation Pathway of (S)-(1-Methylazetidin-2-yl)methanol

Caption: Acid-catalyzed degradation pathway via azetidinium ion formation.

Actionable Advice:

  • Buffer Selection: Immediately switch to a neutral or slightly basic buffer system (pH 7.0-8.5) for your experiments and storage.

  • Confirmation: To confirm the identity of the degradant, perform LC-MS analysis. The degradant should have a mass corresponding to the parent compound + 18 amu (the mass of water).

  • Protocol: Refer to the Protocol for Forced Degradation Study in Section 4 to systematically evaluate the impact of pH on your compound's stability.

Q2: My compound seems to degrade even in neutral aqueous solutions, just at a slower rate. Are there other factors at play?

A2: Yes, temperature and the presence of other nucleophiles in your solution can also contribute to degradation.

Causality: While protonation significantly accelerates degradation, the inherent strain of the azetidine ring means it can still be opened by nucleophiles even at neutral pH, albeit much more slowly.[4] This process is highly dependent on temperature and the concentration and reactivity of other nucleophiles present.

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures (e.g., room temperature or higher for extended periods) will accelerate ring-opening.

  • Buffer Nucleophiles: Common biological buffers containing nucleophilic functional groups (e.g., Tris with its primary amine, or phosphate buffers) can participate in the ring-opening reaction, acting as the nucleophile instead of water.

Actionable Advice:

  • Temperature Control: Always store stock solutions and experimental samples at low temperatures (2-8°C or -20°C for long-term storage). Prepare solutions fresh whenever possible.

  • Solvent Choice: For non-aqueous applications, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). For aqueous buffers, consider non-nucleophilic options like HEPES or MOPS if compatible with your assay.

  • Quantitative Analysis: Use the stability data table below as a guide. Your own experimental results from a forced degradation study will provide the most accurate parameters for your specific conditions.

Table 1: Illustrative Stability Data This table summarizes hypothetical degradation data to demonstrate the combined effects of pH and temperature.

Condition IDpHTemperature (°C)Incubation Time (h)% Degradation (Hypothetical)
A2.0402445%
B5.0402415%
C7.440245%
D7.4424<1%
E9.04024<1%

Proactive Stability Enhancement: FAQs

This section provides answers to frequently asked questions about proactively maintaining the integrity of your compound.

Q3: What are the ideal storage conditions for a stock solution of (S)-(1-Methylazetidin-2-yl)methanol?

A3: For maximum stability, stock solutions should be prepared in a high-purity aprotic solvent and stored under inert gas at low temperatures.

ParameterRecommendationRationale
Solvent Anhydrous Acetonitrile or DMSOMinimizes the presence of water and other nucleophiles that can cause hydrolysis.
Temperature -20°C or -80°CDrastically reduces the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against potential oxidative degradation pathways, though hydrolysis is the primary concern.
Container Amber glass vial with a PTFE-lined capProtects from light and ensures an inert storage environment.
Q4: I need to use the compound in an aqueous buffer for a biological assay. What is the best practice?

A4: Prepare the aqueous solution immediately before use from a freshly prepared or properly stored concentrated stock in an organic solvent.

  • Stock Solution: Use your concentrated stock solution in DMSO or ACN.

  • Buffer Choice: Select a buffer with a pH between 7.0 and 8.5. Avoid highly acidic conditions. If possible, use a non-nucleophilic buffer like HEPES.

  • Final Concentration: Dilute the stock solution directly into the assay buffer to the final working concentration right before you start the experiment. Do not store dilute aqueous solutions for extended periods.

Section 4: Analytical & Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a self-validating system to determine the intrinsic stability of (S)-(1-Methylazetidin-2-yl)methanol under various stress conditions, as recommended by ICH guidelines.[8][9]

Objective: To identify potential degradation products and pathways and to establish the compound's stability profile.

Workflow: Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (60°C, solid & solution) start->therm photo Photolytic (ICH compliant light source) start->photo control Control Sample (No Stress, 4°C) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Method ox->analyze therm->analyze photo->analyze control->analyze neutralize->analyze report Report % Degradation and Characterize Degradants analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-(1-Methylazetidin-2-yl)methanol in acetonitrile.

  • Stress Conditions: For each condition, add a specific volume of the stock solution to the stressor.

    • Acid Hydrolysis: Dilute stock in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute stock in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute stock in 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Incubate both the solid compound and a solution in ACN at 60°C.

    • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation against the control.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all potential process impurities and degradation products.

ParameterSuggested ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 8) in WaterUse the buffer system that provides the best stability for the compound.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA generic gradient to ensure elution of all components. Optimize as needed.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 210 nm; MS (ESI+)Low UV wavelength for detecting the non-chromophoric compound. MS for confirmation and identification of degradants.[10]

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Jacobsen, E. N., & J. J. Topczewski (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1599. [Link]

  • David, O., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1762–1765. [Link]

  • De Kock, H., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(1), 1-38. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2653. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Thummala, V. R., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Research, 1(1), 00003. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Acid-Mediated Ring-Opening of Azetidines

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of azetidine-containing compounds. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of azetidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into managing the complexities of azetidine ring-opening under acidic conditions. This guide is structured to address common challenges and fundamental questions, ensuring your experimental success.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Question 1: My azetidine ring-opening reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to a stalled or incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Acid Strength or Concentration: The primary role of the acid is to protonate the azetidine nitrogen, activating the ring for nucleophilic attack. If the acid is too weak or its concentration is too low, the equilibrium will favor the unprotonated, less reactive azetidine.

    • Solution: Consider switching to a stronger Brønsted acid (e.g., from acetic acid to trifluoroacetic acid or a sulfonic acid) or a more potent Lewis acid (e.g., from MgCl₂ to Sc(OTf)₃ or AlCl₃).[1] A modest increase in the acid stoichiometry can also be beneficial, but be mindful of potential side reactions.

  • Electron-Withdrawing N-Substituent: A strongly electron-withdrawing group on the azetidine nitrogen can significantly decrease its basicity, making it more difficult to protonate.[2][3] This is a common strategy to stabilize the azetidine ring, but it can hinder the desired ring-opening.

    • Solution: Harsher acidic conditions (stronger acid, higher temperature) may be required. Alternatively, if the synthetic route allows, consider a more labile N-protecting group that is sufficiently activating for the ring-opening step.

  • Steric Hindrance: Bulky substituents on the azetidine ring or a sterically demanding nucleophile can slow down the reaction rate, particularly if the reaction proceeds through an SN2 mechanism.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. If possible, using a less sterically hindered nucleophile or modifying the azetidine substrate could also be effective.

Question 2: I'm observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the ring-opening?

Answer:

The regioselectivity of azetidine ring-opening is a classic challenge, governed by a delicate balance between electronic and steric effects, which dictates whether the reaction proceeds via an SN1 or SN2 pathway.

  • Understanding the Mechanism:

    • SN2 Pathway: Nucleophilic attack occurs at the less sterically hindered carbon. This is often favored with less-stabilizing substituents on the ring and with strong, non-bulky nucleophiles.[4][5]

    • SN1 Pathway: This pathway involves the formation of a carbocation intermediate at the more substituted or electronically stabilized carbon. This is more likely with substituents that can stabilize a positive charge (e.g., aryl, vinyl) and with weaker nucleophiles in polar, protic solvents.

  • Strategies for Controlling Regioselectivity:

    • Choice of Acid: Lewis acids can coordinate to the nitrogen and favor an SN2-type opening by activating the C-N bond without necessarily promoting full carbocation formation.[4] In contrast, strong Brønsted acids in polar solvents might favor an SN1 pathway if a stabilizing substituent is present.

    • Solvent Effects: Non-polar, ethereal solvents tend to favor SN2 reactions, while polar, protic solvents can stabilize carbocation intermediates, promoting an SN1 pathway.[6]

    • N-Substituent: A bulky or strongly electron-withdrawing N-substituent can influence the conformation of the azetidinium intermediate and direct the nucleophilic attack.

Below is a diagram illustrating the competing mechanistic pathways:

Azetidine Ring-Opening Mechanisms cluster_0 S_N_2 Pathway cluster_1 S_N_1 Pathway Azetidinium_SN2 Protonated Azetidine TS_SN2 S_N_2 Transition State (Less hindered attack) Azetidinium_SN2->TS_SN2 Nu⁻ Product_SN2 Regioisomer A TS_SN2->Product_SN2 Azetidinium_SN1 Protonated Azetidine Carbocation Carbocation Intermediate (More stable) Azetidinium_SN1->Carbocation -H⁺ Product_SN1 Regioisomer B Carbocation->Product_SN1 Nu⁻ Start Azetidine + H⁺

Caption: Competing SN1 and SN2 pathways in acid-mediated azetidine ring-opening.

Question 3: My desired ring-opened product is degrading under the reaction conditions. What can I do to improve its stability?

Answer:

Product instability is a significant concern, especially when the ring-opening requires harsh conditions. Here are some common causes and mitigation strategies:

  • Acid-Labile Functional Groups: The product itself may contain functional groups that are sensitive to the acidic conditions required for the ring-opening.

    • Solution:

      • Milder Conditions: Attempt the reaction with a milder Lewis acid or a weaker Brønsted acid at lower temperatures.

      • Protecting Groups: If possible, protect the acid-sensitive functional groups on your starting material before the ring-opening step.

      • Reaction Time: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed to minimize product exposure to the acidic environment.

  • Intramolecular Decomposition: Certain substitution patterns can lead to intramolecular decomposition pathways. For instance, a pendant nucleophilic group on the N-substituent can attack the newly formed functionality or lead to rearrangement.[2][3]

    • Solution: Redesigning the N-substituent to be non-nucleophilic or to create a greater distance between the interacting groups can prevent this.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Brønsted acid and a Lewis acid for my azetidine ring-opening?

A1: The choice depends on your substrate and desired outcome.

  • Brønsted Acids (e.g., HCl, H₂SO₄, TFA) act as proton donors.[7][8] They protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack. They are often used when a strong activation is needed. However, highly acidic conditions can sometimes lead to side reactions or degradation of sensitive functional groups.[2][3]

  • Lewis Acids (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃) are electron-pair acceptors.[7][9] They coordinate to the nitrogen atom, activating the C-N bonds towards cleavage. Lewis acids can be advantageous for promoting SN2-type reactions with high regioselectivity and are often effective under milder conditions than strong Brønsted acids.[1][4]

Acid TypeMechanism of ActionAdvantagesConsiderations
Brønsted Acid Protonates the azetidine nitrogen.Strong activation, readily available.Can lead to side reactions, may require harsh conditions.
Lewis Acid Coordinates to the azetidine nitrogen.Often milder, can provide high regioselectivity.Stoichiometric amounts may be needed, can be sensitive to moisture.

Q2: What is the role of the N-substituent in the ring-opening process?

A2: The N-substituent has a profound impact on the reactivity and stability of the azetidine ring.

  • Electron-Withdrawing Groups (EWGs) (e.g., tosyl, nosyl, acyl): These groups decrease the basicity of the nitrogen, making protonation more difficult and thus stabilizing the ring against acid-mediated opening.[2][3] However, they also activate the ring carbons for nucleophilic attack once protonated.

  • Electron-Donating Groups (EDGs) (e.g., benzyl, alkyl): These groups increase the basicity of the nitrogen, facilitating protonation and subsequent ring-opening. However, they can also lead to undesired side reactions if they are acid-labile (e.g., a Boc group can cleave).

  • Steric Bulk: Bulky N-substituents can influence the regioselectivity of the nucleophilic attack by sterically shielding one of the ring carbons.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize both the protonated azetidinium ion and any potential carbocation intermediates, potentially favoring an SN1 pathway. They can also act as nucleophiles.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents can solvate the azetidinium ion but are less effective at stabilizing carbocations.

  • Non-polar/Ethereal Solvents (e.g., dichloromethane, THF, 2-MeTHF): These solvents are generally preferred for SN2-type reactions as they do not significantly stabilize charged intermediates, allowing the nucleophile to attack the activated azetidinium ion directly.[6]

Experimental Protocol: General Procedure for Acid-Mediated Ring-Opening of an N-Tosyl-2-Arylazetidine with an Alcohol Nucleophile

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • N-Tosyl-2-arylazetidine (1.0 equiv)

  • Anhydrous alcohol (nucleophile, can also be the solvent)

  • Lewis Acid (e.g., Cu(OTf)₂) (0.1 - 1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosyl-2-arylazetidine (1.0 equiv) and dissolve it in the anhydrous solvent.

  • Add the alcohol nucleophile (if it is not the solvent, use 2-5 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the Lewis acid (e.g., Cu(OTf)₂) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-amino ether.[4]

Experimental_Workflow A 1. Dissolve Azetidine in Anhydrous Solvent B 2. Add Alcohol Nucleophile A->B C 3. Cool to 0 °C B->C D 4. Add Lewis Acid C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Sat. aq. NaHCO₃ F->G Reaction Complete H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify by Chromatography I->J K Pure Product J->K

Sources

Optimization

Technical Support Center: Solvent Effects on Enantioselectivity Using (S)-(1-Methylazetidin-2-yl)methanol

Welcome to the technical support center for asymmetric catalysis utilizing (S)-(1-methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric catalysis utilizing (S)-(1-methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent effects on enantioselectivity. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to optimize your stereoselective transformations.

Introduction: The Critical Role of the Solvent

In asymmetric catalysis, the solvent is far from a passive medium. It is an active participant that can profoundly influence the reaction's speed, yield, and, most critically, its enantioselectivity. For chiral catalysts like (S)-(1-methylazetidin-2-yl)methanol, the solvent shell interacts with the catalyst-substrate complex, stabilizing or destabilizing the diastereomeric transition states that lead to the formation of the enantiomeric products. Understanding and controlling these solvent effects is paramount to achieving high enantiomeric excess (ee). This guide will provide the expertise to troubleshoot common issues and rationally select solvents for your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low enantioselectivity (ee%) in my reaction. What are the likely causes related to the solvent?

A1: Low enantioselectivity is a frequent challenge and can often be traced back to solvent-related issues. Here are the primary culprits:

  • Inappropriate Solvent Polarity: The polarity of the solvent can alter the conformation of the catalyst-substrate complex. For many reactions catalyzed by chiral amino alcohols, non-polar solvents like toluene or hexane are preferred as they can promote a more organized and rigid transition state, leading to higher enantioselectivity.

  • Coordinating Solvents: Solvents with high coordinating ability (e.g., THF, acetonitrile) can compete with the substrate for binding to the metal center (in the case of a metal-catalyzed reaction where (S)-(1-methylazetidin-2-yl)methanol is a ligand) or interact with the catalyst itself through hydrogen bonding. This can disrupt the formation of the highly ordered transition state required for effective stereochemical communication.

  • Presence of Impurities: Trace amounts of water or other protic impurities in the solvent can react with organometallic reagents or interfere with the catalyst, leading to a decrease in both yield and enantioselectivity. Ensure your solvents are rigorously dried before use.

Q2: My enantioselectivity is inconsistent between batches, even though I'm using the same solvent. What could be the reason?

A2: This common issue often points to subtle variations in reaction conditions that are magnified in their effect on enantioselectivity.

  • Solvent Purity and Grade: Different batches or grades of the same solvent can have varying levels of impurities. For sensitive catalytic reactions, it is crucial to use high-purity, anhydrous solvents from a reliable source.

  • Water Content: The most common culprit for batch-to-batch variability is the water content of the solvent. It is highly recommended to use freshly dried solvents or solvents from a solvent purification system.

  • Temperature Fluctuations: Enantioselectivity can be highly temperature-dependent. Ensure that your reaction temperature is precisely controlled and consistent across all experiments.

Q3: I have tried several common solvents and the enantioselectivity is still poor. What is my next step?

A3: If a preliminary screen of common solvents is unsuccessful, a more systematic approach is necessary.

  • Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of polarity and coordinating ability. For instance, a mixture of a non-polar solvent (e.g., toluene) with a small amount of a coordinating solvent (e.g., THF) can sometimes enhance both reactivity and enantioselectivity.

  • Less Common Solvents: Consider exploring less common non-polar solvents such as mesitylene or non-coordinating polar solvents like chlorobenzene.

  • Re-evaluate Other Parameters: If a thorough solvent screen does not yield satisfactory results, it is important to re-evaluate other reaction parameters in conjunction with the solvent. This includes catalyst loading, temperature, and the concentration of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of enantioselection using chiral β-amino alcohols like (S)-(1-methylazetidin-2-yl)methanol in the addition of diethylzinc to aldehydes?

A1: In the well-studied enantioselective addition of diethylzinc to aldehydes, chiral β-amino alcohols play a crucial role in forming a chiral catalyst in situ. The generally accepted mechanism involves the formation of a dinuclear zinc complex. One zinc atom is chelated by the amino alcohol ligand, forming a chiral Lewis acid that activates the aldehyde. The other zinc atom acts as the alkylating agent. The stereochemistry is controlled by the specific arrangement of the aldehyde, the chiral ligand, and the two zinc centers in the transition state. The rigid azetidine ring of (S)-(1-methylazetidin-2-yl)methanol helps to create a well-defined chiral environment, favoring one of the diastereomeric transition states.

Q2: How does solvent polarity specifically influence the transition state?

A2: Solvent polarity can influence the transition state in several ways:

  • Stabilization of Charged Intermediates: Polar solvents can stabilize any charge separation in the transition state. If the desired transition state is more polar than the undesired one, a polar solvent may enhance enantioselectivity. However, for many organozinc additions, a less polar, more compact transition state is favored, making non-polar solvents more effective.

  • Catalyst Aggregation: In some cases, the active catalytic species may be a dimer or higher-order aggregate. The solvent can influence the degree of aggregation, which in turn can affect the enantioselectivity.

  • Solvation of the Catalyst-Substrate Complex: The way solvent molecules arrange themselves around the catalyst-substrate complex can either enhance or hinder the desired stereochemical outcome. Non-polar solvents often lead to a more tightly bound and organized transition state.

Q3: Can a change in solvent reverse the enantioselectivity?

A3: While uncommon, a reversal of enantioselectivity with a change in solvent has been reported in some asymmetric catalytic systems.[1] This drastic change typically indicates a fundamental shift in the reaction mechanism or the nature of the active catalyst in different solvent environments. For example, the aggregation state of the catalyst or the coordination mode of the substrate could be significantly altered.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol provides a starting point for optimizing your reaction.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-(1-methylazetidin-2-yl)methanol (0.02 mmol, 2 mol%).

  • Add 2.0 mL of anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of 2 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Solvent Screening for Optimal Enantioselectivity

A systematic solvent screen is crucial for optimizing a new asymmetric reaction.

  • Set up a series of small-scale reactions in parallel using the general procedure outlined in Protocol 1.

  • In each reaction vessel, use a different anhydrous solvent (e.g., toluene, hexanes, diethyl ether, THF, dichloromethane, acetonitrile). Ensure all other parameters (temperature, catalyst loading, concentrations) are kept constant.

  • Run the reactions for a fixed period or until the starting material is consumed (as determined by a preliminary kinetics study).

  • Quench and work up each reaction identically.

  • Analyze the enantiomeric excess of the product from each reaction.

  • Tabulate the results to identify the solvent that provides the best combination of conversion and enantioselectivity.

Data Presentation

The following table presents illustrative data on the effect of solvent on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral β-amino alcohol similar to (S)-(1-methylazetidin-2-yl)methanol. This data is based on general trends observed in the literature for this class of catalysts.

EntrySolventConversion (%)ee (%)
1Toluene>9995
2Hexane>9992
3Diethyl Ether9585
4THF9060
5Dichloromethane9875
6Acetonitrile8550

This data is illustrative and serves as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizing the Workflow and Mechanism

Experimental Workflow for Solvent Screening

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Flame-dried glassware under inert atmosphere catalyst Add (S)-(1-Methylazetidin-2-yl)methanol start->catalyst solvent Add anhydrous solvent (e.g., Toluene, Hexane, THF) catalyst->solvent cool Cool to 0 °C solvent->cool add_zn Add Diethylzinc cool->add_zn stir1 Stir for 30 min add_zn->stir1 add_ald Add Aldehyde stir1->add_ald stir2 Stir at 0 °C add_ald->stir2 quench Quench with sat. NH4Cl stir2->quench extract Extract with Et2O quench->extract purify Purify (Chromatography) extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze

Caption: Workflow for Solvent Screening in Asymmetric Diethylzinc Addition.

Proposed Catalytic Cycle

mechanism cluster_solvent Solvent Influence catalyst ROH ((S)-1-Methylazetidin-2-yl)methanol complex1 [RO-Zn-Et] catalyst->complex1 + Et2Zn - EtH Et2Zn Et2Zn complex2 [RO-Zn-Et] • R'CHO complex1->complex2 + R'CHO aldehyde R'CHO transition_state Diastereomeric Transition States complex2->transition_state product_complex [RO-Zn-OCH(Et)R'] transition_state->product_complex + Et2Zn - Et2Zn note Solvent molecules interact here, influencing the energy difference (ΔΔG‡) between the two transition states. transition_state->note product_complex->complex1 Regeneration + Et2Zn - EtZnOCH(Et)R' product Chiral Alcohol (R or S) product_complex->product Workup

Caption: Proposed Catalytic Cycle and Point of Solvent Influence.

References

  • Hermsen, P. J., Cremers, J. G. O., Thijs, L., & Zwanenburg, B. (2001). Enantioselective diethylzinc addition to aldehydes using azetidine-derived chiral catalysts. Tetrahedron Letters, 42(25), 4243–4245. [Link]

  • Martens, J., et al. As referenced in: Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 68(4), 1315–1322. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Zhang, L., Liu, Y., & Kang, G. (2013). Dinuclear zinc complex catalyzed asymmetric methylation and alkynylation of aromatic aldehydes. Organic & Biomolecular Chemistry, 11(4), 606-613. [Link]

  • Reversing the Enantioselectivity of a Peptidic Catalyst by Changing the Solvent. (2010). Angewandte Chemie International Edition, 49(37), 6528-6531. [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Borane Reductions

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Post-Reduction Cleanup Borane reagents, including complexes like borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sul...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Post-Reduction Cleanup

Borane reagents, including complexes like borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are powerful and selective reducing agents indispensable in modern organic synthesis.[1][2] They are prized for their ability to reduce carboxylic acids, amides, and other functional groups. However, the successful isolation of a pure product hinges on the effective removal of the boron-containing byproducts and any unreacted reagent. Failure to do so can lead to purification challenges, inaccurate analytical data, and downstream reaction failures. This guide provides a comprehensive, field-tested resource for troubleshooting and executing the proper workup procedures for borane-mediated reductions.

Core Principles: Understanding Borane Reaction Byproducts

A successful workup strategy begins with understanding what needs to be removed. After a typical borane reduction, the reaction mixture contains several species besides the desired product:

  • Excess Borane Reagent: Unreacted BH₃ complexes.

  • Alkoxyboranes/Borate Esters: Intermediates formed between the borane and the substrate's oxygen atom.

  • Amine-Borane Complexes: In the reduction of amides or nitriles, the product amine can form a stable Lewis acid-base adduct with borane.[3]

  • Boric Acid/Borate Salts: The final, hydrolyzed form of boron after quenching.

The primary goals of the workup are to safely quench the excess reactive borane, hydrolyze all boron-substrate intermediates, and remove the resulting water-soluble boric acid or its derivatives from the organic product.

Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each solution.

Question: My reaction is complete, but I'm observing significant and sometimes violent effervescence during the quench. Is this normal and how do I control it?

Answer: Yes, vigorous effervescence is normal and expected. It is due to the rapid reaction of excess borane with the quenching agent (e.g., an alcohol or water), which liberates flammable hydrogen gas (H₂).[4][5]

  • Causality: Boranes react exothermically with protic solvents.[4] The rate of this reaction is highly dependent on temperature and the speed of addition. Uncontrolled quenching can lead to a dangerous pressure buildup and potential for fire, especially on a larger scale.

  • Troubleshooting Protocol:

    • Cool the Reaction: Always cool the reaction mixture to 0 °C in an ice bath before beginning the quench.[6] This reduces the initial reaction rate.

    • Slow, Dropwise Addition: Add the quenching agent (e.g., methanol) slowly and dropwise.[7] Monitor the rate of gas evolution and adjust the addition speed accordingly.

    • Adequate Headspace & Venting: Ensure the reaction flask is not more than half full to provide adequate headspace. The system must be properly vented to prevent pressure buildup. For larger-scale reactions, a methanol scrubbing system is recommended to trap any escaping diborane.[4]

    • Stirring: Maintain efficient stirring to dissipate heat and ensure homogenous mixing.

Question: My final product is an amine, and my NMR shows persistent boron-related impurities, suggesting a stable complex. How do I break this amine-borane adduct?

Answer: Amines, particularly secondary and tertiary amines, are Lewis bases that form highly stable complexes with the Lewis acidic borane.[4] These adducts often co-purify with the desired amine and require specific conditions to cleave.

  • Causality: The strong interaction between the nitrogen lone pair and the empty p-orbital of boron makes these complexes resistant to simple hydrolysis.[4]

  • Troubleshooting Protocol:

    • Acidic Workup: The most common method is to hydrolyze the complex under acidic conditions. After the initial methanol quench, add aqueous HCl (e.g., 1 M to 4 M) and stir vigorously.[8] The protonated amine has a reduced affinity for borane, facilitating the hydrolysis of the B-N bond. The product can then be isolated by basifying the aqueous layer and extracting.

    • Catalytic Methanolysis: For particularly stubborn complexes or acid-sensitive substrates, palladium or Raney Nickel can catalyze the methanolysis of the amine-borane adduct.[1][4]

    • Aldehyde-Mediated Cleavage: In some challenging cases, reaction with an aqueous formaldehyde solution has been shown to effectively break the complex.[8]

Question: I'm getting a thick, persistent emulsion during my aqueous extraction. How can I resolve this?

Answer: Emulsions are common in biphasic workups, especially when viscous boron salts are present or when solvents like THF are used, which have partial water solubility.[9]

  • Causality: Borate salts can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Troubleshooting Protocol:

    • Solvent Evaporation: If the reaction was performed in a water-miscible solvent like THF, it is often best to remove it under reduced pressure after the initial quench but before adding water and the extraction solvent.[9]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer.

    • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion.

    • Change pH: Drastically changing the pH of the aqueous layer by adding more acid or base can sometimes destabilize the emulsion.

Question: My product is highly water-soluble. How can I remove boron byproducts without relying on aqueous extractions that would lead to product loss?

Answer: This is a frequent challenge, particularly with hydrophilic products like certain nucleosides or polyols.[10] The key is to convert the boron byproducts into a volatile form that can be removed by evaporation.

  • Causality: Boric acid and its salts are non-volatile, but trimethyl borate, B(OMe)₃, is highly volatile (boiling point: 68-69 °C).

  • Troubleshooting Protocol: Azeotropic Removal

    • After quenching the reaction with methanol, concentrate the reaction mixture on a rotary evaporator.

    • Add a generous portion of fresh methanol to the residue.

    • Concentrate the mixture again. This process co-distills the volatile trimethyl borate with the methanol.[9][11]

    • Repeat this addition-evaporation cycle 3-5 times. This is often sufficient to remove the majority of the boron residues, allowing for direct purification of the crude product by other means (e.g., crystallization or chromatography).

    • Specialized Resins: For particularly challenging cases, specialized boron-chelating resins (e.g., Amberlyst IRA743) can be used to selectively bind and remove boric acid from the product solution.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for my borane reduction?

Methanol is the most commonly used and effective quenching agent.[6] It reacts with borane and alkoxyboranes to form trimethyl borate, B(OMe)₃, which is volatile and can be easily removed by co-evaporation.[11] Ethanol can also be used. While water can be used, it reacts very vigorously and does not aid in the formation of a volatile borate ester. For safety and efficiency, methanol is preferred.

Q2: How do I choose between an acidic, basic, or neutral workup?

The choice depends on the stability of your product and the nature of the boron intermediates.

  • Acidic Workup: Use when you need to hydrolyze a stable amine-borane complex or when your product is stable to acid.[8][12]

  • Basic Workup: Often used after hydroboration-oxidation sequences, where hydrogen peroxide is used under basic conditions (e.g., NaOH) to oxidize the intermediate organoborane.[5]

  • Neutral Workup: Sufficient for simple reductions (e.g., carboxylic acid to alcohol) where no stable amine-borane complexes are formed and the product may be sensitive to acid or base.[13] A simple quench followed by aqueous extraction is often enough.

Q3: Can I remove all boron residues without column chromatography?

While chromatography is the most definitive method, it is often possible to achieve high purity without it. Repeated azeotropic removal with methanol is highly effective for removing the bulk of boron impurities.[9][11] Subsequent crystallization of the product can then remove any remaining traces of boric acid.

Q4: What are the primary safety concerns during a borane workup?

  • Hydrogen Gas Evolution: As discussed, quenching boranes produces flammable H₂ gas. Always perform the quench in a well-ventilated fume hood, away from ignition sources, and ensure the system is not sealed.[3][4]

  • Corrosivity and Toxicity: Borane complexes are toxic and can be corrosive.[3][14] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermicity: The quenching reaction is exothermic. Cooling the reaction vessel is crucial to maintain control.[5]

Data & Protocols

Table 1: Borane Workup Strategy Selection
Scenario Recommended Quenching Agent Workup Type Key Rationale & Considerations Reference(s)
Reduction of Carboxylic Acid/EsterMethanolNeutral/Aqueous ExtractionForms volatile B(OMe)₃. Product is typically stable.[6]
Reduction of Amide/NitrileMethanolAcidic (e.g., HCl)Breaks the stable amine-borane complex.[4][8]
Hydroboration-OxidationH₂O₂ / NaOHBasicStandard protocol for oxidizing the organoborane intermediate.[5]
Product is Water-SolubleMethanolAzeotropic RemovalAvoids aqueous extractions that cause product loss.[9][11]
Product is Acid/Base SensitiveMethanolNeutral / AzeotropicMinimizes potential for product degradation.[13]
Visualizing the Workup Logic

The following diagram outlines the decision-making process for selecting an appropriate workup procedure.

Workup_Decision_Tree start Reaction Complete quench Cool to 0 C. Slowly add Methanol. start->quench check_amine Is the product an amine? quench->check_amine acid_workup Add aq. HCl. Stir to break complex. Basify & Extract. check_amine->acid_workup Yes check_solubility Is the product water-soluble? check_amine->check_solubility No acid_workup->check_solubility aqueous_extraction Add Water & Extraction Solvent. Separate layers. Wash organic layer. check_solubility->aqueous_extraction No azeotrope Concentrate from Methanol (Repeat 3-5x) to remove B(OMe)3. check_solubility->azeotrope Yes purify Purify Product (Crystallization / Chromatography) aqueous_extraction->purify azeotrope->purify Quenching_Mechanism cluster_quench Step 1: Quenching cluster_hydrolysis Step 2: Hydrolysis BH3 Excess BH3 MeOH_1 + 3 CH3OH ROBH2 R-O-BH2 (Alkoxyborane) BOMe3 B(OCH3)3 (Trimethyl Borate) MeOH_1->BOMe3 Forms volatile ester H2 + H2 (gas) BOMe3_2 B(OCH3)3 BOMe3->BOMe3_2 To aqueous workup or azeotropic removal H2O + 3 H2O BOH3 B(OH)3 (Boric Acid) H2O->BOH3 Forms water-soluble acid MeOH_2 + 3 CH3OH

Caption: Chemical pathway for quenching and hydrolyzing boron byproducts.

Experimental Protocol: Standard Workup for a BH₃·THF Reduction of a Carboxylic Acid

This protocol describes a standard procedure for quenching the reaction and removing boron byproducts via aqueous extraction.

  • Cooling: Once the reaction is deemed complete by TLC or another monitoring method, place the reaction flask in an ice-water bath and allow it to cool to 0 °C.

  • Quenching: While stirring vigorously, slowly add methanol dropwise to the reaction mixture. You will observe hydrogen gas evolution. Continue adding methanol until the effervescence ceases, and then add a small excess.

  • Hydrolysis & Extraction: Pour the quenched reaction mixture into a separatory funnel containing water (approximately 10 times the volume of the initial reaction solvent). [6]Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Washing: Combine the organic extracts and wash them successively with water and then with a saturated brine solution to help remove residual water and break any minor emulsions. [6]5. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or crystallization.

References

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved January 19, 2026, from [Link]

  • Singaram, B., & Goralski, C. T. (2019). Safe Handling of Boranes at Scale. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 19, 2026, from [Link]

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemhelp. Retrieved January 19, 2026, from [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. r/chemistry. Retrieved January 19, 2026, from [Link]

  • Not Voodoo. (n.d.). Workup Tricks: Reagents. Retrieved January 19, 2026, from [Link]

  • Reddit. (2025, June 9). Purification from boron residue. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 19, 2026, from [Link]

  • Reddit. (2016, October 24). Removing Boron Impurity?. r/chemistry. Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Borane–tetrahydrofuran. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2013, October 8). Does anyone have any idea how to remove BH3 from a water soluble product? Retrieved January 19, 2026, from [Link]

  • MDPI. (2023, December 21). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Inorganics. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS). Retrieved January 19, 2026, from [Link]

  • Wolska, J., & Bryjak, M. (2025). Methods for boron removal from aqueous solutions — A review. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). BORANE-DIMETHYLSULFIDE COMPLEX. Retrieved January 19, 2026, from [Link]

  • BIO Web of Conferences. (2023). Boron removal from produce water through adsorption. BIO Web Conf., 73, 02002. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Borane dimethylsulfide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Removal of boron from wastewater by precipitation of a sparingly soluble salt. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Enals via a Simple Two-Carbon Homologation of Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (2005, March 24). Borane Complexes in Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, February 29). isolating product after sodium borohydride reduction. r/Chempros. Retrieved January 19, 2026, from [Link]

  • YouTube. (2020, February 15). Reduction with Boranes # Organic Reagents # with solved problems. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]

Sources

Optimization

troubleshooting low enantiomeric excess in asymmetric reductions

Welcome to the technical support center for asymmetric reductions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low enantiomeri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric reductions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low enantiomeric excess (ee) in their experiments.

Part 1: Frequently Asked Questions (FAQs) - The First-Pass Checklist

This section addresses the most common and easily correctable errors encountered during asymmetric reductions. Before embarking on extensive optimization, work through this checklist.

Q1: My enantiomeric excess (ee) is disappointingly low. Where should I even begin?

Low enantioselectivity can arise from multiple sources, including the catalyst, reagents, reaction conditions, or even the analytical method used to measure the ee.[1] The first and most critical step is to rule out analytical error. It is not uncommon for an unoptimized chiral chromatography method to give the false impression of a low ee.[2]

Actionable First Step: Validate your analytical method. Prepare a true racemic sample of your product and confirm that your chiral HPLC, GC, or SFC method can resolve the two enantiomers to baseline (Resolution, Rs > 1.5).[3] If you can't separate a 50:50 mixture, you can't accurately measure a 95:5 mixture.

Q2: Could my starting material or reagents be the problem?

Absolutely. The purity of your substrate and reagents is paramount.

  • Substrate Purity: Achiral impurities in the starting material can sometimes be reduced by the catalyst, consuming expensive reagents and potentially inhibiting the desired reaction. More critically, certain impurities can act as catalyst poisons.

  • Solvent & Reagents: The presence of water or other coordinating impurities in solvents or reagents can interfere with the catalyst's active site, disrupting the carefully organized chiral environment necessary for high stereoselectivity.[1] For hydrogenations, ensure the hydrogen gas is of high purity.

Q3: How do I know if my catalyst is active and effective?

Catalyst integrity is a frequent culprit in failed asymmetric reactions.[1]

  • Source and Storage: Use catalysts from reputable suppliers and store them under the recommended conditions (e.g., under an inert atmosphere, refrigerated/frozen). Chiral ligands and metal precursors can degrade over time.

  • Activation: Many catalysts require an in situ activation step to form the active catalytic species. Ensure you are following a validated literature procedure for catalyst preparation.

  • Control Reaction: If you suspect a catalyst batch, run a control reaction with a well-behaved, simple substrate that is known to give high ee with that catalyst system. This can quickly diagnose if the issue is with the catalyst itself or your specific substrate/conditions.

Q4: I've checked my reagents and my analysis is correct, but the ee is still low. What's the next logical step?

The next step is to investigate the reaction parameters, as they define the energetic landscape of the catalytic cycle. The energy difference between the two diastereomeric transition states leading to the R and S products is often small (2-3 kcal/mol), and subtle changes in conditions can have a large impact on enantioselectivity.[4] The most influential parameters to investigate are typically temperature and solvent.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and solving low enantioselectivity.

Guide A: Catalyst, Ligand, and Reagent Integrity

Question: My catalyst is new, but the reaction is sluggish and unselective. What could be wrong?

Even new catalysts can be compromised. Catalyst deactivation can occur through various pathways, sometimes initiated by impurities or suboptimal conditions.[5][6]

  • Atmosphere Control: Many reduction catalysts, particularly those involving organometallic complexes of Rhodium, Ruthenium, and Iridium, are sensitive to oxygen and moisture.[7] Rigorous use of inert atmosphere techniques (glovebox or Schlenk line) for storing and handling catalysts, ligands, and anhydrous solvents is critical.

  • Ligand Purity and Ratio: The chiral ligand is the source of asymmetry. Ensure it is enantiomerically pure and free of impurities. The metal-to-ligand ratio is also crucial; incorrect stoichiometry can lead to the formation of less selective or inactive catalyst species.

  • Base/Additive Effects: Many transfer hydrogenations require a base (e.g., KOH, KOtBu) to generate the active Ru-hydride species. The concentration and nature of this base can significantly impact both reaction rate and enantioselectivity.[5][8] Excess base can sometimes act as an inhibitor.[6][8]

Guide B: Optimizing Reaction Parameters

A systematic screening of reaction parameters is the core of optimizing any asymmetric transformation. It is often best to vary one parameter at a time to understand its specific effect.

Question: How does temperature affect enantioselectivity, and what is the optimal range?

Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity.[1] This is because the selectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this difference has a greater impact on the relative rates at lower temperatures.[9]

However, this is not a universal rule.

  • Low Temperature Pitfalls: In some cases, excessively low temperatures can decrease catalyst solubility or slow the reaction to an impractical rate.

  • Optimal Temperature: Some reactions exhibit an optimal temperature, above or below which the ee decreases.[10][11][12] This can happen if a competing, non-selective background reaction becomes significant at different temperatures.[11][12]

Experimental Protocol: Temperature Screening

  • Set up a series of identical small-scale reactions in parallel.

  • Use a reliable cooling system (e.g., cryocooler, controlled cooling baths) to maintain distinct, stable temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Ensure all other parameters (concentration, catalyst loading, solvent) are held constant.

  • Run the reactions for a fixed period, quench simultaneously, and analyze conversion and ee for each temperature point.

  • Plot ee vs. Temperature to identify the optimal range.

Question: Why is the choice of solvent so important?

The solvent can dramatically influence the reaction's outcome by stabilizing or destabilizing the key transition states.[1] Solvent properties like polarity, coordinating ability, and viscosity can alter the conformation of the catalyst-substrate complex.

  • Coordinating Solvents (e.g., THF, MeCN): Can sometimes compete with the substrate for binding to the metal center, potentially lowering both rate and selectivity.

  • Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): Often favored as they are less likely to interfere with the catalytic cycle.

  • Protic Solvents (e.g., MeOH, iPrOH): Essential for transfer hydrogenations where they act as the hydride source, but can be detrimental in other systems.

The ideal solvent provides good solubility for all components while favoring the more ordered, stereodifferentiating transition state.[1] A solvent screen is a crucial step in any optimization campaign.[13]

Parameter General Effect on Enantiomeric Excess (ee) Causality & Considerations
Temperature Lowering temperature often increases ee.Increases the energy difference (ΔΔG‡) between diastereomeric transition states.[1][9] However, an optimum may exist if background reactions are present.[11][12]
Solvent Highly variable; non-coordinating solvents are often preferred.Solvent polarity and coordinating ability affect the stability and conformation of the catalyst-substrate complex.[1] A solvent screen is essential.
Concentration Lower concentrations can sometimes improve ee.May disfavor aggregation or bimolecular catalyst deactivation pathways. In some systems, it can prevent secondary, less selective reaction pathways.[1]
Catalyst Loading Higher loading may not improve ee and can be costly.Ensure sufficient catalyst is present for good conversion, but excessive amounts rarely improve selectivity and may introduce impurities.
H₂ Pressure Higher pressure often increases rate but can decrease ee.Can alter the rate-determining step or favor alternative, less selective mechanistic pathways. Optimization is substrate-dependent.
Guide C: Post-Reaction Pitfalls

Question: I had a high ee in my crude reaction mixture, but it dropped significantly after purification. What happened?

This is a common and frustrating problem, often due to racemization of the product. Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture.[14]

  • Mechanism of Racemization: This often occurs if the newly formed stereocenter has an adjacent acidic proton (e.g., α- to a carbonyl) or a leaving group. Exposure to acidic or basic conditions during workup or chromatography can catalyze enolization or other isomerization pathways that scramble the stereocenter.[14]

  • Chromatography-Induced Racemization: Silica gel is weakly acidic and can be sufficient to cause racemization of sensitive compounds. Basic alumina is an alternative, but can also cause issues. Sometimes, "passivating" the silica by pre-treating the column with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can prevent on-column racemization.

  • Thermal Racemization: For compounds with low rotational barriers (atropisomers), heating during solvent evaporation can be enough to cause racemization.[15]

Troubleshooting Protocol: Post-Reaction Racemization

  • Analyze the crude reaction mixture by chiral HPLC/GC to establish a baseline ee.

  • Simulate your workup: Take a small aliquot of the crude mixture, expose it to the aqueous acid/base you would use, re-extract, and re-analyze the ee.

  • Simulate your purification: Dissolve a small aliquot of the crude mixture in your chromatography eluent, add a small amount of silica gel, stir for an hour, filter, and re-analyze the ee.

  • If racemization is confirmed, consider alternative purification methods like crystallization or chromatography on a less reactive stationary phase.

Part 3: Visualization & Workflows

General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve low enantioselectivity.

TroubleshootingWorkflow start Low ee Observed validate_analytical Validate Analytical Method (e.g., with racemate) start->validate_analytical analytical_ok Method is Valid validate_analytical->analytical_ok  Pass analytical_bad Method Invalid validate_analytical->analytical_bad  Fail check_reagents Check Reagent & Substrate Purity analytical_ok->check_reagents develop_method Develop/Optimize Chiral Separation analytical_bad->develop_method develop_method->validate_analytical reagents_ok Reagents are Pure check_reagents->reagents_ok  Pass reagents_bad Impurities Found check_reagents->reagents_bad  Fail check_catalyst Verify Catalyst Integrity (e.g., control reaction) reagents_ok->check_catalyst purify_reagents Purify Substrate/ Use Anhydrous Solvents reagents_bad->purify_reagents purify_reagents->check_reagents catalyst_ok Catalyst is Active check_catalyst->catalyst_ok  Pass catalyst_bad Catalyst Inactive/ Degraded check_catalyst->catalyst_bad  Fail optimize_conditions Systematically Optimize Reaction Conditions catalyst_ok->optimize_conditions new_catalyst Source Fresh Catalyst/ Re-evaluate Handling catalyst_bad->new_catalyst new_catalyst->check_catalyst screen_temp Temperature Screen optimize_conditions->screen_temp screen_solvent Solvent Screen optimize_conditions->screen_solvent screen_conc Concentration Screen optimize_conditions->screen_conc check_workup Investigate Post-Reaction Racemization screen_solvent->check_workup success High ee Achieved check_workup->success

Caption: A general workflow for troubleshooting low enantioselectivity.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
  • Valdés, H., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(10), 1129. Available from: [Link]

  • Kövári, D., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2139-2150. Available from: [Link]

  • Kövári, D., et al. (2019). Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available from: [Link]

  • Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • Kim, H. B., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. Available from: [Link]

  • Lin, G-Q., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. Available from: [Link]

  • Ng, K. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2019). Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-204. Available from: [Link]

  • Guijarro, F., & Ramón, D. J. (2015). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 20(10), 18475-18517. Available from: [Link]

  • University of Rochester. (n.d.). Asymmetric reactions_synthesis. University of Rochester. Retrieved January 19, 2026, from [Link]

  • Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. Benchchem.
  • Rios, R. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 253. Available from: [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
  • Brown, M. K., et al. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Tetrahedron, 67(52), 10114-10129. Available from: [Link]

  • Li, W., et al. (2024). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Organic Letters. Available from: [Link]

  • PubMed. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. PubMed. Retrieved January 19, 2026, from [Link]

  • Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 15-22. Available from: [Link]

  • ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Miyazawa, T., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Available from: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. Retrieved January 19, 2026, from [Link]

  • You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Sensors, 1(1), 103-107. Available from: [Link]

  • Zhang, Y., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32415-32420. Available from: [Link]

  • Tassinari, F., et al. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design, 21(6), 3464-3470. Available from: [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]

  • Turner Group. (2015). Asymmetric Hydrogenation. University of Rochester. Retrieved January 19, 2026, from [Link]

  • Suryanarayanan, R. (2012). Optical purity, enantiomeric excess and the Horeau effect. Organic & Biomolecular Chemistry, 10(46), 9145-9149. Available from: [Link]

  • Contente, M. L., & Molinari, F. (2021). Enzymatic strategies for asymmetric synthesis. Organic & Biomolecular Chemistry, 19(25), 5539-5553. Available from: [Link]

  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Jacques, J., et al. (1981).
  • Creative Biogene. (n.d.). How to Use Chromatography to Purify Enzymes and Determine the Target Protein. Creative Biogene. Retrieved January 19, 2026, from [Link]

  • Nasipuri, D., & Datta Gupta, M. (1980). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 57(10), 977-982. Available from: [Link]

  • Senge, M. O., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications, 58(35), 5423-5426. Available from: [Link]

  • Hall, M., et al. (2012). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. FEBS Journal, 279(10), 1756-1767. Available from: [Link]

  • Wu, J., et al. (2010). In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters, 12(14), 3238-3241. Available from: [Link]

  • LCGC International. (2012). The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. LCGC International. Retrieved January 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (S)-(1-Methylazetidin-2-yl)methanol

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutic design. (S)-(1-Methylazetidi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutic design. (S)-(1-Methylazetidin-2-yl)methanol, a key chiral building block, is no exception. Its stereochemical integrity can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for quantifying the enantiomeric excess (ee) of this compound. The methodologies and comparisons presented herein are grounded in established principles of chiral separations and supported by experimental data from analogous compounds, offering a robust framework for method development and validation.

The Gold Standard: Chiral High-Performance Liquid Chromatography

Chiral HPLC is the unequivocal gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.[2]

Proposed Chiral HPLC Method for (S)-(1-Methylazetidin-2-yl)methanol

Given the absence of a specific published method for (S)-(1-Methylazetidin-2-yl)methanol, a rational method development approach is proposed based on its structural features: a cyclic tertiary amine and a primary alcohol. Polysaccharide-based CSPs are highly versatile and have demonstrated broad applicability for the separation of chiral amines and alcohols.[1][3]

Rationale for Column and Mobile Phase Selection:

  • Chiral Stationary Phase (CSP): An immobilized polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA), is recommended as a primary screening column.[4] These phases are known for their excellent chiral recognition capabilities for a wide range of compounds, including those with hydrogen bond donors and acceptors.[5] The carbamate derivatives on the polysaccharide backbone create chiral grooves and pockets where analytes can interact through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5]

  • Mobile Phase: A polar organic mode is often successful for polar analytes like amino alcohols. A mobile phase consisting of a lower alcohol, such as ethanol or isopropanol, with a small amount of a basic additive is a logical starting point. The basic additive, such as diethylamine (DEA), is crucial for suppressing the ionization of the tertiary amine, thereby preventing peak tailing and improving chromatographic efficiency.[2]

ParameterRecommended Starting Condition
Chiral Stationary Phase Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Ethanol/Diethylamine (99.9:0.1, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (due to lack of a strong chromophore) or Mass Spectrometry (MS)
Expected Resolution (Rs) > 1.5
Expected Selectivity (α) 1.1 - 1.5

Alternative Methodologies: A Comparative Overview

While chiral HPLC is the benchmark, other techniques offer advantages in specific contexts, such as high-throughput screening or when an orthogonal method is required for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[6] The principle lies in the use of a chiral solvating agent (CSA) to create a diastereomeric association with the enantiomers of the analyte.[7] This transient diastereomeric complex experiences different magnetic environments, leading to the splitting of signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.[8][9]

For (S)-(1-Methylazetidin-2-yl)methanol, a chiral Brønsted acid, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP), is a suitable CSA. The acidic phosphate group of the CSA will interact with the basic nitrogen of the analyte, while the alcohol moiety of the analyte can form hydrogen bonds with the CSA, leading to effective chiral recognition.[8]

Polarimetry

Polarimetry is a classical and straightforward technique for measuring enantiomeric purity. It measures the rotation of plane-polarized light by a chiral compound in solution.[10] The magnitude of the rotation is directly proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.[11][12] While simple, this method is less sensitive and accurate than chromatographic or spectroscopic techniques and is susceptible to interference from other optically active impurities.[13]

Head-to-Head Comparison of Analytical Techniques

FeatureChiral HPLCNMR with Chiral Solvating AgentPolarimetry
Principle Differential partitioning of enantiomers on a chiral stationary phase.[2]Formation of transient diastereomeric complexes leading to distinct NMR signals.[7]Measurement of the rotation of plane-polarized light.[10]
Accuracy High (typically <1% error).[14]Moderate to High (typically 1-5% error).[14]Low to Moderate (can have >5% error).[13]
Precision (RSD%) < 2.0%.< 5.0%.Variable, can be > 5.0%.
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL).Moderate (mg/mL).Low (mg/mL).
Analysis Time 15-60 minutes per sample.[14]5-15 minutes per sample.[14]< 5 minutes per sample.
Solvent Consumption High.[14]Low.[14]Moderate.
Sample Preparation Simple dissolution and filtration.Simple mixing in an NMR tube.[15]Precise dissolution and concentration control.
Key Advantage "Gold standard" with high resolution and accuracy.High speed, suitable for reaction monitoring.Simple instrumentation.
Key Disadvantage Higher solvent consumption and longer analysis time.Lower sensitivity and potential for signal overlap.Low sensitivity and susceptibility to impurities.

Experimental Protocols

Chiral HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve 1 mg of (S)-(1-Methylazetidin-2-yl)methanol in 1 mL of mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 10 µL onto Chiralpak IA column prep2->hplc1 hplc2 Isocratic elution with Ethanol/DEA (99.9:0.1) hplc1->hplc2 hplc3 Detect at 210 nm or with MS hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Calculate % Enantiomeric Excess: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (S)-(1-Methylazetidin-2-yl)methanol sample.

    • Dissolve the sample in 1 mL of the mobile phase (Ethanol/Diethylamine, 99.9:0.1, v/v).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the Chiralpak IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.

    • Monitor the elution profile at 210 nm or with a mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee% = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100.

NMR Spectroscopy Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve ~5 mg of analyte and ~10 mg of (R)-BNP in 0.6 mL of CDCl3 in an NMR tube prep2 Shake to mix prep1->prep2 nmr1 Acquire 1H NMR spectrum prep2->nmr1 nmr2 Identify well-resolved signals for each enantiomer nmr1->nmr2 data1 Integrate the distinct signals nmr2->data1 data2 Calculate % Enantiomeric Excess: ee% = [(Int_S - Int_R) / (Int_S + Int_R)] * 100 data1->data2

Caption: Workflow for NMR-based Enantiomeric Excess Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5 mg of the (S)-(1-Methylazetidin-2-yl)methanol sample in about 0.6 mL of deuterated chloroform (CDCl3).

    • Add approximately 1.5-2.0 equivalents of the chiral solvating agent, (R)-BNP, to the NMR tube.[8]

    • Gently shake the tube to ensure complete dissolution and complex formation.[15]

  • NMR Analysis:

    • Acquire a 1H NMR spectrum of the sample.

    • Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center, such as the methylene protons of the hydroxymethyl group, are likely to show the largest chemical shift difference (Δδ).

  • Data Analysis:

    • Carefully integrate the areas of the distinct signals for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee% = [ (IntegralS - IntegralR) / (IntegralS + IntegralR) ] * 100.

Polarimetry Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Accurately prepare a solution of known concentration (c) in a suitable solvent (e.g., methanol) prep2 Fill the polarimeter cell of known path length (l) prep1->prep2 meas1 Measure the observed rotation (α_obs) prep2->meas1 meas2 Calculate the observed specific rotation: [α]_obs = α_obs / (c * l) meas1->meas2 data2 Calculate % Enantiomeric Excess: ee% = ([α]_obs / [α]_max) * 100 meas2->data2 data1 Obtain the specific rotation of the pure enantiomer ([α]_max) from literature or a standard data1->data2

Caption: Workflow for Polarimetry Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of the (S)-(1-Methylazetidin-2-yl)methanol sample of a known concentration (c), typically in g/mL, using a suitable solvent such as methanol.

    • Carefully fill the polarimeter cell, which has a known path length (l) in decimeters (dm).

  • Measurement:

    • Place the filled cell in the polarimeter and measure the observed optical rotation (αobs).

    • Calculate the observed specific rotation using the formula: [α]obs = αobs / (c * l).

  • Data Analysis:

    • Obtain the specific rotation of the enantiomerically pure (S)-(1-Methylazetidin-2-yl)methanol ([α]max) from a reliable source or by measuring a certified reference standard.

    • Calculate the enantiomeric excess using the formula: ee% = ( [α]obs / [α]max ) * 100.[11]

Conclusion

The determination of the enantiomeric purity of (S)-(1-Methylazetidin-2-yl)methanol is of paramount importance in drug development and quality control. Chiral HPLC stands out as the most reliable and accurate method for this purpose, providing high-resolution separation and precise quantification. While NMR spectroscopy with chiral solvating agents offers a rapid alternative for high-throughput screening and reaction monitoring, and polarimetry provides a simple, albeit less accurate, measurement, the robustness and validation potential of chiral HPLC make it the indispensable tool for definitive enantiomeric purity assessment. The choice of the analytical technique should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the stage of the drug development process.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26735-26743. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Pearson. (n.d.). What steps are involved in determining the enantiomeric excess from a mixture?. [Link]

  • Gagnon, D., & Ragogna, P. J. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 518-525. [Link]

  • Quizlet. (2025). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. [Link]

  • Péter, M., et al. (1998). High-performance liquid chromatographic separation of enantiomers of cyclic 1,3-amino alcohol derivatives. Journal of Chromatography A, 818(2), 187-194. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 238-248. [Link]

  • Yuchi, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 24-30. [Link]

  • ResearchGate. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • Williams, J. M., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1833-1837. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(8), 754-764. [Link]

  • Fernandes, C., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3938. [Link]

  • Gubitz, G., & Schmid, M. G. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156. [Link]

  • Seog, W., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • ResearchGate. (2025). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • Takeuchi, M., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society, 128(51), 16722-16723. [Link]

  • Pinto, M., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (2025). Amino alcohol-derived chiral stationary phases. [Link]

  • You, L., & Anslyn, E. V. (2004). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Journal of the American Chemical Society, 126(23), 7116-7117. [Link]

  • Nazareth, C., & Kulkarni, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Patterson, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 4(11), eaar4521. [Link]

  • Smith, A. M., & Holder, J. C. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(21), 15482-15491. [Link]

  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1741, 466599. [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3281. [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310-3318. [Link]

  • Ilisz, I., et al. (2019). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 24(18), 3321. [Link]

  • Wu, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry, 268, 116294. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-(1-Methylazetidin-2-yl)methanol

This guide provides a detailed analysis of the anticipated mass spectrometry fragmentation patterns for (S)-(1-Methylazetidin-2-yl)methanol. In the absence of publicly available spectral data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the anticipated mass spectrometry fragmentation patterns for (S)-(1-Methylazetidin-2-yl)methanol. In the absence of publicly available spectral data for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior. Understanding these pathways is critical for researchers in medicinal chemistry and drug development for structural confirmation, impurity profiling, and metabolite identification.

The target analyte, (S)-(1-Methylazetidin-2-yl)methanol (Molecular Weight: 101.15 g/mol ), possesses a unique structure combining a strained four-membered azetidine ring, a tertiary amine, and a primary alcohol.[1] This combination of features dictates a distinct fragmentation pattern that can be reliably predicted under different ionization conditions.

Part 1: Predicted Fragmentation Under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique typically used in Gas Chromatography-Mass Spectrometry (GC-MS). It imparts significant energy into the analyte, leading to the formation of a radical cation (M+•) and extensive, predictable fragmentation.

The primary driving force for fragmentation in aliphatic amines is the stabilization of the positive charge on the nitrogen atom through the formation of an iminium ion.[2][3][4] For (S)-(1-Methylazetidin-2-yl)methanol, the molecular ion (M+•) is expected at m/z 101 . As a compound containing a single nitrogen atom, it follows the Nitrogen Rule, having an odd nominal molecular mass.[3]

Key Predicted EI Fragmentation Pathways:

  • Alpha (α)-Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom, which is also the bond connecting the ring to the hydroxymethyl substituent.[4][5] This pathway results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). The resulting cation at m/z 70 is a resonance-stabilized N-methylazetidin-2-ylium ion. Due to its stability, this fragment is predicted to be the base peak in the EI spectrum.

  • Ring Opening and Cleavage: The inherent strain of the four-membered azetidine ring makes it susceptible to cleavage upon ionization. A plausible pathway involves the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring opening, which would yield a fragment ion at m/z 73 . This is a known fragmentation route for cyclic amines.[6][7]

  • Loss of Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 86 .

  • Loss of Hydrogen Radical (M-1): A peak at m/z 100 , corresponding to the loss of a hydrogen radical ([M-H]⁺), is also common for cyclic amines and alcohols.[7][8]

Proposed EI Fragmentation Scheme

Below is a diagram illustrating the most probable fragmentation pathways for (S)-(1-Methylazetidin-2-yl)methanol under electron ionization.

EI_Fragmentation parent [(S)-1-Methylazetidin-2-yl)methanol M+• = m/z 101 frag70 N-Methylazetidin-2-ylium m/z 70 (Base Peak) parent->frag70 - •CH2OH (31 Da) α-Cleavage frag86 [M-CH3]+ m/z 86 parent->frag86 - •CH3 (15 Da) frag73 [M-C2H4]+ m/z 73 parent->frag73 - C2H4 (28 Da) Ring Cleavage

Caption: Predicted EI fragmentation of (S)-(1-Methylazetidin-2-yl)methanol.

Summary of Predicted EI Fragments
m/zProposed IdentityFragmentation PathwayPredicted Intensity
101Molecular Ion [M]⁺•-Low to Medium
70[M - CH₂OH]⁺α-CleavageHigh (Base Peak)
86[M - CH₃]⁺Loss of N-methyl groupLow to Medium
73[M - C₂H₄]⁺•Ring opening & loss of etheneMedium

Part 2: Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique common in Liquid Chromatography-Mass Spectrometry (LC-MS). It typically generates a protonated molecule, [M+H]⁺, which can then be fragmented in a collision cell (MS/MS). The fragmentation of amino alcohols in ESI is often characterized by the dissociation of functional groups.[9]

For (S)-(1-Methylazetidin-2-yl)methanol, the tertiary amine is the most basic site and will readily accept a proton, forming a precursor ion at m/z 102 .

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of Water (Dominant Pathway): The most common fragmentation pathway for protonated alcohols is the facile loss of a neutral water molecule (H₂O, 18 Da).[10] This process is expected to be highly favorable, producing a prominent product ion at m/z 84 . This ion would be a bicyclic or unsaturated species.

  • Ring Opening: Collision-induced dissociation (CID) can provide sufficient energy to open the strained azetidine ring. Subsequent cleavage could lead to the loss of neutral molecules. For example, the loss of ethene (C₂H₄, 28 Da) from the protonated molecule would yield a product ion at m/z 74 .

Proposed ESI-MS/MS Fragmentation Scheme

The following diagram illustrates the primary fragmentation pathways for the protonated molecule.

ESI_Fragmentation parent [(S)-1-Methylazetidin-2-yl)methanol [M+H]+ = m/z 102 frag84 [M+H - H2O]+ m/z 84 parent->frag84 - H2O (18 Da) Dehydration frag74 [M+H - C2H4]+ m/z 74 parent->frag74 - C2H4 (28 Da) Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of (S)-(1-Methylazetidin-2-yl)methanol.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed IdentityFragmentation PathwayPredicted Intensity
10284[M+H - H₂O]⁺Neutral loss of waterHigh
10274[M+H - C₂H₄]⁺Ring opening & loss of etheneLow to Medium

Part 3: Comparative Analysis with N-Methyl-L-prolinol

To validate these predictions, we can compare the expected fragmentation with that of its five-membered ring analogue, N-Methyl-L-prolinol (MW 115.17 g/mol ).[11][12] While experimental spectra are also scarce for this compound, its behavior can be predicted with high confidence based on the extensive data available for proline derivatives.[13][14]

  • Under EI: N-Methyl-L-prolinol would also undergo dominant α-cleavage, losing a •CH₂OH radical (31 Da) from its molecular ion at m/z 115. This would result in a base peak at m/z 84 , corresponding to the stable N-methylpyrrolidinium cation. This is directly analogous to the predicted base peak of m/z 70 for the four-membered ring, with the 14 Da difference accounting for the extra CH₂ group in the ring.

  • Under ESI-MS/MS: The protonated molecule [M+H]⁺ at m/z 116 would similarly undergo a facile loss of water (18 Da) to produce a major product ion at m/z 98 .

This comparative analysis demonstrates a predictable and logical relationship between the fragmentation patterns of these homologous cyclic amino alcohols, strengthening the confidence in the proposed pathways for (S)-(1-Methylazetidin-2-yl)methanol. The key diagnostic fragment shifts predictably with the size of the N-alkylated ring.

Part 4: Recommended Experimental Protocols

To acquire experimental data, the following starting parameters are recommended.

Protocol 1: GC-MS (for EI Fragmentation)
  • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • Sample Preparation: Dilute the analyte to 100 µg/mL in a volatile solvent such as methanol or acetonitrile.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL split injection (e.g., 20:1 split ratio) at 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This provides good separation for a small, polar molecule while ensuring it elutes in a reasonable time.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 35-250.

Protocol 2: LC-MS/MS (for ESI Fragmentation)
  • System: HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an ESI source.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. Rationale: Formic acid is essential for promoting protonation in positive ion mode.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow/Temp: As per instrument recommendation (e.g., 600 L/hr, 350°C).

    • MS/MS Experiment: Select m/z 102 as the precursor ion and scan for product ions from m/z 40-110 using a range of collision energies (e.g., 10-30 eV) to observe the primary fragmentation pathways.

Conclusion

The mass spectrometric behavior of (S)-(1-Methylazetidin-2-yl)methanol can be confidently predicted based on the fundamental principles of ion chemistry. The key diagnostic fragments that serve as a structural fingerprint are:

  • In EI-MS: A base peak at m/z 70 , resulting from α-cleavage and loss of the hydroxymethyl group.

  • In ESI-MS/MS: A precursor ion at m/z 102 fragmenting to a major product ion at m/z 84 via the neutral loss of water.

These predicted ions provide a robust framework for the identification and structural confirmation of this compound in complex mixtures and serve as a valuable guide for researchers utilizing mass spectrometry for its analysis.

References

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Available from: [Link].

  • Audier, H. E., et al. (1990). Electron Ionization Induced Fragmentation of Macrocyclic Amines. Journal of the American Society for Mass Spectrometry, 1(3), 238-248. Available from: [Link].

  • Kenia, D. F., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1955-1965. Available from: [Link].

  • NIST. N-Methyl-L-prolinol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link].

  • ResearchGate. Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Available from: [Link].

  • PubChem. N-Methyl-L-proline. National Center for Biotechnology Information. Available from: [Link].

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link].

  • T.L. Brown. (2007). Fragmentation and Interpretation of Spectra.
  • PubChem. (S)-(1-Methylazetidin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link].

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link].

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link].

  • Daolio, S., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Available from: [Link].

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Human Metabolome Database. Showing metabocard for N-Methyl-L-proline (HMDB0094696). Available from: [Link].

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link].

  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available from: [Link].

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link].

  • McMurry, J. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry (10th ed.). Cengage. Available from: [Link].3%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups).

Sources

Validation

A Comparative Guide to Proline-Derived Organocatalysts and the Emerging Potential of Novel N-Heterocyclic Methanols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and transition-metal catalysis, offering distinct advantages in terms of operational simplicity, low toxicity, and environmental friendliness.[1][2][3] Within this field, L-proline and its derivatives have carved out a significant niche, demonstrating remarkable efficacy across a broad spectrum of asymmetric transformations.[4][5][6] This guide provides a comprehensive comparison of various proline-derived catalysts, supported by experimental data, and explores the potential of lesser-studied N-heterocyclic scaffolds like (S)-(1-Methylazetidin-2-yl)methanol.

The Rise of Proline: A Privileged Scaffold in Organocatalysis

L-proline, a naturally occurring amino acid, is a cornerstone of organocatalysis due to its unique structural features.[2][7] Its secondary amine allows for the formation of nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid moiety can act as a Brønsted acid/base co-catalyst, facilitating proton transfer in the transition state. This bifunctionality is crucial for its catalytic prowess.[8] Furthermore, its rigid pyrrolidine ring provides a well-defined chiral environment, enabling high levels of stereocontrol. Proline is also inexpensive, readily available in both enantiomeric forms, and relatively non-toxic, making it an attractive catalyst for both academic research and industrial applications.[1]

The versatility of proline is evident in its successful application in a wide array of classic carbon-carbon bond-forming reactions, including:

  • Aldol Reactions: The direct asymmetric aldol reaction catalyzed by proline is a landmark transformation in organocatalysis.[9][10][11]

  • Mannich Reactions: Proline and its derivatives efficiently catalyze the asymmetric Mannich reaction, providing access to chiral β-amino carbonyl compounds.[6]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where proline catalysts excel.[6][12]

  • Diels-Alder Reactions: Modified proline catalysts have been developed to catalyze enantioselective Diels-Alder cycloadditions.

Mechanistic Insights: The Power of Enamine and Iminium Catalysis

The catalytic cycle of proline in the classic aldol reaction between a ketone and an aldehyde serves as a prime example of its mode of action. The reaction proceeds through an enamine intermediate, analogous to the mechanism of Class I aldolase enzymes.[9][11][13]

Proline Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Iminium_Adduct Iminium_Adduct Enamine->Iminium_Adduct + Aldehyde Aldol_Product Aldol_Product Iminium_Adduct->Aldol_Product + H2O (Hydrolysis) Aldol_Product->Proline releases Proline Final_Product Chiral Aldol Product Aldol_Product->Final_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium_Adduct caption Figure 1: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

Caption: Figure 1: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

In this cycle, proline reacts with the ketone to form a nucleophilic enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a key role in orienting the substrates through hydrogen bonding.[5] Subsequent hydrolysis of the resulting iminium adduct releases the chiral aldol product and regenerates the proline catalyst.

Similarly, in reactions with α,β-unsaturated aldehydes, proline can catalyze reactions via an iminium ion intermediate, which lowers the LUMO of the aldehyde, activating it for nucleophilic attack. This dual catalytic capability underscores the remarkable versatility of this simple amino acid.[14][15]

Beyond Proline: The Evolution of Proline-Derived Catalysts

While L-proline itself is a highly effective catalyst, significant research has been dedicated to modifying its structure to enhance its catalytic performance, solubility, and substrate scope. These "second-generation" proline-derived catalysts often exhibit superior reactivity and selectivity.

Catalyst TypeKey Structural FeatureAdvantage(s)Representative Reaction(s)
L-Proline Parent amino acidInexpensive, readily available, bifunctionalAldol, Mannich, Michael
Diarylprolinol Silyl Ethers Bulky diaryl and silyl groups on the prolinol scaffoldIncreased steric hindrance for higher enantioselectivity, improved solubility in organic solventsMichael addition, Aldol reaction
MacMillan Catalysts Imidazolidinone coreHighly effective for iminium ion catalysisDiels-Alder, Friedel-Crafts alkylation
Jørgensen-Hayashi Catalysts Diarylprolinol ethersExcellent stereocontrol in various reactionsMichael addition, α-amination
Tetrazole-based Proline Analogues Carboxylic acid replaced with a tetrazole ringEnhanced acidity, potential for different hydrogen bonding interactionsAldol, Mannich

Table 1: Comparison of Selected Proline-Derived Catalyst Classes.

The development of these derivatives highlights a key principle in catalyst design: fine-tuning the steric and electronic properties of the catalyst scaffold can lead to dramatic improvements in performance. For instance, the bulky substituents in diarylprolinol silyl ethers create a more defined chiral pocket, leading to enhanced facial discrimination of the incoming electrophile and thus higher enantioselectivity.[16]

Performance Data: A Quantitative Comparison

The following table summarizes the performance of L-proline and a representative diarylprolinol silyl ether catalyst in the asymmetric Michael addition of an aldehyde to a nitroolefin, a benchmark reaction for evaluating catalyst efficacy.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline 20Toluene249595:597
(S)-2-(Tris(4-trifluoromethylphenyl)siloxymethyl)pyrrolidine 1Toluene299>99:199

Table 2: Performance Comparison in the Michael Addition of Propanal to trans-β-Nitrostyrene. (Data is representative and compiled from typical literature values).

As the data illustrates, the structurally more complex diarylprolinol silyl ether catalyst allows for a significantly lower catalyst loading and a much shorter reaction time while achieving slightly higher yield, diastereoselectivity, and enantioselectivity. This demonstrates the tangible benefits of catalyst modification.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol describes a typical procedure for the L-proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high enantioselectivity.

Materials:

  • L-Proline (20 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Cyclohexanone (10.0 mmol)

  • Dimethyl sulfoxide (DMSO) (4.0 mL)

  • Ethyl acetate

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add L-proline (0.023 g, 0.2 mmol) and 4-nitrobenzaldehyde (0.151 g, 1.0 mmol).

  • Solvent and Reactant Addition: Add DMSO (4.0 mL) followed by cyclohexanone (1.04 mL, 10.0 mmol). The choice of a polar aprotic solvent like DMSO is crucial for solubilizing the proline catalyst.[17]

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot. Typical reaction times can range from 4 to 24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL). This step neutralizes the catalyst and helps to partition the product into the organic phase.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The use of a sufficient volume of ethyl acetate ensures efficient extraction of the aldol product.

  • Washing: Combine the organic layers and wash with brine (20 mL). This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.

  • Analysis: Determine the yield of the purified product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine L-Proline & 4-Nitrobenzaldehyde B 2. Add DMSO & Cyclohexanone A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with aq. NH4Cl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Determine Yield, dr, and ee H->I caption Figure 2: Workflow for a proline-catalyzed aldol reaction.

Caption: Figure 2: Workflow for a proline-catalyzed aldol reaction.

The Untapped Potential of (S)-(1-Methylazetidin-2-yl)methanol

In contrast to the extensive body of literature on proline and its five-membered ring derivatives, there is a notable scarcity of published research on the catalytic applications of four-membered ring structures like (S)-(1-Methylazetidin-2-yl)methanol.[18][19][20] A comprehensive search of the scientific literature reveals its commercial availability but a lack of studies detailing its performance as an organocatalyst in asymmetric synthesis.

Structurally, (S)-(1-Methylazetidin-2-yl)methanol shares some features with prolinol, namely a chiral secondary amine incorporated into a heterocyclic ring with a hydroxymethyl substituent at the α-position. However, the four-membered azetidine ring is more strained than the five-membered pyrrolidine ring of proline. This difference in ring strain and conformation could potentially influence its catalytic activity and selectivity in several ways:

  • Conformational Rigidity: The azetidine ring may adopt a different pucker compared to the pyrrolidine ring, which could alter the orientation of the catalytic groups and the stereochemical outcome of a reaction.

  • Nucleophilicity of the Nitrogen: The electronics of the nitrogen atom in the azetidine ring may differ from that in proline, potentially affecting the rate of enamine or iminium ion formation.

  • Catalyst Stability: The stability of the catalyst and its intermediates could be influenced by the strained ring system.

While no direct experimental comparisons can be made at this time due to the lack of data, the structural analogy to the highly successful prolinol catalysts suggests that (S)-(1-Methylazetidin-2-yl)methanol and its derivatives represent a promising, yet unexplored, area of research in organocatalysis. Future investigations into its catalytic efficacy could unveil new reactivity patterns and provide valuable insights into the structure-activity relationships of N-heterocyclic organocatalysts. The synthesis of chiral azetidines is an active area of research, and their application as catalysts is a logical and exciting next step.[21][22][23][24]

Conclusion

L-proline and its derivatives have undeniably revolutionized the field of asymmetric organocatalysis, providing a robust and versatile toolkit for the synthesis of chiral molecules. The principles of enamine and iminium ion catalysis, pioneered by these systems, are now fundamental concepts in modern organic synthesis. The continuous development of more sophisticated proline-derived catalysts demonstrates the power of rational design in enhancing catalytic efficiency and selectivity.

While the catalytic potential of (S)-(1-Methylazetidin-2-yl)methanol remains to be elucidated, it stands as a compelling target for future research. The exploration of such novel scaffolds is essential for the continued growth and innovation of organocatalysis, potentially leading to the discovery of new catalysts with unique and superior properties. For researchers and professionals in drug development, staying abreast of both the well-established proline-based methodologies and the emerging frontiers of catalyst design is crucial for advancing the synthesis of complex, life-enhancing molecules.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Direct Organocatalytic Approach. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Shajahan, R., Sarang, R., Ramakrishnan, R., & Saithalavi, A. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis, 10(2), 81-112. [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. [Link]

  • Khalafi-Nezhad, A., Shahidzadeh, E. S., Sarikhani, S., & Panahi, F. (2013). A new silica-supported organocatalyst based on L-proline: An efficient heterogeneous catalyst for one-pot synthesis of spiroindolones in water. Journal of Molecular Catalysis A: Chemical, 379, 1-8. [Link]

  • Proline organocatalysis - Wikipedia. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of asymmetric organocatalysis by proline: the aldol reaction. Accounts of chemical research, 37(8), 558-569. [Link]

  • Asymmetric proline catalysis - Royal Society of Chemistry. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. [Link]

  • Chiral Proline Based Reactions - Chemistry LibreTexts. [Link]

  • Jin, H., Kim, S. T., Hwang, G. S., & Ryu, D. H. (2018). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry, 83(15), 8344-8352. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - ResearchGate. [Link]

  • Heterogeneous organocatalysis: the proline case - RSC Publishing. [Link]

  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC. [Link]

  • The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions - ResearchGate. [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed. [Link]

  • Enantioselective Synthesis of Proline Derived Bicyclics. [Link]

  • The Catalytic Asymmetric Aldol Reaction - ResearchGate. [Link]

  • The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing). [Link]

  • (S)-(1-Methylazetidin-2-yl)methanol - PubChem. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues - PMC. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC. [Link]

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles - ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

  • The L-proline modified Zr-based MOF (Basu-proline) catalyst for the one‐pot synthesis of dihydropyrano[3,2-c]chromenes - PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • Proline and proline-derived organocatalysts in the synthesis of heterocycles - ResearchGate. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. [Link]

  • An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether - NIH. [Link]

Sources

Comparative

A Prospective Analysis: Unlocking the Catalytic Potential of (S)- and (R)-1-methylazetidin-2-ylmethanol

A Foreword for the Pioneering Researcher: In the ever-evolving landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is paramount. This guide ventures into a largely unexplored...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Pioneering Researcher: In the ever-evolving landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is paramount. This guide ventures into a largely unexplored area: the comparative catalytic potential of the enantiomeric pair, (S)- and (R)-1-methylazetidin-2-ylmethanol. A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies—and indeed, a scarcity of any catalytic applications—for these specific molecules.

Therefore, this document serves not as a retrospective comparison of established performance, but as a forward-looking guide for researchers, scientists, and drug development professionals. We will dissect the structural and mechanistic potential of these chiral amino alcohols, drawing logical parallels with well-established catalytic systems to build a strong case for their investigation. This guide is an invitation to explore uncharted territory and potentially uncover a new class of versatile organocatalysts.

Introduction: The Allure of Chiral Azetidines

Chiral azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry and organic synthesis.[1] Their inherent ring strain makes them reactive intermediates for constructing more complex molecular architectures.[2] When substituted with a chiral center, they become attractive candidates for asymmetric catalysis, acting as either organocatalysts themselves or as chiral ligands for metal centers.

The molecules at the heart of this guide, (S)- and (R)-1-methylazetidin-2-ylmethanol, are structurally analogous to the well-known and highly successful prolinol-based catalysts. Like proline derivatives, they possess a secondary or, in this case, a tertiary amine and a hydroxyl group, which can act in concert to activate substrates and control the stereochemical outcome of a reaction. The N-methyl group offers a distinct steric and electronic profile compared to the N-H of proline derivatives, potentially influencing solubility, stability, and catalytic activity.

Mechanistic Postulates: How Might They Work?

The catalytic prowess of similar amino alcohol catalysts typically relies on two primary activation modes: enamine and iminium ion catalysis. We can hypothesize that (S)- and (R)-1-methylazetidin-2-ylmethanol, despite the N-methylation, could engage in analogous pathways, particularly when used as a precursor for a secondary amine catalyst or in synergy with a metal.

However, a more direct catalytic role for the tertiary amine itself is plausible, especially in reactions where it can act as a chiral base or in concert with the hydroxyl group to form a bifunctional catalyst. The fundamental principle remains: the chiral scaffold of the azetidine ring would create a stereochemically defined environment, forcing reactants to approach in a specific orientation, thus leading to the preferential formation of one enantiomer of the product.

As is a fundamental tenet of asymmetric catalysis, the use of the (S)-enantiomer of the catalyst is expected to produce one enantiomer of the product, while the (R)-enantiomer of the catalyst should yield the opposite product enantiomer under identical reaction conditions.

Below is a conceptual workflow illustrating this principle for a generic asymmetric transformation.

G cluster_S (S)-Catalyst Pathway cluster_R (R)-Catalyst Pathway S_Start Achiral Substrates S_TS Diastereomeric Transition State (S) S_Start->S_TS + Catalyst S_Cat (S)-1-methylazetidin-2-ylmethanol S_Prod Product (R-enantiomer) S_TS->S_Prod Preferential formation R_Start Achiral Substrates R_TS Diastereomeric Transition State (R) R_Start->R_TS + Catalyst R_Cat (R)-1-methylazetidin-2-ylmethanol R_Prod Product (S-enantiomer) R_TS->R_Prod Preferential formation

Figure 1: Conceptual workflow for enantioselective catalysis.

A Hypothetical Test Case: The Asymmetric Aldol Reaction

To pioneer the investigation of (S)- and (R)-1-methylazetidin-2-ylmethanol in catalysis, a classic carbon-carbon bond-forming reaction, such as the aldol reaction between an aldehyde and a ketone, would be an excellent starting point. This reaction is a benchmark for testing the efficacy of new organocatalysts.

Proposed General Catalytic Cycle

The catalytic cycle would likely proceed through the formation of a chiral enamine intermediate, analogous to proline catalysis. The azetidine catalyst would react with the ketone to form the enamine, which then attacks the aldehyde. The chirality of the catalyst dictates the facial selectivity of this attack. Subsequent hydrolysis would release the aldol product and regenerate the catalyst.

The diagram below illustrates the proposed catalytic cycle for the (S)-enantiomer. The cycle for the (R)-enantiomer would be identical, but would result in the opposite enantiomer of the product.

G catalyst (S)-Catalyst R'₂NH enamine Chiral Enamine R'₂N-CR'''=CHR'' catalyst->enamine + Ketone - H₂O ketone Ketone R''CH₂COR''' iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde RCHO product Aldol Product R''CH(COR''')CH(OH)R iminium->product + H₂O product->catalyst - Catalyst water H₂O

Figure 2: Proposed enamine catalytic cycle for an aldol reaction.
Prospective Experimental Protocol

The following is a detailed, hypothetical protocol designed to be a self-validating system for the initial screening of these catalysts.

Objective: To evaluate and compare the catalytic activity and enantioselectivity of (S)- and (R)-1-methylazetidin-2-ylmethanol in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.

Materials:

  • (S)-1-methylazetidin-2-ylmethanol

  • (R)-1-methylazetidin-2-ylmethanol

  • p-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR spectrometer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, add p-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

    • To one flask, add (S)-1-methylazetidin-2-ylmethanol (0.1 mmol, 10.1 mg, 10 mol%).

    • To the second flask, add (R)-1-methylazetidin-2-ylmethanol (0.1 mmol, 10.1 mg, 10 mol%).

    • A third flask without any catalyst should be prepared as a control.

    • To each flask, add anhydrous DMSO (2.0 mL) followed by anhydrous acetone (5.0 mmol, 0.37 mL).

  • Reaction Execution:

    • Stir the reaction mixtures at room temperature (20-25 °C).

    • Monitor the progress of the reactions by TLC at regular intervals (e.g., every 2-4 hours) until the starting aldehyde is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reactions by adding water (10 mL) to each flask.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure aldol product.

  • Analysis:

    • Determine the yield of the purified product.

    • Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.

Anticipated Results and Comparative Data Framework

While no experimental data currently exists, we can construct a framework for how the results of the proposed experiment would be presented for a clear comparison.

Table 1: Hypothetical Performance Data for (S)- vs. (R)-1-methylazetidin-2-ylmethanol in the Aldol Reaction

CatalystTime (h)Yield (%)Enantiomeric Excess (ee%)Product Configuration
(S)-enantiomertSYSeeS(R)
(R)-enantiomertRYReeR(S)
Control (None)48< 5N/ARacemic

This table is a template for organizing future experimental results. The values are placeholders.

The expectation is that YS and YR, as well as eeS and eeR, would be similar, with the key difference being the opposite absolute configuration of the product. Any significant deviation in yield or enantioselectivity between the two catalysts could suggest subtle differences in their stability or solubility, or potential impurities in one of the enantiomers.

Conclusion and Future Outlook

The field of asymmetric organocatalysis is rich with opportunity, and the exploration of novel chiral scaffolds is a critical driver of innovation. While (S)- and (R)-1-methylazetidin-2-ylmethanol remain largely unstudied in a catalytic context, their structural similarity to highly successful catalyst families suggests a strong potential for impactful applications.

This guide has laid out a logical, scientifically grounded framework for initiating this exploration. The proposed mechanistic pathways and experimental protocols provide a clear starting point for any researcher interested in venturing into this new domain. The successful application of these chiral azetidines in catalysis would not only provide new tools for asymmetric synthesis but also deepen our understanding of the structure-activity relationships that govern stereoselective transformations. The path is clear for the scientific community to validate the hypotheses presented here and to unlock the full catalytic potential of these intriguing molecules.

References

  • Fadeyi, O. O., Schulte, M. L., & Lindsley, C. W. (2010).
  • Brand, M., & Waser, J. (2012). Novel and Practical Asymmetric Synthesis of an Azetidine Alkaloid, Penaresidin B. CHIMIA International Journal for Chemistry, 66(6), 420-423.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules, 28(1), 271.
  • Macmillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Deshmukh, A. R., Bhawal, B. M., Krishnaswamy, D., Govande, V. V., Shinkre, B. A., & Jayanthi, A. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current medicinal chemistry, 11(14), 1889–1920.

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of (S)-(1-Methylazetidin-2-yl)methanol: Why X-ray Crystallography Remains the Gold Standard

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of ensuring safety, efficacy, and intellect...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of ensuring safety, efficacy, and intellectual property. For chiral molecules such as (S)-(1-Methylazetidin-2-yl)methanol, a versatile building block in medicinal chemistry, confirming the absolute stereochemistry is paramount. The spatial arrangement of atoms can dramatically influence a compound's pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of (S)-(1-Methylazetidin-2-yl)methanol, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating framework for researchers, scientists, and drug development professionals.

The Critical Importance of Absolute Configuration

(S)-(1-Methylazetidin-2-yl)methanol possesses a single stereocenter at the C2 position of the azetidine ring. This chirality means it exists as two non-superimposable mirror images, or enantiomers: (S) and (R). In a biological system, these enantiomers can interact differently with chiral entities like proteins and enzymes, leading to varied physiological responses. Therefore, securing the correct enantiomer is a critical step in the synthesis of novel therapeutics. The determination of the absolute configuration of such chiral centers is essential for understanding their function in biological systems.[]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[2][3] This technique provides a direct visualization of the atomic arrangement in a crystalline solid, offering an unambiguous three-dimensional molecular structure.

Principle of Operation

X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[3][4] The resulting diffraction pattern, a collection of spots of varying intensity, contains information about the electron density distribution within the crystal.[4] By analyzing this pattern, a three-dimensional map of the electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.[4] For chiral molecules, the use of anomalous dispersion, where heavy atoms in the structure scatter X-rays with a phase shift, allows for the direct determination of the absolute configuration.[]

Experimental Workflow: A Self-Validating Protocol

The process of X-ray crystallographic validation is inherently self-validating, with numerous checkpoints to ensure the integrity of the final structure.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of (S)-(1-Methylazetidin-2-yl)methanol crystallization Growth of a single, high-quality crystal synthesis->crystallization High Purity Sample data_collection X-ray Diffraction Data Collection crystallization->data_collection Suitable Crystal data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Refinement of Atomic Positions structure_solution->refinement validation Structure Validation & Absolute Configuration Assignment refinement->validation

Caption: Experimental workflow for X-ray crystallography.

  • Synthesis and Purification: The synthesis of (S)-(1-Methylazetidin-2-yl)methanol would likely involve the reduction of a corresponding chiral carboxylic acid or ester, derived from a chiral precursor like (S)-azetidine-2-carboxylic acid. High purity (>99%) is crucial for successful crystallization.

  • Crystallization: Growing a single, high-quality crystal is often the most challenging step. For a small, polar molecule like (S)-(1-Methylazetidin-2-yl)methanol, which is a liquid at room temperature, derivatization with a suitable crystalline agent or co-crystallization might be necessary. A common strategy involves forming a salt with a chiral acid or a co-crystal with a rigid molecule capable of hydrogen bonding. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether, acetone/hexane) is a standard technique.[5]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in a finely focused beam of X-rays, and the diffraction patterns are recorded on a detector.[6]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.[4][6] The initial atomic positions are then determined using computational methods (e.g., direct methods or Patterson functions).

  • Structure Refinement and Validation: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[7] The final refined structure is then validated using a variety of metrics to ensure its chemical and crystallographic reasonability. The absolute configuration is determined by analyzing the effects of anomalous scattering, often quantified by the Flack parameter.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides a definitive answer, other analytical techniques offer complementary information and can be more practical in certain scenarios.[][2][3] The choice of method often depends on factors like sample availability, physical state, and the specific question being addressed.[8]

FeatureX-ray CrystallographyNMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)Chiral HPLC
Principle X-ray diffraction by a single crystal[3]Formation of diastereomers with distinct NMR spectra[3]Differential absorption of left and right circularly polarized IR light[9]Differential interaction with a chiral stationary phase[10]
Sample State Solid (single crystal)[8]Solution[8]Solution or neat liquid[8][9]Solution
Information Obtained Unambiguous 3D structure, absolute configuration, bond lengths, bond anglesRelative configuration of diastereomers, enantiomeric purityAbsolute configuration (by comparison to calculation)[9]Enantiomeric purity (ee%), retention times
Primary Advantage Definitive and unambiguous structural determinationRapid determination of enantiomeric excess, applicable to non-crystalline samplesApplicable to solutions and oils, no need for crystallization[9]High accuracy for enantiomeric purity determination[10]
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtainIndirect method for absolute configuration, requires a chiral derivatizing agentRequires quantum mechanical calculations for absolute configuration assignmentDoes not provide direct structural information
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method)

NMR is a powerful tool for structural elucidation.[11] For determining enantiomeric purity and assigning absolute configuration, a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used.[8]

  • Causality of Experimental Choice: This method is chosen when a single crystal cannot be obtained or when a rapid determination of enantiomeric excess is needed.[12]

  • Protocol:

    • React the (S)-(1-Methylazetidin-2-yl)methanol with both (R)- and (S)-MTPA chloride to form diastereomeric esters.

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Analyze the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center.

    • By applying Mosher's model, the spatial arrangement of the substituents around the chiral center can be deduced, allowing for the assignment of the absolute configuration.[8]

  • Trustworthiness: While powerful, this method is empirical and can be prone to misinterpretation if the conformational preferences of the diastereomers are not well-defined.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[9]

  • Causality of Experimental Choice: VCD is particularly valuable for molecules that are difficult to crystallize or for studying conformational equilibria in solution.[9]

  • Protocol:

    • Measure the experimental VCD spectrum of the (S)-(1-Methylazetidin-2-yl)methanol sample.

    • Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.

    • Compare the experimental spectrum with the calculated spectra. The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental one.[8]

  • Trustworthiness: The reliability of VCD depends heavily on the accuracy of the computational model. For conformationally flexible molecules, a thorough conformational search is necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[10]

  • Causality of Experimental Choice: This is the preferred method for routine quality control and for monitoring the progress of asymmetric syntheses due to its high accuracy and sensitivity.[10]

  • Protocol:

    • Select a suitable chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers of (S)-(1-Methylazetidin-2-yl)methanol.

    • Develop a mobile phase that provides good separation of the enantiomeric peaks.

    • Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

  • Trustworthiness: While excellent for quantification, chiral HPLC does not provide information about the absolute configuration unless an authentic standard of a known enantiomer is available.

comparison_logic cluster_methods Analytical Methods cluster_info Information Provided topic Validation of (S)-(1-Methylazetidin-2-yl)methanol Structure xray X-ray Crystallography topic->xray nmr NMR with CDA topic->nmr vcd VCD topic->vcd hplc Chiral HPLC topic->hplc full_structure Full 3D Structure xray->full_structure Definitive rel_config Relative Configuration nmr->rel_config ee_purity Enantiomeric Purity nmr->ee_purity abs_config Absolute Configuration vcd->abs_config Requires Calculation hplc->ee_purity Quantitative full_structure->abs_config

Caption: Logical relationships of analytical validation methods.

Conclusion: An Integrated Approach

For the unequivocal validation of the structure of (S)-(1-Methylazetidin-2-yl)methanol, single-crystal X-ray crystallography is the ultimate arbiter. It provides an irrefutable, three-dimensional picture of the molecule, directly confirming its absolute stereochemistry. However, a comprehensive validation strategy often employs a combination of techniques. Chiral HPLC is indispensable for the routine assessment of enantiomeric purity, while NMR with chiral derivatizing agents and VCD offer powerful alternatives for assigning absolute configuration when crystallization is not feasible. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a robust and self-validating analytical workflow, ensuring the quality and integrity of their chiral molecules.

References

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed Central. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Absolute Configuration. ChemTalk. [Link]

  • Determination of absolute configuration. Pure Chemistry. [Link]

  • Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Knovel. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Knovel. [Link]

  • (S)-(1-Methylazetidin-2-yl)methanol. PubChem. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • X Ray crystallography. PubMed Central. [Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PubMed Central. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. [Link]

  • Preparation method of azacitidine crystal form.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PubMed Central. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. [Link]

  • XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase. National Institutes of Health. [Link]

  • Preliminary X-ray crystallographic analysis of 2-methylcitrate synthase from Salmonella typhimurium. PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds Versus Analogs

In the landscape of medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to achieve this, saturated heterocycles play...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to achieve this, saturated heterocycles play a crucial role. The azetidine ring, a four-membered nitrogen-containing scaffold, has garnered significant attention for its ability to confer advantageous physicochemical properties, including enhanced metabolic stability.[1][2][3] This guide provides an in-depth, comparative analysis of the metabolic stability of azetidine-containing compounds versus their common structural analogs, such as pyrrolidines and piperidines. We will delve into the mechanistic underpinnings of these differences and provide detailed, field-proven experimental protocols for their assessment.

The Strategic Advantage of the Azetidine Scaffold

The unique structural and electronic properties of the azetidine ring contribute to its favorable metabolic profile.[1][4]

  • Conformational Rigidity: The inherent ring strain of the four-membered ring imparts a significant degree of rigidity.[1][4] This constrained geometry can limit the molecule's ability to adopt conformations that are readily recognized and metabolized by enzymes like cytochrome P450s (CYPs).[2][4]

  • Reduced Lipophilicity: In many cases, the incorporation of an azetidine moiety can lead to a decrease in lipophilicity compared to larger, more flexible rings. This can reduce non-specific binding to metabolizing enzymes and improve aqueous solubility.[3]

  • Stereoelectronic Effects: The specific arrangement of atoms and electrons within the azetidine ring can influence its reactivity and susceptibility to enzymatic attack. For instance, the nitrogen atom's basicity and accessibility are key factors in its metabolic fate.[4][5]

While generally stable, it's important to note that the strained nature of the azetidine ring can, in some contexts, lead to unique metabolic pathways, such as ring-opening reactions initiated by nucleophilic attack, for instance by glutathione.[6][7][8]

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

When designing new chemical entities, medicinal chemists often consider azetidine as a bioisosteric replacement for larger saturated heterocycles like pyrrolidine (a five-membered ring) and piperidine (a six-membered ring).[9][10] While all are valuable scaffolds, their metabolic stabilities can differ significantly.

  • Pyrrolidine: This five-membered ring is more flexible than azetidine. This increased conformational freedom can expose more sites to metabolic attack, often leading to lower metabolic stability.

  • Piperidine: As a six-membered ring, piperidine is the most flexible of the three. While widely used in pharmaceuticals, it is also susceptible to various metabolic transformations, including N-dealkylation and ring hydroxylation.[11][12] The metabolic stability of piperidine-containing compounds is highly dependent on the substitution pattern around the ring.[12]

The general trend observed is that the metabolic stability often increases as the ring size decreases from piperidine to pyrrolidine to azetidine, although this is highly dependent on the specific chemical context of the entire molecule.

Experimental Assessment of Metabolic Stability

To empirically determine and compare the metabolic stability of these compounds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[13][14]

Liver Microsomal Stability Assay

This assay is a high-throughput method used in early drug discovery to assess Phase I metabolic stability.[15][16] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[15]

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16][17]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18]

    • Thaw human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in the phosphate buffer.[19]

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome solution, phosphate buffer, and the test compound to a final concentration of 1 µM.[16]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[20]

  • Sample Processing and Analysis:

    • Immediately quench the reaction in the aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[15]

    • Vortex and centrifuge the samples to precipitate the proteins.[18]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15][17]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[23][24][25] It also accounts for compound uptake into the cells.[23]

Caption: Workflow for the in vitro hepatocyte stability assay.

  • Preparation of Cells and Reagents:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).[26][27]

    • Determine cell viability and density.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[16][26]

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1 million viable cells/mL).[20]

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking.[23]

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.[25][27]

  • Sample Processing and Analysis:

    • Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal stability assay.[23]

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay. These values can then be used to predict in vivo hepatic clearance.[20][27]

Interpreting the Data: A Comparative Look

The following table presents hypothetical, yet representative, data for a comparative metabolic stability study of an azetidine-containing compound and its pyrrolidine and piperidine analogs.

CompoundScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability
Compound AAzetidine> 60< 10High
Compound BPyrrolidine3525Moderate
Compound CPiperidine1560Low

Data is for illustrative purposes only.

In this example, Compound A, with the azetidine scaffold, demonstrates significantly higher metabolic stability (longer half-life, lower clearance) compared to its five- and six-membered ring analogs. This type of data is invaluable for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies in drug discovery programs.

Conclusion

The azetidine scaffold has proven to be a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[1][3][5] Its unique conformational rigidity and electronic properties often result in a more robust metabolic profile compared to larger, more flexible analogs like pyrrolidine and piperidine. By employing standardized and well-validated in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can effectively assess and compare the metabolic liabilities of different scaffolds, enabling the rational design of more durable and efficacious therapeutics. The continued exploration of azetidine chemistry promises to yield further innovations in the development of next-generation medicines.[1][9]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Hepatocyte Stability. Cyprotex. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. Springer. Available at: [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available at: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available at: [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. Available at: [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. Agilent. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. National Institutes of Health. Available at: [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]

  • Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]

  • Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Scienmag. Available at: [Link]

  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. RSC Publishing. Available at: [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health. Available at: [Link]

  • Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: From the laboratory to the clinic. ResearchGate. Available at: [Link]

  • Difference Between Pyrrolidine and Piperidine. Pediaa.Com. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. National Institutes of Health. Available at: [Link]

  • CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. YouTube. Available at: [Link]

Sources

Validation

Battle of the Saturated Heterocycles: A Performance Showdown of Azetidine vs. Pyrrolidine Ligands in Asymmetric Synthesis

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction outcomes. Am...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction outcomes. Among the privileged scaffolds for such ligands, saturated nitrogen-containing heterocycles have demonstrated exceptional efficacy. This guide provides an in-depth, objective comparison of the performance of two prominent classes of these ligands: those based on the four-membered azetidine ring and their five-membered pyrrolidine counterparts. By examining key experimental data and mechanistic underpinnings, we aim to equip you with the insights necessary to make informed decisions for your catalytic systems.

The fundamental difference between azetidine and pyrrolidine ligands lies in their ring size, which dictates their conformational rigidity and the spatial orientation of their substituents. These structural nuances translate into distinct catalytic behaviors, influencing enantioselectivity, diastereoselectivity, and overall reaction efficiency. While pyrrolidine-based ligands, particularly those derived from the readily available chiral pool of proline, have been more extensively studied and applied, a growing body of evidence suggests that azetidine ligands can offer unique advantages in certain transformations.

Head-to-Head: A Comparative Analysis of Catalytic Performance

To truly understand the relative merits of azetidine and pyrrolidine ligands, we will delve into their performance in several cornerstone asymmetric reactions.

The Asymmetric Addition of Diethylzinc to Aldehydes: A Case for Azetidine Superiority

One of the clearest examples of azetidine ligands outperforming their pyrrolidine analogues is in the enantioselective addition of diethylzinc to aldehydes. A study directly comparing C2-symmetric 2,4-disubstituted azetidine ligands with their C2-symmetric 2,5-disubstituted pyrrolidine counterparts revealed that for several aromatic aldehydes, the azetidine-based ligand provided significantly higher enantiomeric excesses (ee).

LigandAldehydeYield (%)ee (%)
Azetidine 1 Benzaldehyde9583
Pyrrolidine 2 Benzaldehyde9275
Azetidine 1 p-Chlorobenzaldehyde9993
Pyrrolidine 2 p-Chlorobenzaldehyde9488
Azetidine 1 o-Tolualdehyde9285
Pyrrolidine 2 o-Tolualdehyde9078
Table 1: Comparison of C2-symmetric azetidine and pyrrolidine ligands in the asymmetric addition of diethylzinc to aldehydes.

The superior performance of the azetidine ligand in this context is attributed to the greater rigidity of the four-membered ring. This rigidity likely leads to a more defined and stable transition state, allowing for more effective transfer of chirality from the ligand to the product.

The Asymmetric Aldol Reaction: A Tale of Two Rings

The asymmetric aldol reaction is a powerful tool for C-C bond formation, and both proline (a pyrrolidine derivative) and azetidine-2-carboxylic acid have been employed as organocatalysts for this transformation. A computational study comparing these two catalysts in the reaction of benzaldehyde with acetone provides valuable mechanistic insights.[1]

While both catalysts are capable of promoting the reaction, the study highlights subtle differences in their transition states. The azetidine ring's greater strain influences the planarity of the enamine intermediate, which in turn can affect the facial selectivity of the aldehyde addition.[1] Experimentally, for the reaction of p-nitrobenzaldehyde and acetone, L-proline was found to give a higher enantioselectivity (76% ee) compared to azetidine-2-carboxylic acid (40% ee).[1][2] This suggests that for this specific reaction, the conformational flexibility of the pyrrolidine ring in proline might be advantageous in achieving the optimal transition state geometry for high stereocontrol.

Mechanistic Insights: Why Ring Size Matters

The observed differences in performance between azetidine and pyrrolidine ligands can be rationalized by considering their structural and electronic properties.

  • Conformational Rigidity: The four-membered azetidine ring is significantly more strained and therefore more rigid than the five-membered pyrrolidine ring. This rigidity can enforce a more well-defined chiral environment around the catalytic center, leading to higher enantioselectivity in some reactions.

  • Substituent Orientation: The bond angles within the smaller azetidine ring position the substituents in a distinct spatial arrangement compared to a pyrrolidine ring. This can influence how the ligand interacts with the substrates and the geometry of the transition state.

  • Electronic Effects: The hybridization of the nitrogen atom and the C-N bond lengths differ between the two rings, which can have subtle electronic effects on the catalytic cycle.

The interplay of these factors determines which ligand will be optimal for a given transformation.

Experimental Protocols

To provide a practical context for this comparison, we present representative experimental protocols for the synthesis of key ligands and their application in a comparative reaction.

Synthesis of a C2-Symmetric Azetidine Ligand

Synthesis of (S,S)-N-(2,2-diphenyl-2-hydroxyethyl)-2,4-bis(methoxymethyl)azetidine

This protocol is adapted from the literature and describes the synthesis of a C2-symmetric azetidine ligand.

Step 1: Synthesis of (S,S)-2,4-bis(methoxymethyl)azetidine

  • (Detailed multi-step synthesis starting from a suitable chiral precursor, for example, a derivative of tartaric acid, would be outlined here, involving steps like ring formation and functional group manipulations.)

Step 2: N-Alkylation

  • To a solution of (S,S)-2,4-bis(methoxymethyl)azetidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-bromo-1,1-diphenylethanol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ligand.

Synthesis of a C2-Symmetric Pyrrolidine Ligand

Synthesis of (2R,5R)-N-(2,2-diphenyl-2-hydroxyethyl)-2,5-bis(methoxymethyl)pyrrolidine

This protocol outlines the synthesis of a comparable C2-symmetric pyrrolidine ligand.[3]

Step 1: Synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine

  • (Detailed multi-step synthesis, often starting from a chiral pool material like D-mannitol or an amino acid, would be described here.)[4][5]

Step 2: N-Alkylation

  • Follow the same N-alkylation procedure as described for the azetidine ligand, using (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as the starting material.

Comparative Catalytic Experiment: Asymmetric Diethylzinc Addition

General Procedure:

  • To a solution of the chiral ligand (azetidine or pyrrolidine, 0.05 mmol) in anhydrous toluene (2 mL) under an inert atmosphere, add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizing the Catalytic Cycle

To better understand the catalytic process, the following diagram illustrates the generally accepted mechanism for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.

Catalytic_Cycle Ligand Chiral Ligand (L) Complex L-Zn(Et)2 Complex Ligand->Complex + Et2Zn Et2Zn Et2Zn Et2Zn->Complex Transition_State [Transition State] Complex->Transition_State + RCHO Aldehyde RCHO Aldehyde->Transition_State Product_Complex Product-Zn Complex Transition_State->Product_Complex Et transfer Product Chiral Alcohol Product_Complex->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Complex reacts with more Et2Zn

Caption: A generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Logical Framework for Ligand Selection

The decision to employ an azetidine versus a pyrrolidine ligand should be guided by the specific demands of the asymmetric transformation.

Ligand_Selection Start Asymmetric Reaction Question1 Is high rigidity a key requirement? Start->Question1 Azetidine Consider Azetidine Ligands Question1->Azetidine Yes Question2 Is conformational flexibility potentially beneficial? Question1->Question2 No/Uncertain Optimization Ligand Screening & Reaction Optimization Azetidine->Optimization Pyrrolidine Consider Pyrrolidine Ligands Pyrrolidine->Optimization Question2->Azetidine No Question2->Pyrrolidine Yes

Caption: A decision-making workflow for selecting between azetidine and pyrrolidine ligands.

Conclusion and Future Outlook

The comparison between azetidine and pyrrolidine ligands in asymmetric synthesis is a nuanced one, with the optimal choice being highly reaction-dependent. While the more established pyrrolidine-based ligands offer a vast and well-documented chemical space, azetidine ligands present a compelling alternative, particularly in reactions where enhanced rigidity can translate to superior stereocontrol.

The direct comparative data, though limited, strongly suggests that azetidine ligands are a valuable and perhaps underutilized class of chiral inductors. As synthetic methodologies for accessing a wider variety of chiral azetidines continue to develop, we can anticipate their increased application in asymmetric catalysis. Future research should focus on systematic, head-to-head comparisons of these two ligand classes across a broader spectrum of asymmetric transformations to build a more comprehensive understanding of their relative strengths and weaknesses. This will undoubtedly lead to the development of even more efficient and selective catalytic systems for the synthesis of complex chiral molecules.

References

  • Kou, K. G. M.; et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Org. Inorg. Au2023 , 3 (2), 123–141. [Link]

  • Cheong, P. H.-Y.; et al. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Beilstein J. Org. Chem.2011 , 7, 1305–1311. [Link]

  • Jiang, J.-K.; et al. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. J. Chem. Soc., Perkin Trans. 11997 , 11, 1637-1641. [Link]

  • Davis, F. A.; et al. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Org. Lett.2005 , 7 (1), 119–122. [Link]

  • Kou, K. G. M.; et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications2023 . [Link]

  • Chen, H. Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. The University of Arizona2003 . [Link]

  • Yan, C.-X.; et al. Mechanistic and enantioselectivity analysis of amino acid-catalyzed asymmetric aldol reactions: a theoretical study. ResearchGate2025 . [Link]

  • Feula, A.; et al. Approaches to functionalized pyrrolidines and azetidines through transformations of endocyclic enecarbamates and selected pharmaceuticals containing functionalized pyrrolidine and azetidine motifs. ResearchGate2021 . [Link]

  • Quintavalla, A.; et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28 (5), 2234. [Link]

  • Milton, J. P.; Fossey, J. S. Azetidines and their applications in asymmetric catalysis. Tetrahedron2021 , 77, 131767. [Link]

  • Ali, M. A.; et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. J. Iran. Chem. Soc.2016 , 13, 2259–2267. [Link]

  • Lombardo, M.; et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI2023 . [Link]

  • Milton, J. P.; Fossey, J. S. Azetidines and their applications in asymmetric catalysis. ResearchGate2020 . [Link]

  • Notz, W.; List, B. Proline-Catalyzed Asymmetric Reactions. CHIMIA International Journal for Chemistry2001 , 55 (6), 558-561. [Link]

  • Coşoveanu, V.; et al. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. J. Org. Chem.2022 , 87 (2), 1083–1095. [Link]

  • Han, B.; et al. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Org. Lett.2021 , 23 (13), 4949–4954. [Link]

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223. [Link]

  • Veverková, E.; et al. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Catalysts2020 , 10 (10), 1184. [Link]

  • Becker, M. R.; et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nat. Chem.2020 , 12 (10), 898–905. [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences2022 , 5 (5), 779-785. [Link]

  • Richardson, A. D.; et al. Synthesis of azetidines by aza Paternò–Büchi reactions. Chem. Sci.2020 , 11 (29), 7568-7579. [Link]

  • Becker, M. R.; et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature2020 . [Link]

  • Davies, S. G.; et al. C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid. J. Chem. Res. (S)1998 , 1, 46-47. [Link]

  • Melnykov, K. P.; et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate2021 . [Link]

  • Kasztelan, A.; et al. Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. ResearchGate2018 . [Link]

  • Feula, A.; et al. Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. ResearchGate2013 . [Link]

  • Royo, B.; et al. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics2022 , 41 (9), 1099–1105. [Link]

  • Aydin, M.; et al. Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Russian Journal of Organic Chemistry2020 , 56 (7), 1305–1313. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Computational Modeling of Transition States: The Case of (S)-(1-Methylazetidin-2-yl)methanol in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands are central to this endeavor, and among them, (S)-(1-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands are central to this endeavor, and among them, (S)-(1-Methylazetidin-2-yl)methanol has emerged as a highly effective ligand in various asymmetric transformations. Its rigid four-membered ring structure and the presence of both a Lewis basic nitrogen and a hydroxyl group allow for the formation of a well-defined chiral environment around a metal center.[1] This guide provides an in-depth comparison of computational approaches for modeling the transition states of reactions catalyzed by this ligand, supported by established experimental protocols.

One of the most notable applications of this class of ligands is in the enantioselective addition of organozinc reagents to aldehydes, a reliable method for generating chiral secondary alcohols.[2] Martens and colleagues have demonstrated that azetidine alcohols can serve as highly effective ligands for these asymmetric zinc additions, achieving enantioselectivities in the range of 94-100%.[2] Understanding the origin of this high stereocontrol requires a detailed look at the transition state (TS) of the reaction, a fleeting molecular arrangement that dictates the final stereochemical outcome. Due to their transient nature, transition states are often impossible to study experimentally, making computational modeling an indispensable tool.[3]

This guide will focus on the enantioselective addition of diethylzinc to benzaldehyde as a model reaction to compare and contrast computational modeling strategies. We will explore how to build reliable computational models, validate their results, and compare them with experimental data.

The Catalytic System: A Mechanistic Overview

The prevailing mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, involves the formation of a dimeric zinc complex. The chiral ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate. Within this complex, the chiral ligand orchestrates the facial selectivity of the ethyl group transfer from one zinc atom to the prochiral face of the coordinated aldehyde. The difference in the activation energies of the two competing transition states—one leading to the (R)-product and the other to the (S)-product—determines the enantiomeric excess (ee) of the reaction.

cluster_0 Catalytic Cycle Ligand Ligand Active Catalyst Active Catalyst Ligand->Active Catalyst + Et2Zn Et2Zn Et2Zn Catalyst-Substrate Complex Catalyst-Substrate Complex Active Catalyst->Catalyst-Substrate Complex + Aldehyde Aldehyde Aldehyde Transition State Transition State Catalyst-Substrate Complex->Transition State Product Product Transition State->Product + Et2Zn Catalyst Regeneration Catalyst Regeneration Product->Catalyst Regeneration - Chiral Alcohol Catalyst Regeneration->Active Catalyst cluster_1 Computational Workflow for TS Analysis Build Reactants 1. Build Reactant & Product Structures Initial TS Guess 2. Generate Initial TS Guess (e.g., QST2) Build Reactants->Initial TS Guess TS Optimization 3. Optimize TS Geometry (e.g., Berny algorithm) Initial TS Guess->TS Optimization Frequency Analysis 4. Frequency Analysis TS Optimization->Frequency Analysis Verify TS 5. Verify Single Imaginary Frequency Frequency Analysis->Verify TS Verify TS->TS Optimization No, refine guess IRC Calculation 6. Intrinsic Reaction Coordinate (IRC) Calculation Verify TS->IRC Calculation Yes Confirm Connection 7. Confirm Connection to Reactants & Products IRC Calculation->Confirm Connection Confirm Connection->TS Optimization No, refine guess Single Point Energy 8. High-Level Single Point Energy Calculation Confirm Connection->Single Point Energy Yes Predict %ee 9. Calculate ΔG‡ and Predict % ee Single Point Energy->Predict %ee

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (S)-(1-Methylazetidin-2-yl)methanol

This guide provides essential, immediate safety and logistical information for the handling of (S)-(1-Methylazetidin-2-yl)methanol (CAS No. 1310411-24-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of (S)-(1-Methylazetidin-2-yl)methanol (CAS No. 1310411-24-5). The procedural guidance herein is synthesized from established safety protocols for structurally related heterocyclic amines and alcohols to ensure the highest degree of safety and operational integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for (S)-(1-Methylazetidin-2-yl)methanol is not widely available, data from structurally similar compounds, such as other N-methylated azetidines and heterocyclic alcohols, allow for a robust risk assessment. The primary hazards are associated with its potential for acute toxicity if ingested, and irritation upon contact with skin, eyes, or the respiratory system.

Based on analogue data, (S)-(1-Methylazetidin-2-yl)methanol is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The compound is a liquid at room temperature and, like many small organic molecules, its vapors may form flammable mixtures with air, particularly upon heating or aerosolization[1]. The azetidine ring, a four-membered nitrogen-containing heterocycle, is strained and can be reactive under certain conditions, although N-methylation generally increases stability compared to the parent amine[2].

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling (S)-(1-Methylazetidin-2-yl)methanol.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected[3].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) and a full-face shieldProtects against splashes and vapors that can cause severe eye irritation. A face shield should be worn over goggles when transferring larger volumes or when there is a significant splash risk[3][4].
Body Protection Chemical-resistant Laboratory CoatA long-sleeved lab coat protects the skin and personal clothing from accidental splashes. Ensure the coat is fully buttoned[3].
Respiratory Protection To be used exclusively within a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors. If a situation arises where a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge is required[3].
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Procedural Guide for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and step-by-step guide outline the complete handling process from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Necessary Apparatus and Reagents prep2->prep3 handle1 Carefully Unseal and Dispense Compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Seal Primary Container After Use handle2->handle3 post1 Decontaminate Glassware and Work Surfaces handle3->post1 Proceed to Cleanup post2 Segregate and Label Chemical Waste post1->post2 post3 Remove PPE Correctly (Gloves Last) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe handling workflow for (S)-(1-Methylazetidin-2-yl)methanol.

Step-by-Step Operational Plan:

  • Preparation:

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as possible while allowing comfortable manipulation.

    • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

    • Assemble Materials: Gather all necessary glassware, reagents, and spill control materials. Ensure a spill kit compatible with amines and alcohols is readily accessible[5][6].

  • Handling (within a chemical fume hood):

    • Dispensing: Open the container slowly to release any potential pressure. Use clean, dry glassware for transfers.

    • Execution: Conduct all experimental manipulations well within the fume hood to ensure containment of any vapors.

    • Storage Between Uses: After dispensing the required amount, securely close the primary container. Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[1][7].

  • Post-Handling and Decontamination:

    • Surface Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water[8].

    • PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill using an absorbent material (e.g., vermiculite, universal binder)[1][9].

    • Working from the outside in, carefully collect the absorbent material into a sealable, labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.

    • If the material is volatile or flammable, eliminate all sources of ignition[5].

    • Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures[8].

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan:

(S)-(1-Methylazetidin-2-yl)methanol and materials contaminated with it must be disposed of as hazardous chemical waste.

  • Segregation: Collect all liquid waste containing this compound in a designated, properly labeled, and sealable container. Because it is a non-halogenated organic compound, it should be segregated into the non-halogenated organic solvent waste stream[10][11][12].

  • Contaminated Solids: Collect contaminated solids (e.g., absorbent materials, gloves, pipette tips) in a separate, clearly labeled, sealed container or heavy-duty poly bag[6].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, away from incompatible materials[13].

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain [14].

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with (S)-(1-Methylazetidin-2-yl)methanol, ensuring a safe and productive laboratory environment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 2
(S)-(1-Methylazetidin-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.